4-Butoxy-3-methoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-butoxy-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-4-7-16-10-6-5-9(12(13)14)8-11(10)15-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFJMRPLUAGPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367095 | |
| Record name | 4-butoxy-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3535-34-0 | |
| Record name | 4-Butoxy-3-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-butoxy-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BUTOXY-3-METHOXYBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Butoxy-3-methoxybenzoic Acid from Vanillic Acid
Introduction
In the landscape of pharmaceutical and materials science, the modification of naturally occurring compounds presents a fertile ground for the discovery of novel molecules with enhanced or entirely new functionalities. Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a derivative of vanillin, is a readily available and biocompatible starting material.[1] Its phenolic hydroxyl group offers a prime site for chemical modification, enabling the synthesis of a diverse array of derivatives.[2][3] This guide provides a comprehensive, in-depth technical overview of the synthesis of 4-Butoxy-3-methoxybenzoic acid from vanillic acid, a transformation that significantly increases the lipophilicity of the parent molecule, thereby altering its potential biological and material properties.[4]
This document is tailored for researchers, scientists, and professionals in drug development, offering not just a procedural outline but a deep dive into the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.
Reaction Overview: The Williamson Ether Synthesis
The conversion of vanillic acid to this compound is achieved through the Williamson ether synthesis.[5] This classic and robust SN2 reaction involves the deprotonation of the phenolic hydroxyl group of vanillic acid to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide (in this case, 1-bromobutane) to form the desired ether.[5][6][7]
Reaction Scheme
The overall chemical transformation is depicted below:
Caption: General scheme for the synthesis of this compound.
Mechanistic Insight
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The key steps are:
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), removes the acidic proton from the phenolic hydroxyl group of vanillic acid.[6][8] This generates a phenoxide ion, which is a potent nucleophile. The choice of base is critical; weaker bases like K₂CO₃ are often sufficient for phenols due to their relatively high acidity compared to aliphatic alcohols.[6] Stronger bases like NaH may also be used, particularly for less reactive alcohols.[8]
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon atom of 1-bromobutane. This is a concerted step where the carbon-oxygen bond forms simultaneously with the cleavage of the carbon-bromine bond.[5]
-
Product Formation: The result is the formation of this compound and a salt byproduct (e.g., potassium bromide).
Caption: Mechanism of the Williamson ether synthesis.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| Vanillic Acid | C₈H₈O₄ | 168.15 | 121-34-6 | Starting Material |
| 1-Bromobutane | C₄H₉Br | 137.02 | 109-65-9 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Base, anhydrous |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Solvent, anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction Solvent |
| Hydrochloric Acid (1M) | HCl | 36.46 | 7647-01-0 | For acidification |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying Agent, anhydrous |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | - |
Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillic acid (10.0 g, 59.5 mmol) and anhydrous potassium carbonate (16.4 g, 118.9 mmol, 2.0 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask. Stir the suspension at room temperature for 30 minutes to ensure adequate mixing.
-
Addition of Alkylating Agent: To the stirred suspension, add 1-bromobutane (7.7 mL, 71.4 mmol, 1.2 equivalents) dropwise over 5-10 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (500 mL) with stirring.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with 1M hydrochloric acid.[9] This will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold water.[9]
-
-
Purification:
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[9]
-
Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.[4]
-
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Confirmation of the successful synthesis and purity of the final product is crucial. The following analytical techniques are recommended:
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol [10] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data
Due to the limited availability of published experimental data for this compound, the following are predicted spectroscopic characteristics based on analogous compounds.[10]
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, butoxy, methoxy, and carboxylic acid protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~7.5 - 7.7 | Multiplet | 2H | Aromatic (H-2, H-6) |
| ~6.9 - 7.1 | Doublet | 1H | Aromatic (H-5) |
| ~4.0 | Triplet | 2H | -OCH₂CH₂CH₂CH₃ |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~1.7 - 1.9 | Multiplet | 2H | -OCH₂CH₂CH₂CH₃ |
| ~1.4 - 1.6 | Multiplet | 2H | -OCH₂CH₂CH₂CH₃ |
| ~0.9 - 1.0 | Triplet | 3H | -OCH₂CH₂CH₂CH₃ |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | -COOH |
| ~152 | C-4 |
| ~148 | C-3 |
| ~124 | C-1 |
| ~122 | C-6 |
| ~114 | C-5 |
| ~112 | C-2 |
| ~68 | -OCH₂CH₂CH₂CH₃ |
| ~56 | -OCH₃ |
| ~31 | -OCH₂CH₂CH₂CH₃ |
| ~19 | -OCH₂CH₂CH₂CH₃ |
| ~14 | -OCH₂CH₂CH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 | O-H stretch (carboxylic acid) |
| 2960-2850 | C-H stretch (alkane) |
| ~1680 | C=O stretch (carboxylic acid) |
| ~1600, ~1515 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound. The expected molecular ion peak [M]⁺ would be at m/z = 224.25.[10]
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.[4][12]
-
Reagent Handling:
-
Sodium Hydride (if used as an alternative base): Is a highly water-reactive and flammable solid.[11][12][13][14] It should be handled under an inert atmosphere (e.g., nitrogen or argon).[11][14] In case of fire, use a Class D fire extinguisher, sand, or dry chemical. DO NOT use water. [11][12]
-
Hydrochloric Acid: Is corrosive and should be handled with caution.[4]
Conclusion
The synthesis of this compound from vanillic acid via the Williamson ether synthesis is a straightforward and efficient method for modifying this natural product. This guide has provided a comprehensive overview of the reaction, including a detailed experimental protocol, characterization data, and essential safety information. The resulting compound, with its increased lipophilicity, serves as a valuable intermediate for further research in medicinal chemistry and materials science. Adherence to the outlined procedures and safety precautions will ensure a successful and safe synthesis.
References
- Benchchem. (2025). Spectroscopic Profile of 4-Isobutoxy-3-methoxybenzoic Acid: A Technical Guide.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of 4-Isobutoxy-3-methoxybenzoic Acid.
- Benchchem. (2025). Application Notes and Protocols: 4-Isobutoxy-3-methoxybenzoic Acid as a Versatile Starting Material.
- Benchchem. (2025). Application Notes and Protocols for the Functionalization of 4-Isobutoxy-3-methoxybenzoic Acid.
- Thermo Fisher Scientific. (2008). SAFETY DATA SHEET - Sodium hydride.
- University of California. (2012). Sodium Hydride - Standard Operating Procedure.
- Benchchem. (2025). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
- PubChem. (n.d.). 4-Butoxy-3-methoxybenzaldehyde.
- Benchchem. (2025). An In-depth Technical Guide to 4-Acetoxy-3-methoxybenzoic Acid: A Vanillic Acid Derivative.
- PubChemLite. (n.d.). This compound (C12H16O4).
- Wikipedia. (n.d.). Williamson ether synthesis.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sodium hydride.
- ResearchGate. (n.d.). (A): Alkylation of the vanillin moiety through the hydroxyl functional group.
- Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Fisher Scientific. (2008). SAFETY DATA SHEET - Sodium hydride.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Organic Syntheses. (n.d.). vanillic acid.
- Wikipedia. (n.d.). Vanillic acid.
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Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-Butoxy-3-methoxybenzoic Acid
Introduction
4-Butoxy-3-methoxybenzoic acid, a derivative of the versatile benzoic acid scaffold, represents a molecule of significant interest within the landscape of contemporary drug discovery. While direct and extensive research on this specific compound is still emerging, its structural characteristics, shared with a class of pharmacologically active methoxybenzoic acid derivatives, provide a strong foundation for predicting its mechanism of action and therapeutic potential. This technical guide synthesizes current understanding from closely related analogues to construct a scientifically rigorous and insightful exploration of the probable biological activities of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into potential molecular targets, signaling pathways, and the experimental methodologies required to validate these hypotheses.
The core structure, featuring a butoxy and a methoxy group on the benzoic acid ring, creates a unique electronic and steric profile that is ripe for strategic exploitation in medicinal chemistry. Insights from structurally similar compounds suggest that this compound could exert its effects through several key mechanisms, including enzyme inhibition, modulation of critical cell signaling pathways, and receptor antagonism. This guide will dissect these potential mechanisms, providing a roadmap for future investigation and development.
Predicted Mechanisms of Action and Supporting Evidence
The following sections explore the most probable mechanisms of action for this compound, drawing evidence from well-studied structural analogues.
Phosphodiesterase 4 (PDE4) Inhibition: A Plausible Anti-Inflammatory Pathway
Structurally related compounds, such as 4-isobutoxy-3-methoxybenzoic acid, have been identified as promising scaffolds for the development of Phosphodiesterase 4 (PDE4) inhibitors.[1] PDE4 is a critical enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation.[1]
Causality of Action: Inhibition of PDE4 leads to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates and deactivates various downstream inflammatory mediators. The resulting suppression of pro-inflammatory cytokine production and immune cell activation forms the basis of the anti-inflammatory effects observed with PDE4 inhibitors. Given the structural similarity, it is highly probable that this compound could also exhibit PDE4 inhibitory activity.
Signaling Pathway: cAMP-Mediated Anti-Inflammatory Response
Caption: Hypothesized PDE4 inhibition by this compound.
Experimental Protocol: In Vitro PDE4 Inhibition Assay
A self-validating system to assess the direct inhibitory effect of this compound on PDE4 activity.
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and the fluorescently labeled cAMP substrate are prepared in an appropriate assay buffer.
-
Compound Dilution: A serial dilution of this compound is prepared to determine the half-maximal inhibitory concentration (IC50). A known PDE4 inhibitor (e.g., Roflumilast) is used as a positive control.
-
Reaction Initiation: The PDE4 enzyme is incubated with the test compound or control for a predefined period. The reaction is initiated by the addition of the cAMP substrate.
-
Signal Detection: The reaction progress is monitored by measuring the change in fluorescence, which corresponds to the rate of cAMP hydrolysis.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by fitting the data to a dose-response curve.
Modulation of the Akt/NF-κB Signaling Pathway: A Potential Anticancer Mechanism
Derivatives of methoxybenzoic acid have demonstrated significant potential as anticancer agents by targeting crucial cell survival pathways, notably the Akt/NF-κB signaling cascade.[2][3][4] This pathway is frequently dysregulated in various cancers, promoting cell proliferation, survival, and resistance to apoptosis.[2]
Causality of Action: The serine/threonine kinase Akt is a central hub in cell signaling that, when activated, promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. Akt also activates the transcription factor NF-κB, which upregulates the expression of anti-apoptotic genes.[4] Inhibition of this pathway by compounds like 4-hydroxy-3-methoxybenzoic acid methyl ester (a curcumin analogue) has been shown to induce apoptosis in cancer cells.[3][4] It is plausible that this compound could similarly disrupt this critical survival pathway.
Signaling Pathway: Akt/NF-κB Inhibition in Cancer Cells
Caption: Hypothesized inhibition of the Akt/NF-κB pathway.
Experimental Protocol: Western Blot Analysis for Pathway Modulation
This protocol validates the effect of this compound on key proteins within the Akt/NF-κB pathway.
-
Cell Culture and Treatment: A relevant cancer cell line (e.g., prostate cancer cells) is cultured and treated with varying concentrations of this compound for a specified duration.
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is quantified using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is probed with primary antibodies specific for total and phosphorylated forms of Akt and NF-κB, as well as an internal loading control (e.g., β-actin).
-
Detection and Analysis: Following incubation with a secondary antibody conjugated to a detectable marker (e.g., HRP), the protein bands are visualized. The band intensities are quantified to determine the effect of the compound on the phosphorylation status of the target proteins.
VLA-4 Antagonism: A Potential Avenue for Treating Inflammatory Diseases
A novel series of 4-(Pyrrolidinyl)methoxybenzoic acid derivatives have been synthesized and identified as potent antagonists of Very Late Antigen-4 (VLA-4).[5][6] VLA-4 is an integrin that plays a pivotal role in the recruitment of inflammatory cells to sites of inflammation.[5] Antagonism of VLA-4 is a validated therapeutic strategy for inflammatory conditions such as asthma and multiple sclerosis.[5]
Causality of Action: By blocking the interaction between VLA-4 on leukocytes and its ligand, VCAM-1, on endothelial cells, VLA-4 antagonists prevent the adhesion and transmigration of inflammatory cells across the vascular endothelium. This disruption of leukocyte trafficking to inflamed tissues underpins the therapeutic effect. The shared benzoic acid core suggests that this compound could be a scaffold for developing VLA-4 antagonists.
Workflow: Screening for VLA-4 Antagonism
Caption: A logical workflow for the discovery of VLA-4 antagonists.
Quantitative Data from Structurally Related Compounds
While specific IC50 values for this compound are not yet available, the following table summarizes the activity of related compounds to provide a benchmark for future studies.
| Compound/Derivative | Target/Assay | Cell Line | IC50 Value (µM) | Reference |
| 4-(Pyrrolidinyl)methoxybenzoic acid derivative (15e) | VLA-4 Antagonism | - | 0.0016 | [6] |
| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid | Cytotoxicity | MCF-7 (Breast) | ~10 (estimated) | [2] |
| Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate | Cytotoxicity | MCF-7 (Breast) | ~10 (estimated) | [2] |
Note: The IC50 values for derivatives of this compound would require experimental determination.[1]
Conclusion and Future Directions
This compound stands as a promising, yet underexplored, molecule with significant therapeutic potential. Based on the robust evidence from its structural analogues, this compound and its derivatives are prime candidates for investigation as PDE4 inhibitors for inflammatory diseases, modulators of the Akt/NF-κB pathway for cancer therapy, and VLA-4 antagonists for autoimmune disorders.
The experimental protocols and workflows detailed in this guide provide a clear and scientifically sound framework for elucidating the precise mechanism of action of this compound. Future research should focus on synthesizing and screening a library of its derivatives to establish structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The multifaceted biological activities of the broader methoxybenzoic acid class strongly suggest that this compound is a scaffold worthy of in-depth investigation.
References
- Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives - College of Pharmacy. (URL: [Link])
- 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC - NIH. (URL: [Link])
- The Role of 4-Benzyloxy-3-methoxybenzoic Acid in Novel Drug Discovery. (URL: [Link])
- Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed. (URL: [Link])
- In silico and in vitro evaluation of novel carbothioamide-based and heterocyclic derivatives of 4-(tert-butyl)
- 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. (URL: [Link])
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
- 4-Methoxybenzylalcohol protects brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway - PMC - PubMed Central. (URL: [Link])
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
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biological activity of 4-Butoxy-3-methoxybenzoic acid derivatives
An In-depth Technical Guide to the Biological Activity of 4-Butoxy-3-methoxybenzoic Acid Derivatives
Foreword
The exploration of novel therapeutic agents is a cornerstone of modern drug discovery. Among the vast chemical landscapes, phenolic acids, and their derivatives, represent a class of compounds with significant and diverse biological activities. This guide focuses on a specific, yet underexplored, derivative: this compound. As a derivative of vanillic acid, a well-documented bioactive compound, it holds considerable therapeutic promise. This document serves as a technical and strategic guide for researchers and drug development professionals, providing a comprehensive overview of its hypothesized biological activities, the rationale behind them, and detailed methodologies for their investigation. Our approach is grounded in the established knowledge of its parent compounds, offering a robust framework for its systematic evaluation.
The Chemical Rationale: From Vanillic Acid to its 4-Butoxy Derivative
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic compound found in various plants and is known for its antioxidant, anti-inflammatory, and neuroprotective properties. The therapeutic potential of vanillic acid is, however, sometimes limited by its pharmacokinetic properties. The derivatization of the 4-hydroxyl group to a butoxy ether in this compound is a strategic chemical modification. This alteration is hypothesized to increase the lipophilicity of the molecule, which could, in turn, enhance its cell membrane permeability and bioavailability. Such an enhancement could lead to more potent biological effects compared to its parent compound.
Hypothesized Biological Activities and Mechanisms of Action
Based on the known activities of vanillic acid and other 4-alkoxy-3-methoxybenzoic acid derivatives, we can postulate several key biological activities for the 4-butoxy derivative.
Antioxidant Activity
The phenolic hydroxyl group is a key determinant of the antioxidant activity of many compounds. While the 4-hydroxyl group in our target molecule is etherified, the overall electron-donating nature of the methoxy and butoxy groups on the benzene ring may still allow for radical scavenging activity.
Hypothesized Mechanism: The compound could act as a direct scavenger of reactive oxygen species (ROS) or it could upregulate endogenous antioxidant enzymes through signaling pathways such as the Nrf2-ARE pathway.
Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases. Vanillic acid has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. The increased lipophilicity of the 4-butoxy derivative could enhance its ability to modulate intracellular inflammatory signaling.
Hypothesized Mechanism: The compound may inhibit the activation of the NF-κB pathway, a central regulator of inflammation, thereby reducing the expression of pro-inflammatory mediators like TNF-α, IL-6, and COX-2.
Caption: Hypothesized anti-inflammatory mechanism via NF-κB inhibition.
Anticancer Potential
Many phenolic compounds exhibit anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. The enhanced cellular uptake of the 4-butoxy derivative could lead to more potent cytotoxic effects on cancer cells.
Hypothesized Mechanism: The compound might induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases. It could also potentially inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.
Experimental Protocols for Validation
To systematically evaluate the hypothesized biological activities, a series of well-controlled in vitro experiments are recommended.
Antioxidant Activity Assessment
3.1.1. DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Protocol:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of each compound dilution and 150 µL of the DPPH solution.
-
Include a positive control (e.g., ascorbic acid) and a blank (solvent + DPPH).
-
Incubate the plate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity for each concentration.
-
3.1.2. Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.
-
Protocol:
-
Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Wash the cells and incubate with the compound at various concentrations for 1 hour.
-
Add the fluorescent probe DCFH-DA and incubate for 30 minutes.
-
Induce oxidative stress by adding a ROS generator (e.g., AAPH).
-
Measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
Quantify the antioxidant activity by comparing the fluorescence in treated and untreated cells.
-
Anti-inflammatory Activity Assessment
3.2.1. Nitric Oxide (NO) Production in Macrophages
-
Principle: This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Protocol:
-
Culture murine macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with different concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite from a standard curve.
-
3.2.2. Measurement of Pro-inflammatory Cytokines
-
Principle: This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.
-
Protocol:
-
Follow the same cell culture and treatment protocol as for the NO assay.
-
Collect the cell culture supernatant.
-
Perform an ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Quantify the cytokine concentrations based on the standard curves.
-
Anticancer Activity Assessment
3.3.1. MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate.
-
Treat the cells with various concentrations of the compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
3.3.2. Apoptosis Assay by Flow Cytometry
-
Principle: This assay uses Annexin V and propidium iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.
-
Protocol:
-
Treat cancer cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Data Presentation and Interpretation
For a clear and concise presentation of the experimental results, the use of tables and graphs is highly recommended.
Table 1: Summary of Hypothesized Biological Activities and Relevant Assays
| Biological Activity | Key Assay(s) | Endpoint(s) |
| Antioxidant | DPPH Radical Scavenging | IC50 Value |
| Cellular Antioxidant Activity | Reduction in ROS levels | |
| Anti-inflammatory | Nitric Oxide Production | Inhibition of NO production |
| Cytokine Measurement (ELISA) | Reduction in TNF-α, IL-6 levels | |
| Anticancer | MTT Cell Viability | IC50 Value |
| Apoptosis Assay (Flow Cytometry) | Percentage of apoptotic cells |
Experimental Workflow Visualization
A systematic approach to screening and validating the biological activities of the this compound derivative is crucial.
Caption: A streamlined workflow for the comprehensive evaluation of the compound.
Conclusion and Future Directions
The this compound derivative represents a promising lead compound with the potential for diverse therapeutic applications. Its enhanced lipophilicity, compared to its parent compound vanillic acid, may translate to improved bioavailability and more potent biological effects. The experimental framework outlined in this guide provides a clear and robust pathway for the systematic investigation of its antioxidant, anti-inflammatory, and anticancer properties. Future studies should focus on elucidating the precise molecular mechanisms of action and evaluating its efficacy and safety in preclinical animal models. Such a comprehensive approach will be instrumental in unlocking the full therapeutic potential of this novel derivative.
References
- Vanillic Acid: A Review of its Pharmacological Properties.Molecules. [Link]
- Biological Activities of Vanillic Acid.International Journal of Molecular Sciences. [Link]
- DPPH Radical Scavenging Assay.Food Chemistry. [Link]
- The Cellular Antioxidant Activity (CAA) Assay.Journal of Agricultural and Food Chemistry. [https://pubs.acs.org/doi/10.1021/jf071513+
- MTT Cell Viability Assay.
The Strategic Role of 4-Butoxy-3-methoxybenzoic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of contemporary drug discovery, the identification and optimization of versatile chemical scaffolds are paramount to the development of novel therapeutics. Among these, the substituted benzoic acid framework has consistently proven to be a privileged structure, lending itself to a vast array of pharmacological applications. This technical guide delves into the burgeoning significance of 4-Butoxy-3-methoxybenzoic acid, a molecule poised at the intersection of synthetic accessibility and therapeutic potential. While direct and extensive research on this specific entity is emerging, its structural analogues have demonstrated significant promise, particularly in the realms of oncology and inflammatory diseases. This document will synthesize the current understanding, offer field-proven insights into its application, and provide detailed experimental frameworks for its evaluation, thereby empowering researchers to unlock its full potential.
Physicochemical Properties and Synthetic Strategy
The unique physicochemical profile of this compound, conferred by its butoxy and methoxy substituents, provides a foundation for its utility in medicinal chemistry. The butoxy group enhances lipophilicity, which can improve membrane permeability and oral bioavailability, while the methoxy group can influence electronic properties and metabolic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₄ | [BOC Sciences] |
| Molecular Weight | 224.25 g/mol | [BOC Sciences] |
| Melting Point | 142°C | [BOC Sciences] |
| Boiling Point | 344.2°C at 760 mmHg | [BOC Sciences] |
| Density | 1.124 g/cm³ | [BOC Sciences] |
| InChI Key | MVXLURPNIOZKDD-UHFFFAOYSA-N | [BOC Sciences] |
Core Synthesis Protocol: Williamson Ether Synthesis
The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis, a robust and versatile SN2 reaction. This approach utilizes the readily available and inexpensive starting material, vanillic acid (4-hydroxy-3-methoxybenzoic acid).
Experimental Protocol: Synthesis of this compound
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution and stir at room temperature for 30 minutes to facilitate the formation of the phenoxide ion.
-
Alkylation: To the stirred suspension, add 1-bromobutane (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and pour it into cold water.
-
Acidification: Acidify the aqueous solution with 1M HCl to a pH of ~2 to precipitate the product.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Synthetic workflow for this compound via Williamson ether synthesis.
Therapeutic Potential in Drug Discovery
The 3,4-dialkoxybenzoic acid moiety is a recognized pharmacophore in several classes of therapeutic agents. The strategic placement of the butoxy and methoxy groups in this compound makes it a compelling scaffold for targeting key biological pathways implicated in disease.
Anti-Inflammatory Activity: Phosphodiesterase 4 (PDE4) Inhibition
Mechanism of Action: Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger that modulates inflammatory responses. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α).[1] Several potent and selective PDE4 inhibitors feature the 3,4-dialkoxybenzoyl moiety, suggesting that derivatives of this compound are promising candidates for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[2]
Experimental Protocol: In Vitro PDE4 Inhibition Assay (Scintillation Proximity Assay)
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Assay Plate Setup: In a 96-well plate, add the diluted compound, followed by a solution of purified recombinant PDE4 enzyme in assay buffer. Include appropriate positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubation: Incubate the plate for 20-30 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Start the reaction by adding [³H]-cAMP to each well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes, ensuring the reaction remains in the linear range.
-
Termination and Detection: Stop the reaction by adding scintillation proximity assay (SPA) beads. The beads bind to the [³H]-AMP product, generating a detectable signal.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression.[3]
Caption: Signaling pathway of PDE4 and the mechanism of its inhibition.
Anticancer Activity: Tubulin Polymerization Inhibition
Mechanism of Action: The microtubule network, formed by the polymerization of αβ-tubulin heterodimers, is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. The 4-methoxybenzoyl scaffold is a key feature of a class of potent anticancer agents known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds), which act as tubulin polymerization inhibitors by binding to the colchicine-binding site.[4][5] This suggests that this compound can serve as a valuable starting material for the synthesis of novel analogs in this class.[5]
Experimental Protocol: Cell-Based Assay for Tubulin Polymerization Inhibition
This assay is based on the morphological changes of cells treated with agents that disrupt tubulin polymerization.
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours). Include a vehicle control and a known tubulin inhibitor (e.g., colchicine) as a positive control.
-
Induction of Morphological Change: In some protocols, an agent like dibutyryl-cAMP (db-cAMP) is added to induce tubulin-dependent morphological changes (e.g., cell rounding) in responsive cell lines.[6][7] Pre-treatment with a tubulin inhibitor will prevent this change.[6][7]
-
Phenotypic Analysis: Analyze the cells for morphological changes indicative of microtubule disruption, such as cell cycle arrest at the G2/M phase, using microscopy or high-content imaging.[8]
-
Quantification of Cell Viability: Assess cell viability using a standard method like the MTT assay to determine the cytotoxic effects of the compound.
-
Data Analysis: Determine the IC₅₀ value for cytotoxicity and correlate it with the observed morphological changes to assess the compound's potency as a tubulin polymerization inhibitor.[9]
Caption: Mechanism of action for tubulin polymerization inhibitors.
Pharmacokinetic Considerations
While specific pharmacokinetic data for this compound are not extensively available, general principles for benzoic acid derivatives can provide valuable insights. The metabolic fate of benzoic acid derivatives often involves conjugation with glycine to form hippuric acid, which is then excreted.[10] The lipophilicity introduced by the butoxy group in this compound may influence its absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive evaluation of these parameters is crucial for the development of any drug candidate.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold in the field of drug discovery. Its straightforward synthesis and the established pharmacological relevance of its structural motifs make it an attractive starting point for the development of novel anti-inflammatory and anticancer agents. The detailed experimental protocols provided in this guide offer a robust framework for researchers to explore the therapeutic potential of this compound and its derivatives. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in relevant biological assays to establish clear structure-activity relationships. Furthermore, in-depth studies on the mechanism of action and pharmacokinetic properties of lead compounds will be essential for their translation into clinical candidates.
References
- McLaughlin, J. L., et al. (1996). Cell-based screen for identification of inhibitors of tubulin polymerization.
- American Chemical Society. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization.
- Zhou, J., et al. (2013). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Theranostics, 3(9), 679-688. [Link]
- American Chemical Society. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization.
- MDPI. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences. [Link]
- Kubota, K., et al. (1988). Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans. European Journal of Clinical Pharmacology, 35(4), 431-435. [Link]
- ResearchGate. (2010). Biological Activity of 4-Substituted Methoxybenzoyl- Aryl-Thiazole: An Active Microtubule Inhibitor. [Link]
- National Center for Biotechnology Information. (2020).
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- MDPI. (2023). Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. Molecules. [Link]
- National Center for Biotechnology Information. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. (2019). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry. [Link]
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- University of Mustansiriyah. (2024). Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)
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- National Center for Biotechnology Information. (2015). The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay. British Journal of Pharmacology. [Link]
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solubility of 4-Butoxy-3-methoxybenzoic acid in different solvents
An In-depth Technical Guide to the Solubility of 4-Butoxy-3-methoxybenzoic Acid
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Recognizing the limited availability of specific experimental solubility data for this compound in public literature, this document focuses on the foundational principles of solubility, leveraging data from structurally analogous compounds, and presenting detailed, field-proven experimental protocols. This guide is intended to empower researchers, scientists, and drug development professionals with the necessary tools and theoretical understanding to accurately assess the solubility of this compound in a variety of solvent systems.
Introduction: The Challenge of Characterizing Novel Compounds
This compound (CAS: 3535-34-0) is a benzoic acid derivative with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility profile is a critical prerequisite for its successful application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug development.
While specific quantitative solubility data for this compound is not extensively documented, we can infer its likely behavior and establish a robust methodology for its determination by examining its structural components and the well-documented solubility of related compounds.
Physicochemical Properties and Predicted Solubility Behavior
The structure of this compound, featuring a carboxylic acid group, a methoxy group, and a butoxy group attached to a benzene ring, dictates its solubility. The carboxylic acid group provides a site for hydrogen bonding and ionization, while the butoxy and methoxy groups contribute to the molecule's lipophilicity.
Based on the "like dissolves like" principle, we can predict the following general solubility trends[1]:
-
Polar Solvents: The presence of the polar carboxylic acid and methoxy groups suggests that this compound will exhibit some solubility in polar solvents. However, the nonpolar butoxy group and the benzene ring will limit its solubility in highly polar solvents like water.
-
Nonpolar Solvents: The butoxy group, being a moderately long alkyl chain, will enhance the compound's solubility in nonpolar and weakly polar organic solvents.
-
pH-Dependent Aqueous Solubility: As a carboxylic acid, its solubility in aqueous solutions will be highly dependent on the pH.[1][2] In acidic conditions (low pH), it will exist predominantly in its less soluble, protonated form. As the pH increases (becomes more basic), it will deprotonate to form the more soluble carboxylate salt.[1][2]
Reference Data: Solubility of Structurally Similar Compounds
To provide a more quantitative expectation, we can examine the solubility of 4-methoxybenzoic acid (p-anisic acid), a structurally related compound. While the additional butoxy group in our target molecule will increase its lipophilicity and likely decrease its aqueous solubility, the general trends in organic solvents should be comparable.
Table 1: Qualitative Solubility of 4-Methoxybenzoic Acid [3][4][5]
| Solvent | Solubility |
| Cold Water | Sparingly soluble |
| Hot Water | More soluble |
| Alcohols (Methanol, Ethanol) | Highly soluble |
| Ethers (e.g., Diethyl ether) | Soluble |
| Esters (e.g., Ethyl acetate) | Soluble |
| Ketones (e.g., Acetone) | Good solubility |
| Hydrocarbons (e.g., Toluene) | Lower solubility |
Experimental Determination of Solubility
The following section details a robust, step-by-step protocol for the experimental determination of the equilibrium solubility of this compound. The isothermal shake-flask method is a widely accepted and reliable technique.[6]
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a gravimetric analysis setup (vacuum oven)
Experimental Workflow Diagram
Caption: Isothermal shake-flask solubility determination workflow.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure the solution is saturated.[7]
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that solid-liquid equilibrium is achieved. It is advisable to conduct preliminary studies to determine the optimal equilibration time.[6]
-
-
Sampling and Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe. To avoid temperature fluctuations that could affect solubility, the syringe can be pre-heated or pre-cooled to the experimental temperature.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.[6]
-
-
Analysis of Solute Concentration:
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solvent's boiling point and the solute's melting point) until a constant weight of the dried solute is achieved.[3]
-
Calculate the mass of the dissolved this compound and the mass of the solvent to determine the solubility (e.g., in g/100 g of solvent or mg/mL).[3]
-
-
HPLC Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.[3]
-
Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
-
The Critical Influence of pH on Aqueous Solubility
For applications in aqueous systems, such as in biological assays or pharmaceutical formulations, understanding the effect of pH is paramount. As a carboxylic acid, this compound will exist in equilibrium between its protonated (less soluble) and deprotonated (more soluble) forms.
The Henderson-Hasselbalch Relationship
The relationship between pH, the acid dissociation constant (pKa), and the ratio of the deprotonated to protonated forms of the acid is described by the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal.
pH Adjustment to Enhance Solubility
To increase the aqueous solubility of this compound, the pH of the solution can be raised above its pKa. This can be achieved by adding a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which will convert the carboxylic acid to its more soluble salt form.[8]
Diagram of pH-Dependent Equilibrium
Caption: Equilibrium of a carboxylic acid at different pH values.
Conclusion
While direct, published solubility data for this compound is scarce, a comprehensive understanding of its chemical structure and the established principles of solubility provide a strong foundation for its characterization. By leveraging data from analogous compounds and employing the detailed experimental protocols outlined in this guide, researchers can confidently and accurately determine the solubility of this compound in various solvents and at different pH values. This empirical data is an indispensable component for the successful development and application of this compound in scientific research.
References
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- Benchchem. In-depth Technical Guide: Solubility of 4-Acetoxy-3-methoxybenzoic Acid in Organic Solvents. Benchchem. Accessed January 10, 2026.
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- Benchchem. Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents. Benchchem. Accessed January 10, 2026.
- Britannica. Carboxylic acid - Properties, Structure, Reactions. Britannica. Accessed January 10, 2026.
- ChemicalBook. 4-BUTOXY-3-METHOXY-BENZOIC ACID | 3535-34-0. ChemicalBook. Accessed January 10, 2026.
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- PubChem. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461. PubChem. Accessed January 10, 2026.
- PubChem. 4-Butoxy-3-methoxybenzaldehyde | C12H16O3 | CID 2063822. PubChem. Accessed January 10, 2026.
- Reddit. How does pH affect water solubility of organic acids (or acids in general)? Reddit. Accessed January 10, 2026.
- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. Scribd. Accessed January 10, 2026.
- The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 10, 2026.
- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown. Accessed January 10, 2026.
- Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Unknown. Accessed January 10, 2026.
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- Vertex AI Search. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. Vertex AI Search. Accessed January 10, 2026.
- Vertex AI Search. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Vertex AI Search. Accessed January 10, 2026.
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A Technical Guide to the Crystal Structure Determination of 4-Butoxy-3-methoxybenzoic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Butoxy-3-methoxybenzoic acid, a derivative of vanillic acid, stands as a molecule of significant interest in medicinal chemistry and materials science. Its structural characteristics, particularly the interplay of its flexible butoxy tail, methoxy group, and the hydrogen-bonding capable carboxylic acid, suggest that its solid-state packing could profoundly influence its physicochemical properties such as solubility, stability, and bioavailability. Despite its importance, a definitive public record of its single-crystal X-ray structure is not available. This technical guide, therefore, provides a comprehensive roadmap for researchers to determine and analyze the crystal structure of this compound. We will delve into the synthesis of high-purity material, explore methodologies for single-crystal growth, detail the process of data acquisition via single-crystal X-ray diffraction, and outline the steps for structure solution and refinement. Furthermore, we will introduce computational crystal structure prediction as a powerful complementary tool.
Introduction: The Significance of Crystalline Form
The three-dimensional arrangement of molecules in a crystal, known as the crystal lattice, is not merely a matter of aesthetic symmetry. For active pharmaceutical ingredients (APIs) and key intermediates, the crystal structure dictates a cascade of critical parameters. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to vastly different physical properties. A comprehensive understanding of the crystal structure of this compound is, therefore, a foundational step in its development for any application. Single-crystal X-ray diffraction (XRD) is the definitive technique for elucidating this atomic-level arrangement, providing precise information on bond lengths, bond angles, and intermolecular interactions.[1] This guide will equip researchers with the necessary protocols and theoretical understanding to undertake this crucial characterization.
Securing the Starting Material: Synthesis of this compound
The first and most critical step is the synthesis of high-purity this compound. The presence of impurities can significantly hinder crystallization. A robust and well-established method for this synthesis is the Williamson ether synthesis, starting from the readily available 4-hydroxy-3-methoxybenzoic acid (vanillic acid).
Synthetic Protocol
This protocol is adapted from established procedures for similar alkoxybenzoic acids.[2]
Materials:
-
4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid)
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with stir bar
-
Heating mantle
-
Büchner funnel and vacuum flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (59.5 mmol) of 4-hydroxy-3-methoxybenzoic acid in 100 mL of DMF. Add 12.3 g (89.2 mmol) of anhydrous potassium carbonate to the solution.
-
Alkylation: While stirring, slowly add 9.7 mL (89.2 mmol) of 1-bromobutane to the mixture at room temperature.
-
Reflux: Attach the reflux condenser and heat the mixture to 80-90°C for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water.
-
Precipitation: Acidify the aqueous solution to a pH of approximately 2 with 1M HCl to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from an ethanol/water or ethyl acetate/hexanes mixture to yield pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Confirm the identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis of this compound.
The Art of Crystal Growth: Obtaining X-ray Quality Single Crystals
Growing single crystals suitable for XRD analysis is often the most challenging step. The ideal crystal should be well-formed, free of defects, and typically between 0.1 and 0.3 mm in each dimension.[1] For organic molecules, several solution-based methods are effective.
Solvent Selection
The choice of solvent is paramount. A good solvent system is one in which the compound has moderate solubility. If solubility is too high, nucleation will be rapid, leading to many small crystals. If it is too low, crystallization may not occur. A systematic approach involves testing the solubility of the compound in a range of solvents with varying polarities.
| Solvent | Polarity Index | Potential Use |
| Hexane | 0.1 | Antisolvent |
| Toluene | 2.4 | Primary solvent or in a binary mixture |
| Diethyl Ether | 2.8 | Antisolvent |
| Dichloromethane | 3.1 | Primary solvent |
| Ethyl Acetate | 4.4 | Primary solvent |
| Acetone | 5.1 | Primary solvent |
| Ethanol | 5.2 | Primary solvent, good for hydrogen bonding |
| Methanol | 6.6 | Primary solvent, good for hydrogen bonding |
Table 1: Common solvents for crystallization of organic compounds.
Crystallization Techniques
3.2.1. Slow Evaporation
This is the simplest method. A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[3][4][5]
Protocol:
-
Dissolve 10-20 mg of purified this compound in a suitable solvent (e.g., ethyl acetate) in a small, clean vial.
-
Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation.
-
Place the vial in a vibration-free location and monitor for crystal growth over several days.
3.2.2. Vapor Diffusion
This technique is highly effective for small quantities of material and offers excellent control over the rate of crystallization.[3][6][7][8]
Protocol:
-
Dissolve the compound in a small volume of a relatively non-volatile solvent in which it is soluble (e.g., toluene).
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "antisolvent," e.g., hexane).
-
The antisolvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
Caption: Common methods for single-crystal growth of organic molecules.
Unveiling the Structure: Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis. The interaction of X-rays with the crystal's electron density produces a diffraction pattern, which can be mathematically deconvoluted to determine the three-dimensional atomic arrangement.[1]
Data Collection
A modern single-crystal diffractometer will automate much of the data collection process.
General Procedure:
-
Mounting: The selected crystal is mounted on a goniometer head using a suitable cryo-protectant oil.
-
Screening: A few initial diffraction images are collected to assess the crystal quality and determine the unit cell parameters.
-
Strategy: Based on the unit cell and Bravais lattice, a data collection strategy is calculated to ensure a complete and redundant dataset is collected.[9][10]
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded. This process can take several hours.
Structure Solution and Refinement
Specialized software is used to process the diffraction data and solve the crystal structure. The SHELX suite of programs is a widely used and powerful tool for this purpose.[11][12] Olex2 provides a user-friendly graphical interface for running SHELX and visualizing the results.[13][14][15][16][17]
Workflow:
-
Data Reduction: The raw diffraction images are integrated to produce a reflection file (.hkl file).
-
Structure Solution: Direct methods or Patterson methods are used to find the initial positions of the atoms (the phasing problem).
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final structure is validated using tools like PLATON to check for missed symmetry and other potential issues.[18][19][20][21]
Caption: A typical workflow for crystal structure determination using X-ray diffraction.
The Computational Approach: Crystal Structure Prediction
In the absence of experimental data, or as a complementary technique, computational crystal structure prediction (CSP) can provide valuable insights into the likely packing arrangements of a molecule.[22][23] For flexible molecules like this compound, this is a challenging but increasingly feasible task.[24][25][26][27]
CSP Methodology
Modern CSP methods typically involve a hierarchical approach:[28]
-
Conformational Analysis: The potential low-energy conformations of the isolated molecule are determined.
-
Structure Generation: A large number of hypothetical crystal packings are generated for each conformer.
-
Energy Ranking: The lattice energies of these structures are calculated and ranked using force fields or, for higher accuracy, density functional theory (DFT) with dispersion corrections.[27][29]
The output of a CSP study is a crystal energy landscape, which plots the relative energy of the predicted structures against their density. The structures at or near the global energy minimum are considered the most likely candidates for experimentally observable polymorphs.[30]
Conclusion
Determining the crystal structure of this compound is a critical step in understanding and harnessing its full potential. While a solved structure is not currently in the public domain, this guide provides a detailed, step-by-step framework for its elucidation. By combining meticulous synthesis and crystallization with the power of single-crystal X-ray diffraction and computational modeling, researchers can unlock the three-dimensional secrets of this important molecule. The resulting structural information will be invaluable for guiding formulation, ensuring batch-to-batch consistency, and protecting intellectual property in the fields of drug development and materials science.
References
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- The PL
- Olex2 Tutorial for beginners - YouTube. (URL: [Link])
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- G. M. Sheldrick, Acta Cryst. C, 2015, 71, 3-8. (URL: [Link])
- A. M. Dwivedi, et al., Cryst. Growth Des., 2021, 21, 6035–6046. (URL: [Link])
- User guide to crystal structure refinement with SHELXL - R.
- Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews. (URL: [Link])
- Z. Dauter, M. Jaskolski, Acta Cryst. D, 2009, 65, 1100-1110. (URL: [Link])
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metabolic pathways of 4-Butoxy-3-methoxybenzoic acid
An In-depth Technical Guide to the Metabolic Pathways of 4-Butoxy-3-methoxybenzoic Acid
Abstract
This technical guide provides a comprehensive, predictive overview of the . While direct metabolic studies on this specific molecule are limited, its structural features—a substituted benzoic acid core with alkoxy groups—allow for a robust, evidence-based prediction of its biotransformation. Drawing upon established metabolic patterns of analogous compounds, this document details the anticipated Phase I and Phase II metabolic reactions, the key enzyme families involved, and the likely resulting metabolites. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers and drug development professionals to validate these predictions, including in vitro metabolism assays using liver microsomes and analytical methodologies for metabolite identification and quantification. The content is structured to provide both a deep mechanistic understanding and a practical framework for laboratory investigation.
Introduction and Chemical Context
This compound is an aromatic carboxylic acid featuring a benzoic acid scaffold, a foundational structure in many commercial products and pharmaceuticals.[1] Its specific substitution pattern, a methoxy group at the C3 position and a butoxy group at the C4 position, dictates its physicochemical properties and, consequently, its interaction with metabolic enzyme systems. The metabolism of xenobiotics like this compound is primarily a detoxification process aimed at increasing polarity to facilitate excretion. This process is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, predominantly occurring in the liver.[2][3]
Understanding the metabolic fate of this molecule is critical for assessing its pharmacokinetic profile, potential toxicity, and biological activity. The insights are derived from extensive research on related alkoxybenzoic acids, which serve as reliable proxies.[4][5]
Predicted Metabolic Pathways
The biotransformation of this compound is expected to proceed through a series of well-characterized enzymatic reactions targeting its three primary functional regions: the butoxy group, the methoxy group, and the carboxylic acid group.
Phase I Metabolism: Functionalization Reactions
Phase I metabolism introduces or exposes functional groups, typically mediated by the Cytochrome P450 (CYP) superfamily of monooxygenases.[2][6] For this compound, the primary sites of metabolic attack are the alkyl chains of the alkoxy substituents.
The principal predicted Phase I reactions include:
-
O-Dealkylation of the Butoxy Group: This is a major anticipated pathway, involving the enzymatic cleavage of the butoxy group's ether bond. This reaction would yield 4-hydroxy-3-methoxybenzoic acid (vanillic acid) , a well-characterized phenolic acid with known biological activities.[7]
-
Hydroxylation of the Butyl Chain: CYP enzymes are known to catalyze the hydroxylation of alkyl chains.[4] Oxidation of 4-n-butylbenzoic acid by CYP199A4 results in hydroxylation at the benzylic (Cα) and other positions.[4] Therefore, we can predict the formation of several hydroxylated isomers, with benzylic hydroxylation to form 4-(1-hydroxybutoxy)-3-methoxybenzoic acid being a significant route.
-
Desaturation of the Butyl Chain: Studies on 4-n-butylbenzoic acid have shown that CYP-mediated desaturation is a competing pathway to hydroxylation, leading to the formation of an alkene.[4] This suggests a metabolite such as 4-(but-3-en-1-yloxy)-3-methoxybenzoic acid could be formed.
-
O-Demethylation of the Methoxy Group: Cleavage of the methyl group is another common CYP-mediated reaction, which would result in the formation of 4-butoxy-3-hydroxybenzoic acid .[5]
The following diagram illustrates the predicted cascade of Phase I metabolic transformations.
Caption: Predicted Phase I .
Phase II Metabolism: Conjugation Reactions
The functionalized metabolites from Phase I, as well as the parent compound, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases water solubility and facilitates renal or biliary excretion.
Key predicted Phase II reactions include:
-
Glycine Conjugation: The carboxylic acid moiety of the parent compound and its Phase I metabolites can be conjugated with glycine. Benzoic acid is classically metabolized to hippuric acid through this pathway, a process that occurs in liver mitochondria.[8][9] This would lead to metabolites like 4-butoxy-3-methoxyhippuric acid .
-
Glucuronidation: The hydroxyl groups introduced during Phase I (e.g., in vanillic acid or the hydroxylated butyl chain) are prime substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of O-glucuronides.
-
Sulfation: Similarly, phenolic hydroxyl groups can be sulfated by sulfotransferases (SULTs). The existence of sulfated metabolites like 4-methoxy-3-(sulfooxy)benzoic acid for related compounds supports this prediction.
The table below summarizes the predicted primary and secondary metabolites.
| Metabolite Type | Predicted Metabolite Name | Metabolic Reaction | Mass Shift (from Parent) |
| Phase I | 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) | O-Debutyloxylation | -56 Da |
| Phase I | 4-(1-Hydroxybutoxy)-3-methoxybenzoic acid | Butyl Chain Hydroxylation | +16 Da |
| Phase I | 4-Butoxy-3-hydroxybenzoic acid | O-Demethylation | -14 Da |
| Phase I | 4-(But-3-en-1-yloxy)-3-methoxybenzoic acid | Butyl Chain Desaturation | -2 Da |
| Phase II | 4-Butoxy-3-methoxyhippuric acid | Glycine Conjugation | +57 Da |
| Phase II | Vanillic acid glucuronide | Glucuronidation (of Vanillic Acid) | +120 Da (from Vanillic Acid) |
| Phase II | Vanillic acid sulfate | Sulfation (of Vanillic Acid) | +26 Da (from Vanillic Acid) |
Methodologies for Metabolic Profiling
To experimentally validate the predicted metabolic pathways, a combination of in vitro incubation models and high-resolution analytical techniques is required.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This workflow is a standard industry practice to identify Phase I metabolites by exposing the test compound to a concentrated source of CYP enzymes.
Caption: Workflow for in vitro metabolism study using human liver microsomes.
This protocol is designed to identify CYP-mediated metabolites.[5]
-
Reagent Preparation:
-
Prepare a 1 M stock solution of this compound in DMSO.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH solution in buffer. Keep on ice.
-
Thaw human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 1 mg/mL in buffer.
-
-
Incubation Setup:
-
In a microcentrifuge tube, combine 5 µL of the substrate stock solution with the diluted HLM suspension to achieve a final substrate concentration of 50 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the NADPH solution. The final reaction volume should be standardized (e.g., 500 µL).
-
Incubate at 37°C in a shaking water bath.
-
At specified time points (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile. This step quenches the enzymatic activity and precipitates proteins.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
-
Metabolite Identification by LC-MS/MS
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying metabolites due to its high sensitivity and selectivity.[10][11]
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute all compounds, and then re-equilibrate.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 40°C.[11]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes for comprehensive screening.
-
Data Acquisition:
-
Full Scan: Acquire full scan data to detect all potential ions in the sample.
-
Product Ion Scan: Fragment the parent ion of this compound to establish its fragmentation pattern. Then, perform product ion scans on suspected metabolite masses (based on predicted mass shifts) to confirm their structure.[5]
-
-
While LC-MS/MS is ideal for discovery, HPLC-UV provides a robust, cost-effective alternative for quantification if sensitivity is not a limiting factor.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 50 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Specificity | Moderate | High |
| Throughput | Moderate | High |
| (Typical performance characteristics based on analysis of structurally related benzoic acid derivatives)[11] |
Conclusion
The metabolic fate of this compound can be reliably predicted based on the extensive body of knowledge surrounding the biotransformation of alkoxybenzoic acids. The primary metabolic routes are anticipated to be CYP450-mediated Phase I reactions, including O-dealkylation of both the butoxy and methoxy groups, as well as hydroxylation and desaturation of the butyl chain. These initial transformations will likely be followed by Phase II conjugation, primarily glycine conjugation at the carboxylic acid moiety and glucuronidation or sulfation of newly formed hydroxyl groups. This guide provides a robust framework and detailed experimental protocols for the systematic investigation and confirmation of these metabolic pathways, serving as a vital resource for researchers in pharmacology and drug development.
References
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A Comprehensive Toxicological Assessment Strategy for 4-Butoxy-3-methoxybenzoic Acid: An In-Depth Technical Guide
Introduction
4-Butoxy-3-methoxybenzoic acid is a chemical compound with potential applications in various industries, including pharmaceuticals and fragrance.[1][2] As with any novel chemical entity intended for commercial use, a thorough toxicological evaluation is paramount to ensure human and environmental safety. This guide provides a comprehensive, in-depth technical framework for the toxicological assessment of this compound. It is designed for researchers, scientists, and drug development professionals, offering a structured approach grounded in internationally recognized guidelines and modern toxicological methodologies.
While specific toxicological data for this compound is not extensively available in the public domain, this guide outlines a robust testing strategy based on the principles of chemical safety assessment and regulatory requirements, such as those established by the Organisation for Economic Co-operation and Development (OECD).[3][4] The proposed studies are designed to characterize the potential hazards of the compound, from acute toxicity to more complex endpoints like genotoxicity and reproductive toxicity.
Physicochemical Properties and Initial Considerations
A foundational step in any toxicological assessment is the characterization of the test substance's physicochemical properties. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile and can inform the design of toxicological studies.
| Property | Value/Information Source | Significance in Toxicology |
| Molecular Formula | C12H16O4 | Provides the elemental composition.[1] |
| Molecular Weight | 224.25 g/mol | Influences diffusion and transport across biological membranes.[] |
| Physical State | Solid (predicted) | Relevant for handling and administration protocols. |
| Solubility | Data not readily available | Crucial for vehicle selection in in vitro and in vivo studies. |
| LogP (Octanol/Water Partition Coefficient) | 2.9 (predicted) | Indicates potential for bioaccumulation and membrane permeability.[1] |
Prior to initiating any new studies, a thorough literature review for toxicological data on structurally related compounds is essential.[6] For instance, data on compounds like 4-methoxybenzoic acid (p-anisic acid) and 4-hydroxybenzoic acid can provide preliminary insights into potential toxicities, such as skin and eye irritation.[7][8][9]
Tiered Toxicological Evaluation Strategy
A tiered approach to toxicity testing is a scientifically sound and ethically responsible strategy. It begins with in vitro and acute studies, progressing to more complex and long-term in vivo studies only as necessary based on the initial findings and intended use of the compound.
Tier 1: In Vitro and Acute Toxicity Assessment
The initial tier focuses on providing rapid and cost-effective data on cytotoxicity, genotoxicity, and acute systemic toxicity.[10][11]
Caption: Tier 1 toxicological assessment workflow for this compound.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells. The reduction of tetrazolium salts (MTT) to formazan by mitochondrial dehydrogenases is indicative of cell viability.
-
Methodology:
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity screening, HaCaT for skin) in a 96-well plate and incubate for 24 hours.
-
Treatment: Expose cells to a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) and calculate the IC50 (concentration that inhibits 50% of cell viability).
-
2. Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
-
Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. A positive result indicates that the test substance causes a reversion of the mutation, allowing the bacteria to grow in a medium lacking the specific amino acid.
-
Methodology:
-
Strain Selection: Use at least five strains of bacteria as recommended by the OECD guideline.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be genotoxic.
-
Exposure: Expose the bacterial strains to various concentrations of this compound.
-
Plating: Plate the treated bacteria on a minimal agar medium.
-
Incubation and Scoring: Incubate the plates for 48-72 hours and count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control suggests mutagenic potential.
-
3. Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)
-
Principle: This method is a sequential dosing test that uses a minimum number of animals to estimate the LD50 (the dose that is lethal to 50% of the test animals).[12] The dose for each subsequent animal is adjusted up or down depending on the outcome for the previously dosed animal.[12]
-
Methodology:
-
Animal Selection: Use a single sex of a standard rodent species (typically female rats).
-
Fasting: Fast the animals overnight before dosing.[12]
-
Dose Administration: Administer a single oral dose of this compound by gavage.[12] The initial dose is selected based on available information on structurally similar compounds.
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.
-
Sequential Dosing: The dose for the next animal is increased or decreased by a fixed factor based on the previous outcome.[12]
-
LD50 Estimation: The LD50 and confidence intervals are calculated using the maximum likelihood method.
-
Tier 2: Sub-chronic and Mechanistic Toxicity Studies
If the results from Tier 1 suggest potential toxicity or if the intended use of the compound involves repeated or prolonged exposure, Tier 2 studies are warranted.
Caption: Tier 2 toxicological assessment initiated based on Tier 1 findings.
1. 28-Day Repeated Dose Oral Toxicity Study (OECD Guideline 407)
-
Principle: This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period. It helps to identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
Methodology:
-
Animal Selection: Use both male and female rodents (typically rats).
-
Dose Groups: Administer this compound daily by gavage at three or more dose levels, plus a control group, for 28 days.
-
Observations: Conduct daily clinical observations, weekly body weight measurements, and functional observations.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Histopathology: Conduct a full necropsy and histopathological examination of major organs and tissues.
-
2. Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)
-
Principle: This screening test provides preliminary information on potential effects on male and female reproductive performance, such as gonadal function, mating behavior, conception, and early embryonic development.
-
Methodology:
-
Dosing Period: Administer the test substance to male and female animals for a pre-mating period, during mating, and for females, throughout gestation and early lactation.
-
Endpoints: Evaluate effects on fertility, gestation length, litter size, and pup viability and growth.
-
Necropsy: Conduct a gross necropsy of all adult animals.
-
Potential Signaling Pathway Interactions
Based on its chemical structure as a benzoic acid derivative, this compound could potentially interact with various cellular signaling pathways. For instance, phenolic compounds are known to modulate pathways related to oxidative stress and inflammation. Further mechanistic studies could explore these interactions.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Conclusion and Future Directions
This guide outlines a systematic and comprehensive strategy for the toxicological evaluation of this compound. The proposed tiered approach, rooted in OECD guidelines, ensures a thorough assessment of potential hazards while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). The initial focus on in vitro assays and acute studies allows for an efficient screening process. Subsequent sub-chronic and reproductive toxicity studies should be guided by the findings of the initial tier and the intended use and exposure scenarios for the compound. Further mechanistic studies will be crucial for a deeper understanding of its mode of action and for refining the risk assessment. This structured approach will enable the generation of a robust data package for regulatory submission and ensure the safe development and use of this compound.
References
- OECD Guidelines for the Testing of Chemicals - Wikipedia. (URL: )
- OECD Test Guideline 425 - National Toxicology Program (NTP). (URL: )
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- In vitro toxicology nonclinical studies - Labcorp. (URL: )
- Guidelines for the Testing of Chemicals - OECD. (URL: )
- Drug discovery: In vitro toxicity testing by flow cytometry - Miltenyi Biotec. (URL: )
- The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Pl
- In vitro testing of drug toxicity | PPTX - Slideshare. (URL: )
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A Senior Application Scientist's Guide to 4-Butoxy-3-methoxybenzoic Acid: A Versatile Building Block in Modern Organic Synthesis
Abstract
In the landscape of medicinal chemistry and materials science, the selection of appropriate starting materials is paramount to the successful synthesis of novel, high-value molecules. 4-Butoxy-3-methoxybenzoic acid has emerged as a particularly versatile scaffold, offering a unique combination of a reactive carboxylic acid handle, a lipophilic butoxy group, and an electron-donating methoxy substituent. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its strategic application in the construction of complex molecular architectures. We will explore field-proven protocols for its functionalization, delve into the mechanistic rationale behind these transformations, and highlight its role in the development of next-generation pharmaceuticals and advanced polymers.
Introduction: The Molecular Logic of this compound
This compound is a disubstituted derivative of benzoic acid, a foundational structure in organic chemistry.[1][2] Its utility as a synthetic building block stems from three key structural features:
-
Carboxylic Acid Group: This primary functional group serves as a highly versatile reaction site for a multitude of transformations, most notably esterification and amide bond formation. This allows for the straightforward introduction of diverse molecular fragments.[1]
-
3-Methoxy Group: The methoxy substituent at the meta-position influences the electronic properties of the aromatic ring, making it electron-rich and affecting its reactivity in electrophilic substitution reactions.[3]
-
4-Butoxy Group: The butoxy group at the para-position significantly increases the molecule's lipophilicity. This property can be crucial for modulating the physicochemical characteristics of target molecules, such as solubility and membrane permeability, which is of high interest in drug design.[4] Furthermore, this flexible side chain can disrupt crystal packing in polymers, enhancing the solubility and processability of high-performance materials like aromatic polyamides.[5]
This unique combination of functionalities makes this compound a valuable precursor for creating diverse molecular libraries for screening and development.[1]
Physicochemical & Spectroscopic Profile
A thorough understanding of the compound's properties is essential for its effective use.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Methoxybenzoic Acid (p-Anisic Acid) |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O₄[6] | C₈H₈O₃[2] |
| Molecular Weight | 224.25 g/mol [6] | 152.15 g/mol [2] |
| Appearance | White to off-white solid | White crystalline solid[7] |
| Melting Point | 142°C[] | 184-185 °C[2][7] |
| Boiling Point | 344.2°C at 760 mmHg[] | 275-280 °C[7] |
| Solubility | Insoluble in water; soluble in alcohols, ether, ethyl acetate.[7] | Slightly soluble in water; highly soluble in alcohols.[7] |
| pKa | ~4.5 (Predicted) | 4.47[2] |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Signals and Characteristics |
|---|---|
| ¹H NMR | ~12.0-13.0 ppm (s, broad, 1H): Carboxylic acid proton (-COOH). ~7.5-7.7 ppm (m, 2H): Aromatic protons ortho to the butoxy and methoxy groups. ~6.9-7.1 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid. ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃). ~3.8 ppm (t, 2H): Methylene protons of the butoxy group adjacent to oxygen (-OCH₂-). ~1.7-1.9 ppm (m, 2H): Methylene protons of the butoxy group (-CH₂-). ~1.4-1.6 ppm (m, 2H): Methylene protons of the butoxy group (-CH₂-). ~0.9-1.0 ppm (t, 3H): Methyl protons of the butoxy group (-CH₃).[6] |
| ¹³C NMR | ~170-175 ppm: Carboxylic acid carbon (-COOH). ~150-155 ppm: Aromatic carbon attached to the butoxy group. ~145-150 ppm: Aromatic carbon attached to the methoxy group. ~120-125 ppm: Aromatic CH carbons. ~110-115 ppm: Aromatic CH carbons. ~68-70 ppm: Butoxy -OCH₂- carbon. ~55-57 ppm: Methoxy -OCH₃ carbon. ~30-32 ppm: Butoxy -CH₂- carbon. ~18-20 ppm: Butoxy -CH₂- carbon. ~13-15 ppm: Butoxy -CH₃ carbon. |
| IR (KBr) | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~2960-2850 cm⁻¹: C-H stretches of alkyl groups. ~1680-1710 cm⁻¹: C=O stretch of the carboxylic acid. ~1600, ~1510, ~1460 cm⁻¹: C=C stretches of the aromatic ring. ~1250-1300 cm⁻¹: Asymmetric C-O-C stretch of the ether. ~1020-1050 cm⁻¹: Symmetric C-O-C stretch of the ether. |
| Mass Spec (EI) | m/z 224: Molecular ion [M]⁺. m/z 209: [M-CH₃]⁺. m/z 168: [M-C₄H₈]⁺ (loss of butene). m/z 151: [M-C₄H₉O]⁺. |
Synthesis of the Building Block
While commercially available, this compound can be readily synthesized in the lab from the inexpensive starting material, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), via a classic Williamson ether synthesis.[9] This SN2 reaction provides a cost-effective route for producing the building block on a large scale.[9]
Caption: Synthesis of this compound.
Experimental Protocol 1: Williamson Ether Synthesis
Materials:
-
4-Hydroxy-3-methoxybenzoic acid (vanillic acid) (1.0 eq)
-
Isobutyl bromide (1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve vanillic acid in anhydrous DMF (approx. 10 mL per gram of acid).[9]
-
Add anhydrous potassium carbonate to the solution. The base deprotonates the phenolic hydroxyl group, forming the phenoxide nucleophile. Stir the suspension at room temperature for 30 minutes.[1][9]
-
Slowly add isobutyl bromide (the electrophile) to the stirred mixture.[9]
-
Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]
-
After completion, cool the mixture to room temperature and pour it into a beaker of cold water.[9]
-
Acidify the aqueous mixture to a pH of ~2-3 with 1 M HCl. This protonates the carboxylate, causing the desired product to precipitate out of the solution.[1][9]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.[9]
-
For purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.[9]
Key Synthetic Transformations
The true power of this compound lies in the selective modification of its carboxylic acid group. Esterification and amide bond formation are the most common and impactful transformations, enabling the covalent linkage of this scaffold to other molecules of interest.
Caption: Key functionalization pathways.
Esterification via Fischer-Esterification
Esterification is a fundamental reaction that converts carboxylic acids into esters, which are often used as prodrugs or key intermediates.[10] The Fischer-Esterification is a classic, acid-catalyzed method that is both robust and scalable.[10][11]
Causality & Mechanistic Insight: The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester product. Using the alcohol as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Experimental Protocol 2: Synthesis of Ethyl 4-Butoxy-3-methoxybenzoate
Materials:
-
This compound (1.0 eq)
-
Ethanol, absolute (serves as reactant and solvent)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in an excess of absolute ethanol (10-20 mL per gram of acid) in a round-bottom flask.[11]
-
Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).[11]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.[11]
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.[11]
-
Dissolve the residue in ethyl acetate. Transfer to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.[11]
-
If necessary, purify the product by silica gel column chromatography.
Amide Bond Formation: The Gateway to Bioactive Molecules
The formation of an amide bond is arguably the most performed reaction in medicinal chemistry.[12] It links carboxylic acids with amines to form stable amide linkages, which are the cornerstone of peptides and numerous pharmaceuticals.[13] Direct condensation is inefficient; therefore, coupling agents are required to activate the carboxylic acid in situ under mild conditions.[12]
Table 3: Comparison of Common Amide Coupling Protocols
| Parameter | Protocol 3a: HATU/DIPEA | Protocol 3b: EDC/HOBt |
|---|---|---|
| Coupling Agent | HATU | EDC |
| Additive | None required | HOBt (suppresses side reactions) |
| Base | DIPEA (tertiary amine) | Not always required, depends on amine salt |
| Solvent | DMF (anhydrous) | DCM or DMF (anhydrous) |
| Temperature | Room Temperature | Room Temperature |
| Time | 1-2 hours | 12-24 hours |
| Typical Yield | >90% | 80-95% |
| Key Advantage | Very fast and highly efficient, low racemization.[11] | Cost-effective, widely used, good for many substrates.[1] |
Causality & Mechanistic Insight (HATU Coupling): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling reagent. The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive O-acylisourea intermediate. This intermediate is exceptionally susceptible to nucleophilic attack by the primary or secondary amine, leading to the rapid and clean formation of the desired amide bond.
Caption: General mechanism for HATU-mediated amide coupling.
Experimental Protocol 3a: Amide Coupling using HATU
Materials:
-
This compound (1.0 eq)
-
Benzylamine (or other primary/secondary amine) (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
DMF, anhydrous
-
Ethyl acetate
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an anhydrous, inert atmosphere, dissolve this compound in anhydrous DMF.[11]
-
Add the amine (1.1 eq) and DIPEA (3.0 eq) to the solution and stir.[11]
-
Add HATU (1.1 eq) portion-wise to the mixture. An exotherm may be observed.[11]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[11]
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine to remove DMF and unreacted reagents.[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[11]
-
Purify the crude amide product by silica gel column chromatography.[11]
Experimental Protocol 3b: Amide Coupling using EDC/HOBt
Materials:
-
This compound (1.0 eq)
-
Morpholine (or other amine) (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound in anhydrous DCM, add the desired amine (1.1 eq).[1]
-
Add HOBt (1.2 eq) followed by EDC (1.2 eq) to the mixture.[1]
-
Stir the resulting mixture at room temperature for 12-24 hours, monitoring by TLC.[1]
-
After the reaction is complete, dilute the mixture with additional DCM and wash with saturated NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography.[1]
Applications in Drug Discovery & Materials Science
The 3,4-dialkoxybenzoyl moiety, for which this compound is a prime precursor, is a key pharmacophore in several classes of therapeutic agents.
-
Phosphodiesterase 4 (PDE4) Inhibitors: PDE4 is an enzyme that degrades the second messenger cAMP. Inhibiting PDE4 increases intracellular cAMP levels, which has anti-inflammatory effects. This makes PDE4 inhibitors promising therapeutics for inflammatory diseases like asthma and COPD. The 3,4-dialkoxybenzoyl scaffold is crucial for binding to the active site of the enzyme.[1]
-
Anticancer Agents: The 4-methoxybenzoyl scaffold is present in a class of potent anticancer agents known as SMART compounds, which inhibit tubulin polymerization, a critical process for cell division.[1][4] this compound can serve as a starting material to synthesize novel analogs in this class.[1]
-
Other Pharmaceutical Intermediates: Derivatives of this acid are used as key intermediates in the synthesis of drugs like Febuxostat, which is used to treat gout.[1]
-
Advanced Polymers: In materials science, this molecule can be used as a monomer for creating soluble aromatic polyamides. The flexible butoxy side group disrupts the tight chain-packing typical of these high-strength polymers, improving their solubility and making them easier to process without significantly compromising their excellent thermal stability.[5]
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for molecular construction. Its straightforward synthesis and the robust, high-yielding protocols for its conversion into esters and amides make it an invaluable tool. For researchers in drug discovery, it provides a direct route to proven pharmacophores, while for materials scientists, it offers a solution to the long-standing challenge of polymer processability. A comprehensive understanding of its properties and reactivity, as outlined in this guide, empowers scientists to leverage this compound to its full potential, accelerating innovation in both medicine and materials.
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- BenchChem (2025). Application Notes and Protocols for the Synthesis of 4-Isobutoxy-3-methoxybenzoic Acid.
- BenchChem (2025). Spectroscopic Profile of 4-Isobutoxy-3-methoxybenzoic Acid: A Technical Guide.
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- Jilla Lavanya et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
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physicochemical properties of 4-Butoxy-3-methoxybenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Butoxy-3-methoxybenzoic Acid
Introduction
This compound is a substituted aromatic carboxylic acid, belonging to the vanilloid family of compounds. As a derivative of vanillic acid, it serves as a valuable intermediate and building block in medicinal chemistry and organic synthesis. The introduction of a butoxy group in place of the hydroxyl group on the vanillic acid core significantly increases the molecule's lipophilicity, a critical parameter influencing its solubility, reactivity, and biological activity. Understanding the fundamental physicochemical properties of this compound is paramount for researchers and drug development professionals to effectively utilize it in designing novel pharmaceutical agents, optimizing reaction conditions, and developing stable formulations.
This guide provides a comprehensive overview of the known and predicted . In instances where direct experimental data is not publicly available, we present predictive analyses based on structurally analogous compounds, coupled with field-proven experimental protocols for empirical validation.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is structurally defined by a benzoic acid core with a methoxy group at the C3 position and a butoxy group at the C4 position.
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 3535-34-0 | [1] |
| Molecular Formula | C₁₂H₁₆O₄ | [][3] |
| Molecular Weight | 224.25 g/mol | [] |
| InChI Key | WCFJMRPLUAGPTG-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C(=O)O)OC |[3] |
Core Physicochemical Properties
The physical state and behavior of a compound in various environments are dictated by its core properties. This data is essential for predicting its behavior in biological systems and for practical considerations in a laboratory setting, such as purification and formulation.
Expert Insight: It is crucial to note that while data for the isomeric 3-butoxy-4-methoxybenzoic acid is available, direct experimental values for the 4-butoxy isomer are less common in the literature. The data presented below combines reported values for related compounds and provides a scientifically grounded estimation where necessary.
Table 2: Summary of Physicochemical Data
| Property | Value / Predicted Range | Notes and Rationale |
|---|---|---|
| Physical State | Solid, crystalline powder | Based on analogous substituted benzoic acids.[4] |
| Melting Point | ~142 °C (for isomer) | The melting point for the related isomer 3-butoxy-4-methoxybenzoic acid is 142°C.[] The 4-butoxy isomer is expected to have a similar, but not identical, melting point. Empirical determination is recommended. |
| Boiling Point | ~344.2 °C (for isomer, at 760 mmHg) | This value is reported for the 3-butoxy-4-methoxybenzoic acid isomer.[] High boiling points are typical for aromatic carboxylic acids due to strong intermolecular hydrogen bonding. |
| Density | ~1.124 g/cm³ (for isomer) | This value is reported for the 3-butoxy-4-methoxybenzoic acid isomer and serves as a reasonable estimate.[] |
| pKa | ~4.5 | Predicted based on the pKa of 4-methoxybenzoic acid (4.47).[4] The butoxy group is a weak electron-donating group, and its effect on the acidity of the distant carboxylic acid proton is expected to be minimal. |
| LogP | ~2.9 (Predicted) | The predicted XlogP for the 4-butoxy isomer is 2.9, indicating significant lipophilicity.[3] This is higher than that of 4-methoxybenzoic acid (1.96), reflecting the contribution of the butyl chain.[4] |
Solubility Profile
Solubility is a critical parameter for drug development, influencing everything from reaction kinetics during synthesis to bioavailability in formulations.
Qualitative Solubility Assessment: Based on the "like dissolves like" principle, this compound is expected to exhibit the following solubility characteristics:
-
High Solubility: In polar organic solvents such as alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate).[5]
-
Moderate Solubility: In less polar ethers (diethyl ether, THF) and chlorinated solvents (dichloromethane).
-
Low Solubility: In non-polar hydrocarbon solvents (hexanes, toluene).[5]
-
Water Solubility: Sparingly soluble in neutral water. However, its solubility is pH-dependent and will significantly increase in alkaline solutions (pH > pKa) due to the formation of the more polar carboxylate salt.[5]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a robust and widely accepted method for determining the equilibrium solubility of a compound in various solvents.
Causality Behind Choices: The shake-flask method is chosen because it ensures that the system reaches thermodynamic equilibrium, providing a true measure of saturation solubility. Using a temperature-controlled shaker is critical as solubility is highly temperature-dependent. Analysis by a validated HPLC method ensures accurate quantification, free from interference by potential impurities.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particulates.
-
Quantification: Accurately dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the dilution factor.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of a compound. As direct experimental spectra for this compound are not widely published, the following data is predicted based on the well-documented characteristics of structurally analogous compounds, such as 4-isobutoxy-3-methoxybenzoic acid.[6]
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Region / Chemical Shift (δ) | Assignment |
|---|---|---|
| ¹H NMR | ~12.0 - 13.0 ppm (broad singlet) | Carboxylic Acid (-COOH) |
| ~7.5 - 7.7 ppm (multiplet) | Aromatic Protons (H-2, H-6) | |
| ~6.9 - 7.1 ppm (doublet) | Aromatic Proton (H-5) | |
| ~4.0 ppm (triplet) | Butoxy (-OCH₂-) | |
| ~3.9 ppm (singlet) | Methoxy (-OCH₃) | |
| ~1.8 ppm (multiplet) | Butoxy (-CH₂-) | |
| ~1.5 ppm (multiplet) | Butoxy (-CH₂-) | |
| ~1.0 ppm (triplet) | Butoxy (-CH₃) | |
| ¹³C NMR | ~170 - 172 ppm | Carboxylic Carbon (-COOH) |
| ~152 ppm | Aromatic C-O (C4) | |
| ~148 ppm | Aromatic C-O (C3) | |
| ~123 - 125 ppm | Aromatic CH (C6) | |
| ~122 ppm | Aromatic C-COOH (C1) | |
| ~112 - 114 ppm | Aromatic CH (C2, C5) | |
| ~69 ppm | Butoxy (-OCH₂-) | |
| ~56 ppm | Methoxy (-OCH₃) | |
| ~31 ppm | Butoxy (-CH₂-) | |
| ~19 ppm | Butoxy (-CH₂-) | |
| ~14 ppm | Butoxy (-CH₃) | |
| IR Spectroscopy | 2500-3300 cm⁻¹ (broad) | O-H stretch (Carboxylic Acid) |
| ~2960 cm⁻¹ | C-H stretch (Aliphatic) | |
| 1680-1710 cm⁻¹ (strong) | C=O stretch (Carboxylic Acid) | |
| ~1600, 1515 cm⁻¹ | C=C stretch (Aromatic) | |
| 1250-1300 cm⁻¹ | C-O stretch (Aryl Ether) | |
| Mass Spectrometry | m/z 224 (M⁺) | Molecular Ion (EI) |
| m/z 225 ([M+H]⁺) | Protonated Molecule (ESI+) |
| | m/z 223 ([M-H]⁻) | Deprotonated Molecule (ESI-) |
General Protocols for Spectroscopic Analysis
Trustworthiness through Self-Validation: The combined use of these orthogonal techniques provides a self-validating system. NMR confirms the carbon-hydrogen framework, IR identifies key functional groups, and MS verifies the molecular weight. A compound's identity is considered confirmed only when the data from all three analyses are consistent with the proposed structure.
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Utilize a high-resolution NMR spectrometer (≥400 MHz). Acquire ¹H and proton-decoupled ¹³C spectra with appropriate parameters to achieve a high signal-to-noise ratio.[6]
-
-
IR Spectroscopy:
-
Sample Preparation: For a solid sample, mix a small amount with dry potassium bromide (KBr) and press it into a transparent pellet, or place the solid directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer to collect the spectrum, typically over a range of 4000-400 cm⁻¹.[6]
-
-
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.
-
Acquisition: Introduce the sample into a mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), and scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).[6]
-
Stability and Safe Handling
The stability of a compound dictates its shelf-life and is critical for ensuring the integrity of experimental results.
Stability Profile: While specific stability studies on this compound are not readily available, its stability can be inferred from related structures like 4-butoxybenzaldehyde and other benzoic acids.[7][8]
-
Thermal Stability: The compound is expected to be stable at ambient temperatures. At very high temperatures, decarboxylation may occur.
-
Oxidative Stability: The aromatic ring and ether linkages are generally stable to oxidation under normal conditions. The primary point of reactivity is the carboxylic acid group.
-
Light Sensitivity: Aromatic compounds can be sensitive to light, particularly UV radiation.[7]
Caption: Key factors influencing the stability of the compound.
Recommended Storage and Handling:
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[8] Keep away from strong oxidizing agents and strong bases.
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[9][10]
Conclusion
This compound is a key synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. The increased lipophilicity conferred by the butoxy group, combined with the reactivity of the carboxylic acid moiety, makes it a versatile tool for chemical synthesis. This guide has synthesized available data and provided predictive insights and robust experimental protocols to empower researchers in their work. The empirical determination and publication of the properties outlined herein would represent a valuable contribution to the broader scientific community.
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4-Butoxy-3-methoxybenzoic acid and its role as a pharmaceutical intermediate
An In-depth Technical Guide to 4-Butoxy-3-methoxybenzoic Acid: A Core Intermediate in Pharmaceutical Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction
In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a life-saving therapeutic is paved with crucial chemical building blocks known as intermediates. Among these, this compound stands out as a versatile and strategically important scaffold. As a derivative of the naturally occurring vanillic acid, this compound offers a unique combination of functional groups and physicochemical properties that make it an invaluable precursor in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).
The structure of this compound is characterized by a benzoic acid core, a methoxy group, and a butoxy group. The butoxy group, in particular, significantly increases the molecule's lipophilicity compared to its parent compound, vanillic acid. This modification is a key tool for medicinal chemists, allowing for the fine-tuning of a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The presence of a reactive carboxylic acid group provides a convenient handle for further chemical elaboration, enabling the construction of more complex molecular architectures through reactions like amidation and esterification.[1]
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It details the physicochemical properties of this compound, provides a field-proven protocol for its synthesis, explores its pivotal role as a pharmaceutical intermediate with examples, and offers insights into the causality behind the chosen methodologies.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3-Butoxy-4-methoxybenzoic acid | [][3] |
| CAS Number | 66924-20-7 | [][3] |
| Molecular Formula | C₁₂H₁₆O₄ | [][3] |
| Molecular Weight | 224.25 g/mol | [] |
| Melting Point | 142°C | [] |
| Boiling Point | 344.2°C at 760 mmHg | [] |
| Density | 1.124 g/cm³ | [] |
| Appearance | White to off-white crystalline powder | [1] |
Note: The IUPAC name is 3-Butoxy-4-methoxybenzoic acid, as the carboxylic acid group is assigned position 1 on the benzene ring. However, it is often referred to by the topic name in various contexts.
Synthesis of this compound: A Validated Protocol
The most common and robust method for preparing this compound is via the Williamson ether synthesis, starting from the readily available precursor, 4-hydroxy-3-methoxybenzoic acid (vanillic acid).[4] This SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then attacks an alkyl halide, in this case, a butyl halide.
Rationale Behind Experimental Choices:
-
Starting Material: Vanillic acid is a natural product derivative, making it an accessible and cost-effective starting point.[5]
-
Reaction Type: The Williamson ether synthesis is a classic, high-yielding, and reliable method for forming ether bonds.[4]
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenolic proton without causing unwanted side reactions, such as hydrolysis of the carboxylic acid.
-
Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic and accelerating the rate of the SN2 reaction.[4]
-
Alkylating Agent (Butyl Bromide): Butyl bromide is a primary alkyl halide, which is ideal for SN2 reactions as it minimizes competing elimination reactions.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
Materials:
-
4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid)
-
1-Bromobutane (Butyl Bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethanol
-
Deionized Water
-
Ethyl Acetate (for TLC)
-
Hexanes (for TLC)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and vacuum flask
-
TLC plates and development chamber
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-hydroxy-3-methoxybenzoic acid (10.0 g, 59.5 mmol) and anhydrous potassium carbonate (12.3 g, 89.2 mmol, 1.5 eq).
-
Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask and stir the suspension.
-
Alkylation: Slowly add 1-bromobutane (9.6 mL, 89.2 mmol, 1.5 eq) to the mixture at room temperature.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80-90°C using a heating mantle. Maintain this temperature for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the starting material spot indicates the reaction is nearing completion.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of cold water while stirring.
-
Precipitation: Acidify the aqueous solution to a pH of approximately 2 by the slow, careful addition of 1M hydrochloric acid. A white solid will precipitate out of the solution. Stir for 30 minutes to ensure complete precipitation.[4]
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water (3 x 50 mL) to remove any inorganic salts.[4]
-
Purification: Recrystallize the crude solid from an ethanol/water solvent system to obtain the pure this compound.
-
Drying and Characterization: Dry the purified white crystals under vacuum. Determine the melting point and characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[4]
Pivotal Role as a Pharmaceutical Intermediate
A pharmaceutical intermediate is a chemical compound that serves as a precursor in the multi-step synthesis of an API.[1] The strategic value of this compound lies in its versatile structure, which acts as a robust scaffold for building more complex, biologically active molecules.
The vanillic acid core is a key component in various molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[6] By modifying the core with a butoxy group, medicinal chemists can systematically probe the effects of increased lipophilicity on a drug's interaction with its biological target, such as an enzyme's active site or a cell membrane receptor.
Logical Pathway from Intermediate to API
Sources
natural occurrence of benzoic acid derivatives
An In-Depth Technical Guide to the Natural Occurrence of Benzoic Acid Derivatives
Abstract
Benzoic acid and its derivatives are a class of organic compounds that are ubiquitous in nature, playing critical roles in the metabolism of plants, microorganisms, and animals.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of these molecules, intended for researchers, scientists, and professionals in drug development. We will explore their biosynthetic pathways, distribution across various natural sources, ecological functions, and their significant potential in the pharmaceutical industry. This guide emphasizes the scientific integrity of the information, with a focus on experimental evidence and established biochemical principles.
Introduction: The Benzoic Acid Scaffold in Nature
Benzoic acid, a simple aromatic carboxylic acid, serves as the foundational structure for a vast array of natural products.[3] Its derivatives, characterized by substitutions on the benzene ring or modifications to the carboxyl group, exhibit a remarkable diversity of chemical properties and biological activities.[3] In nature, these compounds are not merely metabolic byproducts but are integral to survival, functioning as signaling molecules, defense agents, and attractants.[4] For drug development professionals, understanding the natural origins and functions of these molecules provides a powerful platform for the discovery of new therapeutic agents.[5]
Biosynthesis of Benzoic Acid Derivatives: Nature's Chemical Factories
The biosynthesis of benzoic acid and its derivatives in plants and microorganisms is a testament to the elegance and efficiency of natural product synthesis. The primary route for the formation of the aromatic ring is the shikimate pathway , a seven-step metabolic cascade that converts simple carbohydrate precursors into chorismate, a key branch-point intermediate.[6][7]
The Shikimate Pathway: Gateway to Aromatic Compounds
The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. It begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), intermediates of glycolysis and the pentose phosphate pathway, respectively. Through a series of enzymatic reactions, this leads to the formation of shikimate and ultimately chorismate.
Caption: The Shikimate Pathway leading to Chorismate.
From chorismate, the pathway branches to produce a variety of aromatic compounds, including benzoic acid derivatives.[7]
Biosynthesis of Benzoic Acid from Phenylalanine
In many plants, benzoic acid is synthesized from the amino acid L-phenylalanine, which is itself a product of the shikimate pathway. This conversion involves the shortening of the C3 side chain of phenylalanine by two carbon units. Two main pathways have been elucidated for this process: the β-oxidative and the non-β-oxidative pathways.[8][9]
The β-oxidative pathway , analogous to fatty acid degradation, involves the conversion of cinnamic acid (derived from phenylalanine) to benzoyl-CoA.[8] This pathway has been well-characterized in petunia flowers and is responsible for the production of volatile benzenoids that attract pollinators.[8][9]
Caption: The β-oxidative pathway for benzoic acid biosynthesis.
Key Benzoic Acid Derivatives and Their Biosynthesis
-
Salicylic Acid: A crucial plant hormone involved in defense against pathogens, salicylic acid is synthesized from chorismate via two distinct pathways: the isochorismate (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[10][11][12][13] In Arabidopsis thaliana, the ICS pathway is the primary source of salicylic acid production upon pathogen infection.[12][14]
-
Vanillin: The main component of natural vanilla flavor, vanillin is biosynthesized from ferulic acid, a derivative of cinnamic acid.[15][16][17] The conversion of ferulic acid to vanillin can be catalyzed by a single enzyme, vanillin synthase (VpVAN), which has been identified in vanilla orchids (Vanilla planifolia).[18]
Distribution of Benzoic Acid Derivatives in Nature
Benzoic acid and its derivatives are widely distributed throughout the natural world, from the vibrant petals of flowers to the complex microbial communities in the soil.
Occurrence in the Plant Kingdom
Plants are a rich source of a diverse array of benzoic acid derivatives.[4] These compounds are often found in fruits, vegetables, spices, and medicinal herbs.
| Benzoic Acid Derivative | Natural Plant Sources | Typical Concentration | Reference(s) |
| Benzoic Acid | Cranberries, blueberries, bilberries, lingonberries | Up to 1300 mg/kg | [19] |
| Salicylic Acid | Willow bark, wintergreen leaves | Varies significantly | [10] |
| Gallic Acid | Berries, tea leaves, witch hazel | High in certain berries | [20] |
| Vanillin | Vanilla beans | ~2% of cured bean weight | [17] |
| Protocatechuic Acid | Many fruits and vegetables | Widely distributed | [21] |
The concentration of these compounds can vary significantly depending on the plant species, environmental conditions, and developmental stage. For example, the levels of salicylic acid in plants can increase dramatically in response to pathogen attack.[13]
Microbial Production of Benzoic Acid Derivatives
Microorganisms, including bacteria and fungi, are also capable of synthesizing benzoic acid and its derivatives.[2][22] The shikimate pathway is a common route for aromatic compound biosynthesis in these organisms.[23] Some soil bacteria can utilize aromatic compounds as a carbon source, leading to the production of benzoic acid as an intermediate in their metabolic pathways. Furthermore, certain fungi are known to produce hydroxybenzoic acid derivatives with antimicrobial properties.[21]
Presence in the Animal Kingdom
While animals cannot synthesize the benzene ring de novo, they can metabolize benzoic acid and its derivatives obtained from their diet.[24] In many species, including humans, benzoic acid is conjugated with glycine to form hippuric acid, which is then excreted in the urine.[24][25] Some animals, like the beaver, utilize benzoic acid in their castoreum, a glandular secretion used for territorial marking.[1]
Ecological Roles of Benzoic Acid Derivatives
The widespread occurrence of benzoic acid derivatives in nature is a reflection of their diverse and critical ecological functions.
-
Plant Defense: Many benzoic acid derivatives act as phytoalexins and phytoanticipins, compounds that are synthesized by plants to defend against pathogens, herbivores, and other environmental stresses.[4] Salicylic acid, for instance, is a key signaling molecule that triggers systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response.[10][14]
-
Allelopathy: Some plants release benzoic acid derivatives into the soil to inhibit the growth of competing plant species, a phenomenon known as allelopathy.
-
Pollinator Attraction: Volatile benzoic acid esters, such as methyl benzoate, are produced by some flowers to attract pollinators.[26]
-
Antimicrobial Activity: The antimicrobial properties of benzoic acid and its derivatives are well-documented and are a key reason for their use as food preservatives.[21][27][28] They can inhibit the growth of a wide range of bacteria and fungi by disrupting cell membranes and inhibiting essential enzymes.[3]
Relevance to Drug Discovery and Development
The natural world has long been a source of inspiration for the development of new drugs, and benzoic acid derivatives are no exception. Their diverse biological activities make them attractive starting points for the design of novel therapeutic agents.[5]
-
Anti-inflammatory Agents: Salicylic acid is the active metabolite of aspirin, one of the most widely used anti-inflammatory drugs.[29] Its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes.
-
Anticancer Properties: Some benzoic acid derivatives, such as gallic acid, have demonstrated antioxidant and anticancer activities in preclinical studies.[5]
-
Antimicrobial Drugs: The antimicrobial properties of benzoic acid derivatives are being explored for the development of new antibiotics and antifungal agents to combat drug-resistant pathogens.[28]
-
Antiviral Activity: Certain derivatives have shown promise as antiviral agents, with some studies reporting activity against viruses such as HIV and herpes simplex virus.[21][30]
Experimental Protocols: Extraction and Analysis
The study of naturally occurring benzoic acid derivatives relies on robust methods for their extraction, isolation, and characterization.
Extraction of Benzoic Acid from a Natural Source (General Protocol)
This protocol outlines a general procedure for the chemically active extraction of benzoic acid from a plant matrix.
Caption: Workflow for the extraction of benzoic acid.
Step-by-Step Methodology:
-
Sample Preparation: Weigh a known amount of the dried and ground plant material.[31][32]
-
Initial Extraction: Add a nonpolar organic solvent, such as diethyl ether, to the plant material and heat gently to dissolve the benzoic acid.[31][32][33]
-
Filtration: Perform vacuum filtration to remove the insoluble plant material (e.g., cellulose).[31][32][33]
-
Liquid-Liquid Extraction: Transfer the ether filtrate to a separatory funnel and add an aqueous solution of a weak base, such as sodium hydroxide.[31][32][33] This will convert the water-insoluble benzoic acid into its water-soluble sodium salt (sodium benzoate).
-
Separation: Shake the funnel and allow the layers to separate. The aqueous layer containing the sodium benzoate will be at the bottom. Drain the aqueous layer into a separate beaker.[32]
-
Precipitation: Cool the aqueous extract on ice and slowly add a strong acid, such as hydrochloric acid, until the solution becomes acidic.[31][32][33] This will protonate the benzoate salt, causing the water-insoluble benzoic acid to precipitate out of the solution.
-
Isolation: Collect the precipitated benzoic acid by vacuum filtration and wash with cold water to remove any remaining impurities.[31][33]
-
Drying: Dry the purified benzoic acid.[32]
Causality of Experimental Choices:
-
The choice of a nonpolar solvent like diethyl ether is based on the principle of "like dissolves like," as benzoic acid is largely nonpolar.[32]
-
The use of a base in the extraction is a key step in this chemically active extraction, as it selectively converts the acidic benzoic acid into a water-soluble salt, allowing for its separation from other non-acidic compounds in the mixture.[31]
-
The final acidification step reverses this process, allowing for the recovery of the purified benzoic acid.[31]
Analytical Techniques
Once extracted, a variety of analytical techniques can be used to identify and quantify benzoic acid derivatives:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying individual benzoic acid derivatives in a complex mixture.[34][35]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the analysis of volatile benzoic acid derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the isolated compounds.
Conclusion and Future Perspectives
The study of the continues to be a vibrant and important area of scientific research. From their fundamental roles in plant and microbial physiology to their vast potential in drug discovery, these seemingly simple molecules hold a wealth of untapped possibilities. Future research will likely focus on elucidating novel biosynthetic pathways, discovering new derivatives with unique biological activities, and harnessing the power of metabolic engineering to produce these valuable compounds in a sustainable and cost-effective manner. For professionals in drug development, a deep understanding of the natural world's chemical ingenuity provides a powerful toolkit for creating the next generation of medicines.
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Foreword: Beyond Conventional Antimicrobials
An In-Depth Technical Guide to the Antiseptic Properties of Alkoxybenzoic Acids
Prepared by: A Senior Application Scientist
In the persistent battle against microbial resistance, the scientific community is driven to explore novel chemical scaffolds that offer robust and resilient antiseptic properties. Alkoxybenzoic acids, a class of phenolic compounds, have emerged as significant candidates, demonstrating a compelling spectrum of activity against various pathogens, including notoriously resistant bacterial biofilms. This guide eschews a conventional overview, instead delving into the coremechanistic principles, structure-activity relationships (SAR), and validated experimental frameworks essential for researchers, scientists, and drug development professionals. Our focus is on the causality behind their antiseptic action and the practical methodologies required to harness their potential.
The Fundamental Mechanism of Action: A Multi-Pronged Assault on Microbial Integrity
Unlike highly specific antibiotics, the antiseptic action of alkoxybenzoic acids is characterized by a multi-targeted approach, which is a key advantage in mitigating the development of resistance.[1] The primary locus of activity is the microbial cell membrane.
1.1. Membrane Disruption and Loss of Homeostasis
The lipophilic nature of the alkoxy chain is critical for the molecule's efficacy. It facilitates the partitioning of the acid from the aqueous phase into the lipid-rich environment of the bacterial cytoplasmic membrane. This intercalation disrupts the membrane's structural integrity and fluidity.
The causal chain of events is as follows:
-
Initial Adsorption: The molecule adsorbs to the bacterial surface, often facilitated by electrostatic interactions.[1]
-
Membrane Intercalation: The lipophilic alkoxy tail penetrates the phospholipid bilayer. This process is heavily dependent on the molecule's overall hydrophobicity.[2][3]
-
Increased Permeability: The disruption of the lipid packing leads to increased membrane permeability, causing leakage of essential intracellular components such as potassium ions (K+) and protons.[1][3]
-
Loss of Function: This leakage dissipates critical ion gradients, disrupting processes like solute transport, respiration, and ATP synthesis, ultimately leading to cell death.[1][4]
Caption: Proposed mechanism of membrane disruption by alkoxybenzoic acids.
1.2. Anti-Biofilm Activity
Perhaps one of the most significant properties of this class of compounds is their efficacy against biofilms—structured communities of bacteria that exhibit high resistance to conventional antibiotics.[5] Alkoxybenzoic acids interfere with biofilm integrity through several mechanisms:
-
Inhibition of Formation: Compounds like 4-ethoxybenzoic acid (4EB) have been shown to prevent biofilm formation by altering bacterial cell surface hydrophobicity, a critical factor for initial cell attachment.[6]
-
Disruption of Existing Biofilms: They can help disperse the extracellular polymeric substance (EPS) matrix that encases the biofilm, rendering the embedded bacteria more susceptible to other agents.[5]
-
Synergistic Effects: 4EB has demonstrated a synergistic effect with antibiotics like vancomycin, significantly decreasing the viability of biofilm-dwelling Staphylococcus aureus compared to vancomycin treatment alone.[6]
Structure-Activity Relationship (SAR): Designing for Potency
The antiseptic efficacy of alkoxybenzoic acids is not uniform across the class; it is exquisitely tuned by the molecule's chemical architecture. Understanding these SAR principles is paramount for designing novel derivatives with optimized activity.
2.1. The Primacy of Lipophilicity and the Alkoxy Chain
The most critical determinant of activity is lipophilicity, which is primarily modulated by the length and branching of the alkoxy side chain.[2]
-
Chain Length: Antimicrobial activity generally increases with the length of the alkyl chain. For instance, in a study on 4-alkoxybenzoic acids against Mycobacterium tuberculosis, activity increased with lipophilicity.[2] A longer chain enhances the molecule's ability to partition into and disrupt the bacterial membrane.
-
The "Cut-off" Effect: This trend does not continue indefinitely. Beyond an optimal length, the increased lipophilicity can lead to poor aqueous solubility or cause the molecule to become trapped within the lipid bilayer, reducing its ability to reach its target. This phenomenon, known as the "cut-off effect," is a classic principle in medicinal chemistry.
-
Positional Isomerism: The position of the alkoxy group on the benzoic acid ring (ortho, meta, para) influences activity. The available literature frequently highlights the activity of para-substituted derivatives (e.g., 4-alkoxybenzoic acids), suggesting this configuration is often favorable for antimicrobial action.[2][7]
Caption: Key structure-activity relationships for alkoxybenzoic acids.
2.2. Comparative Activity Data
The following table summarizes representative data on the relationship between structure and antiseptic activity, highlighting the impact of the alkoxy chain.
| Compound | Alkoxy Chain | Target Organism | Activity Metric (MIC) | Reference |
| 4-Hydroxybenzoic Acid | -OH | S. aureus | >100 µg/mL | [8] |
| 4-Methoxybenzoic Acid | -OCH₃ | E. coli | Active | [7] |
| 4-Ethoxybenzoic Acid (4EB) | -OCH₂CH₃ | S. aureus | Inhibits 87% of biofilm formation | [6] |
| 4-Pentoxybenzoic Acid | -O(CH₂)₄CH₃ | M. tuberculosis | High in vitro activity | [2] |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on specific strains and testing conditions.
Validated Experimental Protocols
To ensure reproducibility and reliability in research, standardized protocols are essential. The following sections provide detailed, field-tested methodologies for evaluating the core antiseptic properties of alkoxybenzoic acid derivatives.
3.1. Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol establishes the lowest concentration of a compound that prevents visible microbial growth. The broth microdilution method is a gold standard for this assessment.[9][10]
Causality: This experiment directly quantifies bacteriostatic or bactericidal potential. By systematically diluting the compound, we can pinpoint the precise concentration at which it becomes effective, allowing for direct comparison between different chemical analogs.
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a high-concentration stock solution (e.g., 10 mg/mL) of the test alkoxybenzoic acid in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Setup (96-well microtiter plate):
-
Add 100 µL of sterile MHB to wells in columns 2 through 12.
-
Add 200 µL of the stock solution (appropriately diluted in MHB) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10.
-
-
Controls:
-
Column 11 (Growth Control): 100 µL MHB + 100 µL of bacterial inoculum.
-
Column 12 (Sterility Control): 200 µL of uninoculated MHB.
-
A solvent control (with the highest concentration of DMSO used) should also be run to ensure it has no antimicrobial activity.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the alkoxybenzoic acid at which there is no visible turbidity (or a significant reduction in absorbance at 600 nm) compared to the growth control.
-
3.2. Protocol: Anti-Biofilm Activity Assay (Crystal Violet Staining)
This protocol quantifies the ability of a compound to inhibit biofilm formation.
Causality: This assay provides a direct measure of a compound's ability to interfere with the initial stages of microbial community formation, a key virulence factor. It validates the compound's utility beyond simple planktonic growth inhibition.
Step-by-Step Methodology:
-
Preparation:
-
Prepare test compound dilutions in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) in a 96-well flat-bottom polystyrene plate.
-
Prepare a bacterial inoculum as described in the MIC protocol.
-
-
Biofilm Growth:
-
Add the bacterial inoculum to the wells containing the test compounds. Include appropriate growth and sterility controls.
-
Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
-
Washing:
-
Carefully discard the planktonic (free-floating) cells from the wells.
-
Gently wash the wells three times with 200 µL of phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
-
Fixation and Staining:
-
Fix the remaining biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of a 0.1% (w/v) crystal violet solution to each well for 15 minutes.
-
-
Final Wash and Solubilization:
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air dry the plate completely.
-
Solubilize the stain bound to the biofilm by adding 200 µL of 33% (v/v) acetic acid to each well.
-
-
Quantification:
-
Measure the absorbance of the solubilized stain at 570 nm using a microplate reader.
-
The reduction in absorbance in treated wells compared to the growth control indicates the percentage of biofilm inhibition.
-
Applications and Field-Proven Insights
The unique properties of alkoxybenzoic acids have led to their use and investigation in several high-value sectors.
-
Cosmetic and Personal Care Preservation: Benzoic acid and its derivatives are widely used as preservatives in skincare, makeup, and hair care products.[11][12] They are effective at preventing the growth of bacteria, yeast, and fungi, thereby extending product shelf life and ensuring consumer safety.[11] Regulations in the EU permit their use in leave-on products at a maximum concentration of 0.5% (as acid).[12][13]
-
Food Preservation: As effective antimicrobial agents in acidic conditions (pH < 4.5), benzoic acid and its salts are used to preserve foods like soft drinks, fruit juices, jams, and pickles, inhibiting spoilage from yeast and mold.[14][15][16]
-
Advanced Disinfectants and Therapeutics: The demonstrated ability to tackle biofilms and act synergistically with existing antibiotics positions alkoxybenzoic acids as promising candidates for the development of advanced disinfectants for medical environments and as potential therapeutics for chronic, biofilm-associated infections.[2][5][6]
Conclusion and Future Directions
Alkoxybenzoic acids represent a versatile and potent class of antiseptic agents. Their efficacy is rooted in a robust mechanism of membrane disruption that is finely tunable through rational chemical modification, as dictated by clear structure-activity relationships. The critical role of lipophilicity, driven by the alkoxy chain, is the central principle governing their potency against both planktonic cells and resilient biofilms.
Future research should focus on synthesizing novel analogs with optimized chain lengths and substitution patterns to enhance specificity and potency. Investigating their synergistic potential with a broader range of antibiotics and exploring novel delivery systems to target sites of infection will be crucial steps in translating the promise of these compounds into next-generation antiseptic solutions.
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- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). National Institutes of Health.
- Benzoic Acid, a Weak Organic Acid Food Preservative, Exerts Specific Effects on Intracellular Membrane Trafficking Pathways in Saccharomyces cerevisiae. (2007). National Institutes of Health.
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- Functional Properties and Preservative Effect of P-Hydroxybenzoic Acid Grafted Chitosan Films on Fresh-Cut Jackfruit. (2022). MDPI.
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Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Butoxy-3-methoxybenzoic Acid
Introduction
4-Butoxy-3-methoxybenzoic acid is a chemical intermediate with potential applications in the synthesis of novel pharmaceutical compounds and advanced materials.[1] Its molecular structure, featuring a substituted benzoic acid core, necessitates a reliable and robust analytical method for purity assessment, quantification, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such aromatic carboxylic acids.[2][3] This application note describes the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5]
The developed method is designed to separate this compound from its potential degradation products, which may be formed under various stress conditions.[6][7] As an ionizable compound, the retention behavior of this compound is significantly influenced by the mobile phase pH.[8] Therefore, careful control of the mobile phase composition is crucial for achieving optimal chromatographic performance.[9][10]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C12H16O4 | [] |
| Molecular Weight | 224.25 g/mol | [] |
| Melting Point | 142 °C | [] |
| Boiling Point | 344.2 °C at 760 mmHg | [] |
| Appearance | White crystalline powder | [12] |
| logP (predicted) | ~2.5-3.0 | [13] |
| pKa (predicted) | ~4-5 | [8] |
The predicted pKa of the carboxylic acid group suggests that the compound will be ionized at neutral pH.[8] To ensure adequate retention and good peak shape in reversed-phase chromatography, the ionization of the carboxylic acid group should be suppressed by acidifying the mobile phase.[9][10]
HPLC Method Development Strategy
The goal is to develop a specific, accurate, precise, and robust stability-indicating HPLC method. The following diagram illustrates the logical workflow for the method development process.
Caption: HPLC Method Development and Validation Workflow.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector is suitable for this analysis.
| Parameter | Recommended Conditions |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | 40% to 80% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
Mobile Phase Preparation (0.1% Phosphoric Acid in Water): Carefully add 1.0 mL of concentrated phosphoric acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water. Bring the volume to the mark with HPLC grade water and mix thoroughly. Filter the aqueous mobile phase through a 0.45 µm membrane filter.
Standard Solution Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to the mark with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to the mark with a 50:50 mixture of acetonitrile and water.
Sample Solution Preparation: Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the analyte. Allow the solution to cool to room temperature and then dilute to the mark with methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the method.[6][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
Caption: Forced Degradation Study Workflow.
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M hydrochloric acid and heat at 60 °C for a specified time.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M sodium hydroxide and heat at 60 °C for a specified time.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Expose the solid sample to a temperature of 80 °C.
-
Photolytic Degradation: Expose the sample to light according to ICH Q1B guidelines.[7]
After exposure, the samples are neutralized (if necessary), diluted to the appropriate concentration, and analyzed by the developed HPLC method.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][15][16][17] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[16]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | The peak for this compound should be pure and well-resolved from any degradation products or placebo peaks. Peak purity index > 0.99. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | 80% to 120% of the test concentration for assay.[15] |
| Accuracy | The closeness of test results obtained by the method to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| LOQ | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should be met, and the results should not be significantly affected by minor changes in flow rate, column temperature, and mobile phase composition. |
Conclusion
This application note provides a comprehensive guide for the development and validation of a stability-indicating RP-HPLC method for the analysis of this compound. The described methodology, based on established scientific principles and regulatory guidelines, is suitable for quality control, stability studies, and other research applications. The systematic approach to method development, including forced degradation studies, ensures the specificity and reliability of the analytical data. The subsequent validation as per ICH Q2(R1) guidelines will confirm that the method is fit for its intended purpose.
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- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
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Application Notes and Protocols for NMR Sample Preparation of Alkoxybenzoic Acids
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the preparation of alkoxybenzoic acid samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the critical rationale behind each step. By understanding the interplay of solute-solvent interactions, aggregation phenomena, and experimental parameters, users can acquire high-quality, reproducible NMR data for structural elucidation, purity assessment, and quantitative analysis.
Introduction: The Unique NMR Challenges of Alkoxybenzoic Acids
Alkoxybenzoic acids are a vital class of molecules in organic synthesis and pharmaceutical development. Their NMR analysis, while routine, presents specific challenges rooted in their molecular structure: a hydrophilic carboxylic acid group and a more hydrophobic aromatic ring substituted with an alkoxy group. This duality governs their solubility and intermolecular interactions, which profoundly impact the resulting NMR spectrum.
The most significant challenge arises from the carboxylic acid proton (-COOH). This proton is highly acidic and engages in strong hydrogen bonding, often leading to the formation of stable dimers, especially in non-polar solvents.[1] This phenomenon, coupled with proton exchange, results in several spectral artifacts:
-
Broadening of the -COOH Signal: The acidic proton signal is often a very broad singlet, sometimes so broad it is difficult to distinguish from the baseline.[2]
-
Variable Chemical Shift: The chemical shift of the -COOH proton is highly dependent on concentration, solvent, and temperature, typically appearing far downfield between 10-13 ppm.[1][3][4][5]
-
Aggregation Effects: At higher concentrations, intermolecular interactions can cause peak broadening for other protons in the molecule.[6]
This guide provides the expertise to navigate these challenges, ensuring the acquisition of clean, interpretable, and quantitatively accurate NMR spectra.
Foundational Principles: Solvent Selection
The choice of a deuterated solvent is the most critical decision in preparing an NMR sample.[7][8][9][10] It dictates not only the solubility of the analyte but also the nature of the hydrogen bonding and exchange processes. The ideal solvent must fully dissolve the sample to create a homogenous solution, free of any particulate matter that could disrupt the magnetic field homogeneity and degrade spectral quality.[11][12]
Causality of Solvent Choice for Alkoxybenzoic Acids
The polarity of the solvent directly influences the hydrogen bonding equilibrium of the carboxylic acid.
-
Non-polar, Aprotic Solvents (e.g., CDCl₃, Benzene-d₆): These solvents do not effectively compete for hydrogen bonding. Consequently, alkoxybenzoic acids will predominantly exist as hydrogen-bonded dimers. While Chloroform-d (CDCl₃) is a common and cost-effective choice for many organic molecules[10][13], it may lead to solubility issues for more polar alkoxybenzoic acids. The acidic nature of CDCl₃, which can develop over time, should also be considered for sensitive compounds.[11][14]
-
Polar, Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents are excellent hydrogen bond acceptors. They can disrupt the self-association dimers of the carboxylic acid, leading to sharper -COOH signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is particularly effective at slowing down proton exchange, often resulting in the sharpest signals for labile protons like -OH and -COOH.[15] It is a powerful solvent for a wide range of polarities.[8]
-
Polar, Protic Solvents (e.g., D₂O, Methanol-d₄): These solvents will readily exchange their deuterium atoms with the acidic proton of the carboxylic acid. This is a useful diagnostic tool: adding a drop of D₂O to a sample in an aprotic solvent will cause the -COOH signal to disappear, confirming its identity.[3][4][6] However, for routine analysis where observation of the carboxylic proton is desired, these solvents should be avoided as the primary solvent.
Solvent Selection Workflow
To ensure optimal solvent choice while conserving expensive deuterated reagents, a systematic approach is recommended.
Caption: Systematic workflow for selecting the optimal deuterated solvent.
Recommended Solvents and Their Properties
| Deuterated Solvent | Abbreviation | Typical Residual ¹H Peak (ppm) | Key Characteristics & Best Use For Alkoxybenzoic Acids |
| Chloroform-d | CDCl₃ | 7.26 | Good for less polar alkoxybenzoic acids. Promotes dimer formation (broad -COOH peak). Most common and affordable.[10][13] |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | 2.50 | Excellent for a wide range of polarities. Disrupts H-bonding, giving sharper -COOH peaks.[8][15] High boiling point can make sample recovery difficult.[6] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | Good intermediate polarity solvent. Can be a useful alternative to CDCl₃ to resolve peak overlap.[6] |
| Methanol-d₄ | CD₃OD | 3.31, 4.87 | Polar, protic. Will exchange with the -COOH proton, causing the signal to disappear. Useful for confirming peak identity.[6] |
| Deuterium Oxide | D₂O | ~4.79 | For highly water-soluble derivatives or salts. Will exchange with the -COOH proton.[8][10] |
Experimental Protocols
Adherence to a meticulous protocol is essential for reproducibility and high-quality data.
Protocol for Routine ¹H and ¹³C NMR
This protocol is designed for standard structural verification and purity analysis.
Materials:
-
Alkoxybenzoic acid sample
-
High-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Glass vial with cap
-
Pasteur pipette with glass wool plug
-
Vortex mixer (optional)
Procedure:
-
Weighing the Sample: Accurately weigh 5-25 mg of the alkoxybenzoic acid for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry glass vial.[11][12][17] The goal is to achieve a balance between good signal-to-noise and avoiding concentration-induced aggregation.[11]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11][17] This volume corresponds to a sample height of 40-50 mm in a standard 5 mm NMR tube, which is optimal for the instrument's receiver coil and shimming process.[11]
-
Dissolution: Cap the vial and gently swirl or vortex to ensure complete dissolution.[17][18] A clear, homogeneous solution is required.[11] If necessary, gentle warming can be applied, but monitor for any sample degradation.
-
Filtration and Transfer: To remove any microscopic particulate matter, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry NMR tube.[16][17] Do not use cotton wool, as solvents can leach impurities from it.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination from atmospheric moisture.[18] Label the tube clearly.
-
Instrument Setup: Before analysis, wipe the outside of the NMR tube clean. Insert the tube into the spectrometer, lock onto the deuterium signal of the solvent, and perform shimming to optimize the magnetic field homogeneity for sharp, symmetrical peaks.[17][19]
Protocol for Quantitative NMR (qNMR)
qNMR requires additional steps to ensure the highest level of accuracy and precision.
Additional Materials:
-
High-purity internal standard (e.g., maleic acid, 1,4-dioxane)
Procedure:
-
Internal Standard Selection: Choose an internal standard that is soluble in the selected solvent, has a known purity, is chemically inert towards the analyte, and possesses one or more sharp signals that do not overlap with any analyte signals.[18][22]
-
Accurate Weighing:
-
Weigh the alkoxybenzoic acid sample accurately into a clean vial.
-
In the same vial, accurately weigh a suitable amount of the internal standard. Aim for a molar ratio that will produce integrated peak areas of similar magnitude for both the analyte and the standard to improve integration accuracy.[21]
-
-
Dissolution and Transfer: Follow steps 2-5 from the routine protocol (Section 3.1). It is crucial to ensure quantitative transfer of the entire solution to the NMR tube.
-
Data Acquisition: For qNMR, specific acquisition parameters must be optimized. This includes ensuring a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being quantified, to allow for complete relaxation between pulses. A 90° pulse angle should be used.
-
Data Processing: Process the data with care, applying a zero-order baseline correction and manual phasing. Integrate the non-overlapping peaks of both the analyte and the internal standard. The purity or concentration can then be calculated based on the integral values, the number of protons contributing to each signal, and the accurately weighed masses.
Caption: Key steps in the quantitative NMR (qNMR) sample preparation and analysis workflow.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Very Broad or "Invisible" -COOH Peak | Strong hydrogen bonding and dimerization in a non-polar solvent. Rapid proton exchange.[1][2] | Re-run the sample in DMSO-d₆ to disrupt dimerization and slow exchange.[15] Alternatively, add a drop of D₂O to confirm the peak's identity by observing its disappearance.[6] |
| Poor Solubility / Solid Particles in Tube | Incorrect solvent choice. Insufficient mixing.[18] | Test solubility in non-deuterated solvents first.[13] Try a different solvent like DMSO-d₆. Ensure the sample is filtered properly before transferring to the NMR tube.[16] |
| Broad Aromatic/Aliphatic Peaks | Sample concentration is too high, leading to aggregation.[11] Paramagnetic impurities. | Prepare a more dilute sample. Filter the sample through a plug of Celite or glass wool to remove fine particulates. |
| Unexpected Peaks in Spectrum | Contaminated solvent (e.g., water).[6] Residual solvent from purification (e.g., ethyl acetate).[6] Dirty NMR tube. | Use high-purity, dry deuterated solvents. Ensure the sample is thoroughly dried under high vacuum before preparation. Use scrupulously clean NMR tubes and caps. |
| Peak Overlap Obscuring Analysis | Coincidental chemical shifts in the chosen solvent. | Re-run the sample in a different solvent (e.g., switching from CDCl₃ to Acetone-d₆ or Benzene-d₆) to alter the chemical shifts.[6] |
Conclusion
The successful NMR analysis of alkoxybenzoic acids is not merely a matter of dissolving a sample and acquiring a spectrum. It requires a thoughtful, scientifically grounded approach to sample preparation. By carefully selecting the deuterated solvent to control intermolecular interactions, adhering to precise protocols for sample handling, and understanding how to troubleshoot common spectral artifacts, researchers can unlock the full potential of NMR spectroscopy. This guide provides the foundational expertise and practical workflows to consistently generate high-quality, reliable, and publication-ready data for this important class of compounds.
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Application Notes and Protocols for the Utilization of 4-Butoxy-3-methoxybenzoic Acid in the Synthesis of Novel Anticancer Agents
Introduction: The Therapeutic Potential of Substituted Benzoic Acids
In the landscape of modern medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are integral to a wide array of pharmaceuticals, prized for their metabolic stability and versatile reactivity. Among these, 4-Butoxy-3-methoxybenzoic acid emerges as a compound of significant interest, offering a lipophilic butoxy group and a methoxy substituent that can be strategically employed to enhance pharmacological properties such as cell permeability and target engagement. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a key intermediate in the synthesis of potential anticancer agents, with a focus on the synthesis of novel tubulin polymerization inhibitors.
The rationale for utilizing this compound stems from the established success of related methoxybenzoyl compounds in oncology. For instance, derivatives of 4-methoxybenzoic acid have shown considerable promise by targeting crucial cell survival pathways, such as the Akt/NF-κB signaling cascade, and inducing apoptosis in various cancer cell lines.[1] Furthermore, the structural motif of a substituted methoxybenzoyl group is a key feature in a class of potent anticancer agents known as 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART compounds), which have demonstrated impressive antiproliferative activity by inhibiting tubulin polymerization.[2][3] This guide will detail a synthetic protocol to generate a novel SMART compound analog, leveraging this compound as a key building block.
Strategic Synthesis of a Novel 4-Butoxy-3-methoxybenzoyl-Aryl-Thiazole Analog
The following protocols outline a strategic, multi-step synthesis to generate a novel anticancer agent based on the established SMART compound scaffold. The workflow is designed to be robust and adaptable, with clear justifications for the chosen methodologies.
Experimental Workflow Overview
The overall synthetic strategy involves the acylation of a substituted aryl-thiazole with this compound. This approach is logical as it joins the two key pharmacophoric fragments in the final step, allowing for modularity in the synthesis of a library of analogs.
Caption: Synthetic workflow for a novel SMART compound analog.
Part 1: Synthesis of 4-Butoxy-3-methoxybenzoyl chloride (Intermediate A)
The initial step involves the activation of the carboxylic acid moiety of this compound to form a more reactive acid chloride. This is a standard and efficient method to prepare the acylating agent for the subsequent Friedel-Crafts acylation.
Protocol 1: Acid Chloride Formation
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops) if using oxalyl chloride.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-Butoxy-3-methoxybenzoyl chloride is typically used in the next step without further purification.
Causality: The conversion to an acid chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the electron-rich thiazole ring in the subsequent Friedel-Crafts acylation. Thionyl chloride and oxalyl chloride are effective reagents for this transformation, with the byproducts (SO₂, HCl or CO, CO₂, HCl) being gaseous, which simplifies workup.[4]
Part 2: Friedel-Crafts Acylation for the Synthesis of the Final Compound
This step involves the coupling of the activated 4-Butoxy-3-methoxybenzoyl chloride with a suitable substituted aryl-thiazole. The specific aryl-thiazole can be varied to explore structure-activity relationships (SAR). For this protocol, we will use 2-amino-4-phenylthiazole as a representative example.
Protocol 2: Synthesis of the Novel SMART Compound Analog
Materials:
-
4-Butoxy-3-methoxybenzoyl chloride (from Protocol 1)
-
2-Amino-4-phenylthiazole (Intermediate B)
-
Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer and ice bath
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-amino-4-phenylthiazole (1.0 eq) and 4-Butoxy-3-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Add the solution of the acid chloride and thiazole dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure novel SMART compound analog.
Causality: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings. The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the acid chloride, further increasing its electrophilicity and facilitating the attack by the electron-rich thiazole ring. The amide formation at the 2-amino position is a plausible outcome of this reaction.
Data Presentation: Expected Physicochemical and Biological Properties
While the precise properties of this novel compound would require experimental determination, we can extrapolate expected characteristics based on structurally similar compounds.
| Property | Expected Value/Characteristic | Rationale |
| Molecular Weight | ~398.5 g/mol | Based on the molecular formula C₂₂H₂₂N₂O₃S. |
| Appearance | Off-white to yellow solid | Typical for polyaromatic organic compounds. |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water | The presence of the butoxy and phenyl groups increases lipophilicity. |
| Purity (Post-column) | >95% (by HPLC) | Standard purity for compounds intended for biological screening. |
| Anticipated IC₅₀ | Low nM to µM range | Based on the potent activity of related SMART compounds against various cancer cell lines such as melanoma and prostate cancer.[2] The 4-butoxy group may enhance cell permeability and contribute to potent cytotoxicity. |
| Mechanism of Action | Tubulin Polymerization Inhibition | The core methoxybenzoyl-aryl-thiazole scaffold is known to exert its anticancer effects through this mechanism.[3][5] |
Potential Biological Target Pathway
The synthesized SMART compound analog is hypothesized to target the microtubule dynamics within cancer cells, a well-validated target for anticancer drugs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application of 4-Butoxy-3-methoxybenzoic Acid in Polymer Chemistry: A Guide to Synthesizing High-Performance Polymers
Authored by: [Your Name/Gemini Assistant], Senior Application Scientist
Introduction: 4-Butoxy-3-methoxybenzoic acid is an aromatic carboxylic acid derivative with significant potential in the synthesis of advanced polymers. Its molecular architecture, characterized by a rigid benzoic acid backbone functionalized with both a methoxy and a butoxy group, makes it a valuable monomer for creating polymers with tailored properties. The presence of the butoxy side chain is particularly noteworthy as it can impart increased solubility and processability to otherwise intractable aromatic polymers, a long-standing challenge in materials science. This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, detailing the application of this compound in polymer chemistry, with a focus on the synthesis of soluble aromatic polyamides.
Rationale for Utilizing this compound in Polymer Synthesis
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[1] However, their strong intermolecular hydrogen bonding and rigid chain structures often lead to poor solubility and high processing temperatures, limiting their widespread application.[1] The strategic incorporation of flexible side chains, such as the butoxy group in this compound, offers a proven solution to this challenge.
The causality behind this enhanced solubility lies in the disruption of polymer chain packing. The bulky butoxy group introduces steric hindrance, preventing the polymer chains from aligning in a highly ordered, crystalline fashion. This disruption weakens the intermolecular forces, allowing solvent molecules to penetrate and dissolve the polymer more readily. The methoxy group, being electron-donating, can also influence the reactivity of the carboxylic acid group during polymerization.[2]
Application: Synthesis of a Soluble Aromatic Polyamide
This section outlines the synthesis of a novel aromatic polyamide, designated PA-BM, utilizing this compound and a commercially available diamine, 4,4'-oxydianiline (ODA). This protocol is based on established phosphorylation polycondensation methods, which are widely used for preparing high-molecular-weight polyamides under mild conditions.
Logical Workflow for Polymer Synthesis and Characterization
The following diagram illustrates the key stages involved in the synthesis and subsequent characterization of the PA-BM polyamide.
Caption: A schematic overview of the synthesis and characterization process for the aromatic polyamide PA-BM.
Experimental Protocol: Synthesis of PA-BM Polyamide
This protocol details the direct polycondensation of this compound and 4,4'-oxydianiline.
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Methanol
-
Three-neck flask equipped with a mechanical stirrer and nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Monomer Dissolution: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 10 mmol of this compound, 10 mmol of 4,4'-oxydianiline, and 0.8 g of anhydrous CaCl₂ in 20 mL of NMP and 4 mL of pyridine. Stir the mixture at room temperature until all solids are fully dissolved.
-
Initiation of Polymerization: Cool the reaction mixture to 0°C using an ice bath. Slowly add 10 mmol of triphenyl phosphite (TPP) to the stirred solution.
-
Polymerization Reaction: Gradually heat the reaction mixture to 100°C and maintain this temperature for at least 3 hours with continuous stirring under a nitrogen blanket. The viscosity of the solution will increase as the polymerization progresses.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into 200 mL of methanol with vigorous stirring. A fibrous precipitate of the polyamide will form.
-
Purification: Collect the polymer by filtration. To remove any residual salts and low-molecular-weight oligomers, wash the polymer thoroughly with hot water and then with methanol.
-
Drying: Dry the purified polyamide in a vacuum oven at 80°C overnight to a constant weight.
Expected Polymer Properties
The introduction of the butoxy side chain is anticipated to significantly enhance the solubility of the resulting polyamide in organic solvents compared to its unsubstituted counterparts.
| Property | Expected Outcome for PA-BM | Rationale |
| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc, DMF) | The flexible butoxy side chains disrupt the interchain hydrogen bonding and packing, allowing for better solvation.[1] |
| Thermal Stability (TGA) | High decomposition temperature (Td) > 400°C | The aromatic backbone of the polyamide contributes to excellent thermal stability, a hallmark of this class of polymers.[3] |
| Glass Transition (DSC) | A distinct glass transition temperature (Tg) will be observable. | The amorphous nature, promoted by the side chains, will result in a clear Tg, which might be lower than that of a corresponding non-substituted aromatic polyamide.[3] |
Characterization of the Synthesized Polyamide
To confirm the successful synthesis and to evaluate the properties of the PA-BM polyamide, a series of characterization techniques should be employed.
Structural Characterization Workflow
Sources
Application Notes & Protocols: Strategic Formulation of 4-Butoxy-3-methoxybenzoic Acid for Robust In Vitro Assays
Abstract: This guide provides a comprehensive framework for the formulation of 4-Butoxy-3-methoxybenzoic acid (CAS: 3535-34-0), a poorly soluble weak acid, for use in a variety of in vitro biological assays. Recognizing the critical impact of compound solubility on data quality and reproducibility, we present a tiered, logic-driven approach to formulation development. The methodologies detailed herein are designed to ensure compound stability, maximize bioavailability in the assay system, and minimize vehicle-induced artifacts. This document is intended for researchers, scientists, and drug development professionals who require reliable and validated protocols for handling challenging compounds in preclinical research.
Foundational Principles: Overcoming the Solubility Challenge
The utility of any compound in a cell-based or biochemical assay is contingent upon its ability to be effectively delivered to the biological target. This compound, like many promising organic molecules, is characterized by poor aqueous solubility, a direct consequence of its lipophilic butoxy group and aromatic core.[1] An improper formulation can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological data.
The primary objective of a robust formulation strategy is to create a homogenous, stable preparation of the compound in the final assay medium at the desired concentrations. This process must be guided by the physicochemical properties of the compound and the specific constraints of the biological assay system. A self-validating formulation protocol involves not only achieving solubility but also rigorously testing the chosen vehicle for potential confounding effects on the assay itself.[2][3]
Physicochemical Profile: this compound
A thorough understanding of the compound's properties is the cornerstone of a rational formulation strategy.
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₂H₁₆O₄ | [][5][6] |
| Molecular Weight | 224.25 g/mol | [][5] |
| Melting Point | 142 °C | [] |
| Boiling Point | 344.2 °C at 760 mmHg | [] |
| Appearance | White crystalline solid | Inferred from related compounds.[7] |
| Predicted pKa | ~4.5 | Estimated based on the pKa of the structurally similar 4-methoxybenzoic acid (pKa 4.47).[7][8] |
| Aqueous Solubility | Poor / Insoluble | Inferred from the structure and properties of related benzoic acids.[7][9] |
| Organic Solvent Solubility | High solubility in alcohols, ethers, and DMSO. | Based on general principles for similar organic acids.[10][11][12] |
The key takeaways from this profile are that this compound is a weak acid with poor water solubility. This immediately suggests two primary formulation avenues: pH adjustment to deprotonate the carboxylic acid and the use of organic solvents to create high-concentration stock solutions.
A Tiered Strategy for Formulation Development
We advocate a systematic, tiered approach that begins with the simplest methods and progresses to more complex solutions only as required. This conserves resources and minimizes the introduction of potentially interfering excipients.
Caption: Tiered formulation development workflow.
Tier 1: pH-Dependent Aqueous Solubility
-
Causality: As a weak acid, this compound exists in equilibrium between its non-ionized (less soluble) and ionized (more soluble) forms. By increasing the pH of the aqueous solution above the compound's pKa (~4.5), the equilibrium shifts towards the ionized carboxylate form, significantly enhancing aqueous solubility.[9] This is the most biologically compatible approach if the assay tolerates the required pH.
-
Protocol:
-
Prepare a series of buffers (e.g., phosphate or Tris) with pH values ranging from 6.0 to 8.0.
-
Add an excess of this compound to a known volume of each buffer.
-
Equilibrate the samples for 24 hours at the assay temperature with constant agitation.
-
Centrifuge to pellet undissolved solid and filter the supernatant.
-
Quantify the concentration in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Limitations: Many cell culture assays are sensitive to pH changes and are typically buffered between pH 7.2 and 7.4. If the required pH for solubilization is outside this range, this method is not viable.
Tier 2: High-Concentration Organic Stock Solutions
-
Causality: This is the most common and practical method for in vitro assays. The compound is first dissolved at a high concentration in a water-miscible organic solvent, which is then serially diluted into the aqueous assay medium. Dimethyl sulfoxide (DMSO) is the universal solvent of choice due to its high solubilizing power and relatively low toxicity at the concentrations typically used in assays.[13][14]
-
Best Practices:
-
Solvent Purity: Always use high-purity, anhydrous grade DMSO to prevent compound degradation.
-
Final Concentration: The final concentration of the organic solvent in the assay should be kept to a minimum, ideally ≤0.5%, and must be consistent across all wells, including vehicle controls.[15][16]
-
Vehicle Control: It is mandatory to run parallel vehicle controls containing the same final concentration of the solvent (e.g., 0.5% DMSO in media) to ensure that the solvent itself does not influence the biological outcome.[13]
-
-
See Protocol 1 for detailed stock solution preparation.
Tier 3: Co-solvent and Surfactant Systems
-
Causality: If dilution of a pure organic stock solution into the assay medium results in precipitation (a phenomenon known as "crashing out"), a more complex vehicle may be required. Co-solvents like polyethylene glycol (PEG 400) or surfactants like Tween® 80 can be used to create a more stable formulation that better withstands dilution into an aqueous environment.[17][18] Surfactants form micelles that can encapsulate hydrophobic molecules, keeping them solubilized.[19]
-
Considerations: These excipients are more likely to have their own biological effects and can be cytotoxic.[17][18] Therefore, extensive validation of the vehicle is required. This tier should only be approached if Tiers 1 and 2 fail.
-
Example Formulation: A stock solution could be prepared in a mixture of 50% DMSO and 50% PEG 400.
Quality Control: The Self-Validating Protocol
A formulation is only useful if it is validated. The following steps ensure the integrity of your experimental results.
Caption: Workflow for validating the final formulation.
-
Kinetic Solubility Assessment: Before beginning a large-scale experiment, always test the solubility of your compound upon dilution in the final assay medium. Dilute the stock solution to the highest concentration you plan to test and visually inspect for any cloudiness or precipitate immediately, and again after incubation for a period relevant to your assay duration (e.g., 2, 4, or 24 hours).
-
Vehicle Toxicity: The chosen formulation vehicle must be non-toxic to the cells at the final concentration used. This is assessed by treating cells with the vehicle alone and measuring viability using a standard method like an MTT or CellTiter-Glo® assay.
-
Assay Interference: The vehicle must not interfere with the assay readout itself. For example, in an enzyme inhibition assay, the vehicle should not affect the enzyme's baseline activity. This is confirmed by comparing the signal from untreated controls to vehicle-treated controls.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 224.25 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Tare the amber glass vial on the analytical balance.
-
Carefully weigh out 2.24 mg of this compound into the vial. This will yield a 10 mM solution in 1 mL.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution against a dark background to ensure no particulate matter remains.
-
Store the stock solution at -20°C, protected from light and moisture. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.
-
Protocol 2: Vehicle Toxicity Assessment in a Cell-Based Assay
-
Objective: To determine the highest concentration of the formulation vehicle (e.g., DMSO) that does not significantly impact cell viability.
-
Procedure:
-
Plate cells at the desired density for your primary assay and allow them to adhere overnight.
-
Prepare a 2X working solution of your vehicle in the complete cell culture medium. For example, to test a final DMSO concentration of 0.5%, prepare a 1.0% DMSO solution in the medium. Prepare serial dilutions to test a range of concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%).
-
Remove the old medium from the cells and add an equal volume of the 2X vehicle solutions to the appropriate wells.
-
Include "untreated" (medium only) and "positive control" (a known cytotoxic agent) wells.
-
Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, assess cell viability using a standard method (e.g., MTT, resazurin, or ATP-based assays).
-
Calculate the percentage of viable cells relative to the untreated control. The highest vehicle concentration that results in >90% cell viability is generally considered safe for the primary assay.
-
Protocol 3: Kinetic Solubility Assessment in Assay Medium
-
Objective: To confirm that the compound does not precipitate out of solution upon dilution into the final assay medium.
-
Procedure:
-
Prepare your final assay medium (e.g., DMEM + 10% FBS).
-
Using the 10 mM DMSO stock from Protocol 1, prepare a dilution in the assay medium that corresponds to the highest concentration you will test (e.g., 100 µM). Example: Add 10 µL of 10 mM stock to 990 µL of medium for a final concentration of 100 µM and a final DMSO concentration of 1%.
-
Vortex the solution gently.
-
Immediately inspect the solution for any signs of precipitation (cloudiness, Tyndall effect, visible particles).
-
Incubate the tube under the same conditions as your assay (e.g., 37°C, 5% CO₂).
-
Re-examine the solution at time points relevant to your assay (e.g., 2 hours, 24 hours). If the solution remains clear, the formulation is likely stable for the duration of the experiment.
-
References
- Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation. (2020). Proceedings. 2020 Virtual AIChE Annual Meeting.
- Jamalzadeh, L., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
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- PubChem. (n.d.). 4-Butoxy-3-methoxybenzaldehyde.
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- MDPI. (2024). Shaping the Future of Cosmetic and Pharmaceutical Chemistry—Trends in Obtaining Fine Chemicals from Natural Sources.
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- PubChemLite. (n.d.). This compound (C12H16O4).
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Measuring the Antioxidant Activity of Benzoic Acid Derivatives: Application Notes and Protocols
Introduction
Benzoic acid and its derivatives are a class of phenolic compounds widely found in plants and utilized in the food, cosmetic, and pharmaceutical industries.[1][2] Their core chemical structure, a carboxyl group attached to a benzene ring, can be substituted with one or more hydroxyl (-OH) groups and other moieties. The number and position of these hydroxyl groups are critical determinants of their antioxidant activity.[1][3] This activity stems from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in oxidative stress-related pathologies.[4][5]
Understanding and quantifying the antioxidant capacity of these derivatives is crucial for drug development, functional food formulation, and scientific research. This guide provides a detailed overview of the experimental setups for reliably measuring the antioxidant activity of benzoic acid derivatives, focusing on the most common and robust in vitro chemical assays: DPPH, ABTS, FRAP, and ORAC. We will delve into the mechanistic underpinnings of each assay, provide step-by-step protocols, and offer insights into data interpretation and troubleshooting, ensuring a self-validating and reproducible experimental design.
Pillar 1: Mechanistic Basis of Antioxidant Action & Assay Selection
The antioxidant activity of benzoic acid derivatives is primarily governed by two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6]
-
Hydrogen Atom Transfer (HAT): An antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (ArO•). The Oxygen Radical Absorbance Capacity (ORAC) assay operates via this mechanism.[5][6]
-
Single Electron Transfer (SET): An antioxidant donates an electron to reduce an oxidant, which can be a radical, metal, or carbonyl. This process is often followed by proton loss. The DPPH, ABTS, and FRAP assays are predominantly based on the SET mechanism.[5][6]
Computational studies suggest that for benzoic acid derivatives, the preferred mechanism can depend on the environment; HAT is often favored in the gas phase, while a sequential proton loss electron transfer (SPLET), a subset of SET, is favored in polar mediums.[3][4] The presence of hydroxyl groups, particularly in the ortho and para positions relative to the carboxyl group, significantly enhances antioxidant power by lowering bond dissociation enthalpies and stabilizing the resulting radical.[1][3]
Given that no single assay can fully capture the total antioxidant capacity, a panel of assays with different mechanisms is indispensable for a comprehensive evaluation.[7] This multi-assay approach provides a more complete "antioxidant fingerprint" of the compound.
Pillar 2: Experimental Protocols & Methodologies
Herein, we provide detailed protocols for the four most widely accepted and validated assays for determining antioxidant capacity. For all assays, a spectrophotometric microplate reader is the preferred instrument for high-throughput analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from deep violet to pale yellow.[8]
Workflow for DPPH Assay
Caption: Workflow for the DPPH antioxidant assay.
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and stored in an amber bottle or a flask wrapped in aluminum foil at 4°C, as DPPH is light-sensitive.[9][10]
-
Test Compounds: Prepare stock solutions (e.g., 1 mg/mL) of benzoic acid derivatives and a standard antioxidant (Trolox or Ascorbic Acid) in methanol.
-
Working Solutions: From the stock solutions, prepare a series of dilutions (e.g., 1 to 500 µg/mL).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each sample dilution or standard solution to the wells of a 96-well plate.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Include a control well containing 20 µL of methanol and 180 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[9] The reaction time can be critical; for slow-reacting compounds, a kinetic study may be necessary to determine the optimal incubation time.[10]
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.[11]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 [9] Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Plot the percentage of scavenging against the concentration of the antioxidant to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants.[12]
Workflow for ABTS Assay
Caption: Workflow for the ABTS antioxidant assay.
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13] This generates the ABTS•+ radical.
-
ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[9][13]
-
Test Compounds: Prepare stock solutions and serial dilutions as described for the DPPH assay. Trolox is the standard for this assay.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each sample dilution or Trolox standard to the wells.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
Include a control containing the solvent instead of the antioxidant.
-
Incubate the plate at room temperature for 6 minutes.[14] Note that some compounds may react slowly, so a fixed time point might lead to an underestimation of antioxidant activity.[15][16]
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.[12]
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The TEAC value of the sample is then calculated from this curve.[17]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[18]
Workflow for FRAP Assay
Caption: Workflow for the FRAP antioxidant assay.
Detailed Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in distilled water and adjust the pH to 3.6 with acetic acid.[9]
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.[9]
-
Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.[9]
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[18][19]
-
-
Assay Procedure:
-
Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) at various concentrations.
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the mixture at 37°C. Reaction time is critical and can range from 4 to 30 minutes; consistency is key.[18] A 30-minute incubation is common.[20]
-
-
Measurement and Calculation:
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[21][22]
Workflow for ORAC Assay
Caption: Workflow for the ORAC antioxidant assay.
Detailed Protocol:
-
Reagent Preparation:
-
Fluorescein Solution: Prepare a stock solution and dilute it in 75 mM phosphate buffer (pH 7.4) for the working solution.[23]
-
AAPH Solution: Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).[23]
-
Test Compounds: Prepare stock solutions and serial dilutions in the phosphate buffer. Trolox is used as the standard.
-
-
Assay Procedure (Black 96-well plate):
-
Add 25 µL of each sample, Trolox standard, or blank (buffer) to the wells.[24]
-
Add 150 µL of the fluorescein working solution to each well.[24]
-
Mix and incubate the plate at 37°C for 30 minutes to allow for thermal equilibration.[21]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells, preferably using a multichannel pipette or an automated dispenser for consistency.[24]
-
-
Measurement and Calculation:
-
Immediately begin reading the fluorescence kinetically using a microplate reader set to 37°C. Use an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[23] Readings should be taken every 1-2 minutes for at least 60 minutes, until the fluorescence has decayed significantly.
-
The data is analyzed by calculating the Area Under the Curve (AUC) for the fluorescence decay of each sample compared to the blank.
-
The net AUC (AUC_sample - AUC_blank) is plotted against the concentration of the Trolox standard to create a standard curve.
-
The ORAC values of the samples are then calculated from this curve and expressed as Trolox Equivalents (TE) .[22]
-
Pillar 3: Data Presentation and Interpretation
For robust and comparable results, data should be presented clearly. IC50 values are common for DPPH, while TEAC or other equivalent units are used for ABTS, FRAP, and ORAC.
Table 1: Summary of Experimental Parameters
| Assay | Principle | Wavelength | Standard | Typical Units | Key Considerations |
| DPPH | SET/HAT | 517 nm | Trolox / Ascorbic Acid | IC50 (µg/mL or µM) | Light sensitive; reaction kinetics can be slow.[10] |
| ABTS | SET | 734 nm | Trolox | TEAC (µmol TE/g) | Radical must be pre-generated; applicable to hydrophilic & lipophilic compounds.[25] |
| FRAP | SET | 593 nm | FeSO₄ | µmol Fe(II)/g | Measures reducing power at acidic pH (3.6); reaction is simple and fast.[18] |
| ORAC | HAT | Ex: 485, Em: 528 nm | Trolox | µmol TE/g | Biologically relevant (peroxyl radicals); requires a kinetic fluorescence reader.[6] |
Table 2: Hypothetical Comparative Antioxidant Activity of Benzoic Acid Derivatives
| Compound | Structure (Key Feature) | DPPH IC50 (µM) | ABTS TEAC (µmol TE/g) | FRAP (µmol Fe(II)/g) | ORAC (µmol TE/g) |
| Benzoic Acid | No -OH | >1000 | Low | Low | Low |
| p-Hydroxybenzoic Acid | 1 -OH (para) | ~250 | Moderate | Moderate | Moderate |
| Protocatechuic Acid | 2 -OH (ortho) | ~50 | High | High | High |
| Gallic Acid | 3 -OH (adjacent) | ~15 | Very High | Very High | Very High |
| Trolox (Standard) | - | ~25 | 1.0 (by definition) | N/A | 1.0 (by definition) |
| Note: These values are illustrative and will vary based on exact experimental conditions. The trend demonstrates that antioxidant activity generally increases with the number of hydroxyl groups.[1][3] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in results | Inaccurate pipetting; temperature fluctuations; degradation of reagents (e.g., DPPH, AAPH). | Use calibrated pipettes; ensure consistent incubation temperatures; prepare radical solutions fresh for each experiment.[10][15] |
| Low/No activity observed | Sample has genuinely low activity; poor solubility of the sample in the assay solvent; insufficient incubation time. | Confirm results with other assays; test different solvents or use co-solvents; perform a kinetic study to find the optimal reaction time.[10] |
| Absorbance of sample + radical is higher than radical control | Sample itself absorbs at the measurement wavelength; turbidity or precipitation of the sample. | Run a sample blank (sample + solvent, no radical) and subtract its absorbance; centrifuge samples and use the clear supernatant.[10] |
| FRAP assay results are low | Incorrect pH of acetate buffer; FRAP reagent not prepared fresh or not warmed. | Verify buffer pH is exactly 3.6; always prepare FRAP reagent on the day of use and pre-warm to 37°C.[18] |
Conclusion
The evaluation of the antioxidant activity of benzoic acid derivatives requires a methodologically sound and multi-faceted approach. By employing a panel of assays such as DPPH, ABTS, FRAP, and ORAC, researchers can obtain a comprehensive profile of a compound's antioxidant potential. Adherence to detailed, validated protocols, careful preparation of reagents, and a clear understanding of the chemical principles at play are paramount for generating reliable, reproducible, and meaningful data. This guide provides the necessary framework for researchers, scientists, and drug development professionals to confidently execute these experiments and advance our understanding of these valuable compounds.
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- (n.d.). Antioxidant properties of benzoic acid derivatives against superoxide radical.
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Application Notes and Protocols for Determining the Cytotoxicity of 4-Butoxy-3-methoxybenzoic Acid Derivatives
Introduction: The Therapeutic Potential and In Vitro Evaluation of Novel Benzoic Acid Derivatives
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, serving as scaffolds for a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound 4-Butoxy-3-methoxybenzoic acid, a disubstituted benzoic acid, and its derivatives represent a class of molecules with significant therapeutic potential. The introduction of a butoxy and a methoxy group modifies the lipophilicity and electronic properties of the parent molecule, which can in turn influence its pharmacokinetic profile and biological activity.[1] The exploration of such novel derivatives is a critical endeavor in the quest for new therapeutic agents.
A fundamental step in the preclinical evaluation of these novel compounds is the assessment of their cytotoxic effects on various cell lines. Cell viability assays are indispensable tools in this process, providing quantitative data on how a compound affects cell proliferation and survival. These assays are crucial for determining the therapeutic window of a potential drug and for elucidating its mechanism of action. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of robust cell viability assays for the evaluation of this compound derivatives. We will delve into the principles of commonly employed assays, provide detailed, step-by-step protocols, and offer insights into data analysis and interpretation.
Guiding Principles for Selecting a Cell Viability Assay
The choice of a cell viability assay is a critical decision that can significantly impact the quality and interpretation of the results. No single assay is universally superior; the optimal choice depends on the specific research question, the nature of the compound being tested, and the cell type under investigation. It is often advisable to use at least two mechanistically different assays to confirm the results and to gain a more comprehensive understanding of the compound's effects.
Here, we will focus on two widely accepted and mechanistically distinct assays: the MTT assay, a colorimetric method based on metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic and cost-effective method for assessing cell viability.[3] The underlying principle is the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells.[5] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Key Considerations for Phenolic Compounds: Phenolic compounds, such as derivatives of this compound, have the potential to interfere with the MTT assay. Their antioxidant properties could lead to the non-enzymatic reduction of MTT, resulting in a false-positive signal for cell viability. Therefore, it is crucial to include appropriate controls, such as the compound in cell-free media, to account for any direct reduction of MTT.
The CellTiter-Glo® Luminescent Cell Viability Assay: Quantifying Cellular ATP
The CellTiter-Glo® assay provides a highly sensitive and rapid method for determining cell viability by quantifying adenosine triphosphate (ATP), the primary energy currency of the cell.[6][7][8] The assay reagent contains a thermostable luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is directly proportional to the amount of ATP present.[6] Since ATP is a key indicator of metabolically active cells, the luminescent signal provides a direct measure of cell viability.[6][7][8] This "add-mix-measure" assay is particularly well-suited for high-throughput screening.[6][8]
Advantages over MTT: The luminescent-based ATP assay is generally considered more sensitive than colorimetric assays like MTT.[9] Furthermore, it is less susceptible to interference from colored or reducing compounds.
Experimental Protocols
The following protocols are designed for a 96-well plate format, which is standard for in vitro cytotoxicity studies. All procedures should be performed under sterile conditions in a laminar flow hood.
Protocol 1: MTT Cell Viability Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound derivative (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[5]
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically between 1,000 and 100,000 cells/well).[3]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with media only to serve as a background control.[5]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivative in complete cell culture medium. It is common to perform a 2-fold or 3-fold serial dilution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include vehicle control wells (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound). The final DMSO concentration should typically be less than 0.5%.[10]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[4]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.[5]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound derivative (and other test compounds)
-
CellTiter-Glo® Reagent (Promega)
-
Sterile, opaque-walled 96-well plates (to prevent well-to-well crosstalk)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, but use opaque-walled 96-well plates.[12]
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature before use.[12]
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.[12]
-
After the compound treatment period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.[7][12]
-
Add a volume of CellTiter-Glo® Reagent to each well that is equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[7][12]
-
-
Cell Lysis and Signal Stabilization:
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the concentration of the this compound derivative that inhibits cell viability by 50% (IC₅₀).
-
Data Normalization:
-
Subtract the average absorbance/luminescence of the media-only (background) wells from all other wells.
-
Express the data as a percentage of the vehicle-treated control cells. The viability of the vehicle-treated cells is considered 100%.
-
Formula: % Viability = (Corrected Absorbance/Luminescence of Treated Cells / Corrected Absorbance/Luminescence of Vehicle Control) * 100
-
-
Dose-Response Curve and IC₅₀ Calculation:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.[13]
-
Fit the data to a non-linear regression model (sigmoidal dose-response curve with variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).[13][14][15]
-
The IC₅₀ value is the concentration of the compound that corresponds to 50% inhibition of cell viability.[14]
-
Table 1: Example Data Presentation for Cytotoxicity of a Hypothetical this compound Derivative
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cell Viability (CellTiter-Glo®) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98 ± 4.5 | 95 ± 6.1 |
| 5 | 85 ± 6.1 | 82 ± 5.5 |
| 10 | 65 ± 5.8 | 60 ± 4.9 |
| 25 | 48 ± 4.2 | 45 ± 3.7 |
| 50 | 25 ± 3.9 | 22 ± 3.1 |
| 100 | 10 ± 2.5 | 8 ± 2.2 |
| IC₅₀ (µM) | ~26 | ~23 |
Troubleshooting and Best Practices
-
Cell Health: Always use healthy, actively dividing cells. Ensure that the cell line has been recently tested for mycoplasma contamination.[16][17]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth.[16][18] To mitigate this, either avoid using the outer wells or fill them with sterile PBS or media.[16]
-
Compound Interference: As mentioned, phenolic compounds may interfere with certain assays. Always run a control with the compound in cell-free media to check for direct effects on the assay reagents.[16]
-
Assay Linearity: For each cell line, it is essential to determine the optimal cell seeding density to ensure that the assay signal is within the linear range.[10]
-
Reproducibility: Perform each experiment with at least three technical replicates and ensure that the results are reproducible across multiple independent experiments.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution.
Caption: General workflow for assessing cell viability.
Caption: Mechanism of the MTT cell viability assay.
Conclusion
The systematic evaluation of cell viability is a critical component of the preclinical assessment of novel therapeutic candidates like this compound derivatives. The MTT and CellTiter-Glo® assays provide robust, reliable, and complementary methods for quantifying the cytotoxic effects of these compounds. By adhering to the detailed protocols and best practices outlined in this guide, researchers can generate high-quality, reproducible data that will be instrumental in advancing the development of new and effective drugs. The use of orthogonal assays is strongly recommended to validate findings and to gain a more nuanced understanding of a compound's biological activity.
References
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- MTT Proliferation Assay Protocol. (2015, June 15). ResearchGate.
- Resazurin viability assay for human primary T cells in 96-well format. (2018, June 9). Protocols.io.
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- MTT cell viability assay for ethanolic extract of polyphenols,... (n.d.). ResearchGate.
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- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube.
- Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021, November 20). NIH.
- In silico and in vitro evaluation of novel carbothioamide-based and heterocyclic derivatives of 4-(tert-butyl)-3-methoxybenzoic acid as EGFR tyrosine kinase allosteric site inhibitors. (2024, October 16). ResearchGate.
- Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (n.d.). PubMed.
- 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity. (n.d.). Google Patents.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). MDPI.
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- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 18. youtube.com [youtube.com]
Purification Protocol for 4-Butoxy-3-methoxybenzoic Acid via Recrystallization
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 4-Butoxy-3-methoxybenzoic acid through recrystallization. This method is designed for researchers, scientists, and professionals in drug development to achieve high purity of the target compound, a crucial step for subsequent synthetic applications and biological assays. The protocol is grounded in the principles of solubility and is supported by data from structurally similar molecules, ensuring a robust and reliable purification process. Safety considerations and troubleshooting guidelines are also detailed to ensure safe and effective execution.
Introduction
This compound is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. As with many synthesized organic compounds, impurities from the reaction, such as unreacted starting materials or side-products, can interfere with downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures.
The fundamental principle of recrystallization is that most solids are more soluble in a hot solvent than in a cold one. By dissolving the impure compound in a minimal amount of a suitable hot solvent to form a saturated solution, and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the more soluble impurities behind in the solvent.
This protocol details the selection of an appropriate solvent system and the subsequent steps for the successful recrystallization of this compound, ensuring a high-purity final product.
Materials and Equipment
Reagents
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Celatom® or filter aid (optional, for fine impurities)
Equipment
-
Erlenmeyer flasks (appropriate sizes)
-
Beakers
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Powder funnel
-
Glass stirring rod
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Filter paper (to fit Büchner funnel)
-
Watch glass
-
Spatula
-
Melting point apparatus
-
Analytical balance
Experimental Protocol
Solvent System Selection
The ideal recrystallization solvent should exhibit high solubility for the compound of interest at elevated temperatures and low solubility at lower temperatures. Based on the structural similarity to other alkoxy-substituted benzoic acids, a mixed solvent system of ethanol and water is recommended. Ethanol is a good solvent for many organic compounds, while water acts as an anti-solvent, reducing the solubility of the organic compound as the solution cools.
Recrystallization Workflow
Caption: Recrystallization Workflow Diagram
Step-by-Step Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol on a hot plate. Add the minimum amount of hot ethanol to the Erlenmeyer flask to just dissolve the crude solid with gentle swirling or magnetic stirring. It is crucial to use the minimum volume of solvent to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of high molecular weight impurities. In this case, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was added, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot deionized water dropwise while swirling until the solution just begins to turn cloudy. This indicates that the solution is saturated.
-
Re-dissolution: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures that the solution is not supersaturated, which could lead to the precipitation of impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on a watch glass, preferably in a desiccator or a vacuum oven at a low temperature, until a constant weight is achieved.
Characterization
-
Melting Point Determination: Measure the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.
-
Percent Recovery Calculation: Weigh the dried, purified crystals and calculate the percent recovery using the following formula: Percent Recovery = (mass of pure product / mass of crude product) x 100%
Quantitative Data Summary
| Parameter | Value | Source |
| Melting Point (Expected) | To be determined experimentally | N/A |
| Recommended Solvent Ratio (Ethanol:Water) | Start with dropwise addition of water to a minimal hot ethanol solution until cloudiness persists, then clarify with a few drops of ethanol. | Based on protocols for similar compounds[1] |
Safety Precautions
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
This compound: May be harmful if swallowed and causes serious eye irritation.[2] Avoid breathing dust. Do not eat, drink, or smoke when using this product.[2] In case of eye contact, rinse cautiously with water for several minutes.[2]
Troubleshooting
| Issue | Possible Cause | Solution |
| Oiling out instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. | Use a lower boiling point solvent or a more dilute solution. |
| No crystal formation | Too much solvent was used, or the solution is not saturated. | Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| Low recovery | Too much solvent was used, premature crystallization during hot filtration, or incomplete crystallization. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Allow for a longer cooling period in the ice bath. |
| Colored crystals | Incomplete removal of colored impurities. | Repeat the recrystallization process, ensuring the use of activated charcoal and hot filtration. |
Conclusion
This protocol provides a detailed and reliable method for the purification of this compound by recrystallization. By following these steps, researchers can obtain a high-purity product suitable for a variety of applications in drug discovery and materials science. The principles and techniques outlined here are broadly applicable to the purification of other solid organic compounds.
References
- XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 3535-34-0 Name: this compound. Hangzhou Zhihua Technology Co., Ltd. [Link]
Sources
Application Notes and Protocols for the Use of 4-Butoxy-3-methoxybenzoic Acid in Liquid Crystal Synthesis
Introduction: The Strategic Advantage of 4-Butoxy-3-methoxybenzoic Acid in Mesogen Design
This compound, a derivative of vanillic acid, is an invaluable precursor in the synthesis of thermotropic liquid crystals. Its molecular architecture, characterized by a rigid benzoic acid core, a flexible butoxy tail, and a methoxy group, provides a strategic combination of features for the rational design of mesogenic materials. The presence of the carboxylic acid moiety is particularly significant, as it facilitates the formation of stable hydrogen-bonded dimers, effectively elongating the molecular structure and promoting the anisotropy required for liquid crystalline behavior. Furthermore, the butoxy and methoxy groups allow for the fine-tuning of intermolecular interactions and, consequently, the mesomorphic properties of the final material, such as the type of liquid crystal phase and the transition temperatures.
This guide provides a comprehensive overview of the application of this compound in the synthesis of calamitic (rod-shaped) liquid crystals. It is intended for researchers, scientists, and professionals in materials science and drug development, offering both the theoretical underpinnings and detailed, field-proven experimental protocols.
Core Principles: The Role of Molecular Structure in Liquid Crystallinity
The ability of a molecule to exhibit liquid crystalline phases, or mesophases, is intrinsically linked to its molecular geometry and intermolecular forces. For calamitic liquid crystals derived from this compound, two key principles are at play:
-
Molecular Anisotropy: The rigid phenyl ring of the benzoic acid core provides a significant degree of structural rigidity. The linear butoxy chain further enhances this anisotropy, creating an elongated, rod-like shape that is conducive to orientational ordering.
-
Supramolecular Self-Assembly via Hydrogen Bonding: The carboxylic acid group is a powerful functional moiety for directing molecular self-assembly. Two molecules of this compound can form a stable, hydrogen-bonded dimer, as depicted below. This dimerization effectively doubles the length of the molecular unit, significantly increasing the aspect ratio and promoting the formation of liquid crystalline phases at accessible temperatures.[1][2]
Caption: Dimerization of this compound via hydrogen bonding.
The methoxy substituent also plays a crucial role by influencing the dipole moment and steric interactions of the molecule, which can affect the packing efficiency and the type of mesophase formed (e.g., nematic or smectic).
Synthetic Pathways: From Precursor to Mesogen
The most common and versatile method for integrating this compound into a liquid crystalline framework is through esterification . This reaction allows for the coupling of the benzoic acid core with a variety of phenolic or alcoholic moieties, which can themselves be simple or complex aromatic structures. By carefully selecting the coupling partner, the overall length, rigidity, and polarity of the final molecule can be precisely controlled, thereby tuning its mesomorphic properties.
A general workflow for the synthesis of a calamitic liquid crystal using this compound is illustrated below.
Caption: General workflow for the synthesis and characterization of a liquid crystal.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of a representative calamitic liquid crystal derived from this compound.
Protocol 1: Synthesis of a Representative Liquid Crystal via Esterification
This protocol describes the synthesis of a phenyl ester-based liquid crystal. The choice of 4-cyanophenol as the coupling partner is illustrative; other substituted phenols can be used to generate a library of related compounds with varying mesomorphic properties.
Materials:
-
This compound
-
4-Cyanophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) and 4-cyanophenol (1.0 equivalent) in anhydrous dichloromethane.
-
Coupling Reagent Addition: To the stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Recrystallize the resulting crude solid from ethanol to yield the pure liquid crystalline product.
-
Protocol 2: Characterization of Mesomorphic Properties
1. Polarized Optical Microscopy (POM):
POM is a fundamental technique for the qualitative identification of liquid crystalline phases based on their unique optical textures.
-
Sample Preparation: Place a small amount of the synthesized compound on a clean glass microscope slide and cover it with a coverslip.
-
Heating and Observation: Place the slide on a hot stage attached to a polarized light microscope. Heat the sample at a controlled rate (e.g., 5-10 °C/min) and observe the changes in the optical texture through the crossed polarizers.
-
Phase Identification:
-
Crystalline to Liquid Crystal Transition: The melting of the solid into a birefringent, fluid phase marks the transition to a liquid crystalline state.
-
Mesophase Textures: Nematic phases typically exhibit a "threaded" or "schlieren" texture, while smectic phases often show "focal conic" or "fan-like" textures.
-
Clearing Point: The temperature at which the birefringent texture disappears and the field of view becomes completely dark corresponds to the transition from the liquid crystalline phase to the isotropic liquid.
-
-
Cooling Cycle: Slowly cool the sample from the isotropic liquid phase to observe the formation of mesophases, which can sometimes differ from those observed upon heating (monotropic vs. enantiotropic behavior).
2. Differential Scanning Calorimetry (DSC):
DSC is a quantitative technique used to determine the temperatures and enthalpy changes associated with phase transitions.
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of the purified product into an aluminum DSC pan and hermetically seal it.
-
Thermal Program:
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the clearing point observed by POM.
-
Hold the sample at this temperature for a few minutes to erase any prior thermal history.
-
Cool the sample at the same controlled rate to a temperature below its crystallization point.
-
Perform a second heating scan at the same rate. The data from the second heating scan is typically used to report the transition temperatures.
-
-
Data Analysis: The phase transitions will appear as peaks (endothermic on heating, exothermic on cooling) in the DSC thermogram. The peak maximum is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition (ΔH).
Data Presentation: A Representative Example
The following table presents hypothetical, yet representative, phase transition data for a liquid crystal synthesized from this compound and 4-cyanophenol. Actual values must be determined experimentally.
| Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) |
| Crystal to Nematic (Cr-N) | 115 | 25.8 |
| Nematic to Isotropic (N-I) | 185 | 1.2 |
Data are for illustrative purposes and represent typical values for such a compound.
Conclusion and Future Directions
This compound is a highly effective and versatile building block for the synthesis of thermotropic liquid crystals. The protocols and principles outlined in this guide provide a solid foundation for the design, synthesis, and characterization of novel mesogenic materials. The inherent tunability of this precursor, through straightforward esterification with a wide array of coupling partners, opens up extensive possibilities for creating liquid crystals with tailored properties for advanced applications in displays, sensors, and other smart materials. Future research can explore the synthesis of homologous series by varying the length of the alkoxy chain (e.g., ethoxy, hexyloxy) to systematically study the structure-property relationships and further refine the mesomorphic behavior.
References
- Indian Journal of Advanced Chemistry. (2025).
Sources
Application Note: Derivatization of 4-Butoxy-3-methoxybenzoic Acid for Enhanced GC-MS Analysis
Introduction
4-Butoxy-3-methoxybenzoic acid is a benzoic acid derivative with applications in organic synthesis and as a potential metabolite in various biological systems. Accurate and sensitive quantification of this compound is essential for research, development, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and structural confirmation. However, direct GC analysis of polar molecules like this compound is fraught with challenges. The presence of a carboxylic acid functional group leads to low volatility and a high propensity for intermolecular hydrogen bonding, resulting in poor chromatographic peak shape, thermal degradation in the hot injector, and strong adsorption to the analytical column.[1][2][3]
To overcome these limitations, a chemical derivatization step is imperative. This process modifies the functional group, converting the analyte into a less polar, more volatile, and more thermally stable derivative suitable for GC-MS analysis.[3][4] This application note provides a detailed, field-proven protocol for the silylation of this compound, a robust and highly effective derivatization strategy.
Principle of Derivatization: The Case for Silylation
The most effective and widely adopted strategy for preparing carboxylic acids for GC-MS analysis is silylation .[4][5] This technique involves the replacement of the active hydrogen atom in the carboxyl group (-COOH) with a non-polar trimethylsilyl (TMS) group [-Si(CH₃)₃].[1][2]
Causality of Silylation Benefits:
-
Increased Volatility: By masking the polar carboxyl group, the TMS derivative eliminates hydrogen bonding, which is the primary force holding the molecules in the liquid phase. This significantly lowers the boiling point of the analyte, allowing it to vaporize easily in the GC inlet without decomposition.[2][3]
-
Improved Thermal Stability: The resulting TMS ester is more resistant to thermal degradation at the high temperatures required for gas chromatography.
-
Enhanced Chromatographic Performance: The reduction in polarity minimizes interactions with active sites on the GC column surface, leading to sharper, more symmetrical peaks and improved separation from other matrix components.
For this application, the reagent of choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) . BSTFA is a powerful TMS donor, and its reaction by-products are highly volatile, minimizing interference in the chromatogram.[6][7] The TMCS acts as a catalyst, enhancing the reactivity of BSTFA and ensuring a rapid and complete reaction.[1][2][8]
Experimental Workflow Overview
The entire process, from sample preparation to data acquisition, follows a systematic and validated workflow to ensure reproducibility and accuracy.
Caption: High-level workflow for the derivatization and GC-MS analysis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Running a reagent blank (all steps without the analyte) and a quality control standard alongside unknown samples is critical for ensuring the integrity of the results.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Methanol and Ethyl Acetate (HPLC or GC grade, for standard preparation)
-
2 mL clear glass autosampler vials with PTFE-lined screw caps
-
Nitrogen gas supply
-
Heating block or oven capable of maintaining 70°C ± 2°C
-
Micropipettes and tips
2. Standard Solution Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol or ethyl acetate.
-
Perform serial dilutions from the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Step-by-Step Derivatization Procedure
-
Trustworthiness Checkpoint: The complete removal of water and protic solvents is the most critical step for successful silylation. Moisture will preferentially react with the BSTFA, consuming the reagent and inhibiting the derivatization of the analyte.[5][6][9]
-
Sample Aliquoting: Pipette 100 µL of each standard, sample extract, or quality control into a 2 mL glass vial.
-
Evaporation to Dryness: Place the open vials in a heating block at 40-50°C and evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. The residue should appear as a thin film or white powder.
-
Reagent Addition:
-
Remove vials from the heat. Allow them to cool to room temperature.
-
To the dried residue, add 50 µL of anhydrous pyridine (or acetonitrile). Pyridine is an excellent solvent for this reaction and can also act as an HCl scavenger.
-
Add 100 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is necessary to drive the reaction to completion.[6][8]
-
-
Reaction Incubation: Immediately cap the vials tightly. Vortex for 10-15 seconds to ensure complete dissolution of the residue. Place the vials in a heating block or oven set to 70°C for 45 minutes .[1][10]
-
Cooling: After incubation, remove the vials and allow them to cool to room temperature. The sample is now derivatized and ready for immediate GC-MS analysis.
Chemical Derivatization Reaction
The silylation reaction proceeds via a nucleophilic attack from the carboxylic acid's hydroxyl group onto the silicon atom of the BSTFA, forming the stable TMS ester.
Caption: Silylation of this compound to its TMS ester.
GC-MS Analysis and Expected Results
1. Recommended GC-MS Parameters
The following parameters provide a robust starting point and should be optimized for your specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) | Provides excellent separation for a wide range of semi-polar derivatized compounds. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Inlet Temperature | 250 - 280°C | Ensures rapid and complete vaporization of the TMS derivative. |
| Injection Mode | Splitless (or Split 10:1) | Use splitless for trace analysis and split mode for higher concentration samples. |
| Carrier Gas | Helium, constant flow at 1.0 - 1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Oven Program | Initial: 100°C, hold 2 minRamp: 15°C/min to 280°CHold: 5 min | A starting point to ensure good separation; may require optimization. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for Electron Ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible fragmentation patterns for library matching. |
| MS Acquisition | Scan Mode: m/z 50-500SIM Mode: Target ions (e.g., m/z 282, 267, 223) | Use Scan mode for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity. |
2. Data Interpretation
-
Chromatogram: Expect a single, sharp, and symmetrical chromatographic peak for the TMS derivative of this compound.
-
Mass Spectrum: The molecular weight of the underivatized acid is 210.25 g/mol . Silylation replaces one proton (1.01 g/mol ) with a TMS group (73.1 g/mol ).
-
Molecular Ion (M⁺·): The derivatized molecule has a nominal mass of 282 g/mol . The molecular ion peak at m/z 282 should be visible.
-
Key Fragments: Electron ionization will cause predictable fragmentation. Expect to see characteristic ions such as:
-
[M-15]⁺ (m/z 267): Loss of a methyl group (·CH₃) from the TMS moiety, a hallmark of silylated compounds.
-
[M-59]⁺ (m/z 223): Loss of the butoxy group (·OC₄H₉).
-
-
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| No Peak or Very Small Peak | 1. Incomplete derivatization due to moisture.[5][6]2. Analyte degradation. | 1. Ensure sample is completely dry before adding reagents. Use anhydrous solvents. Purge vials with nitrogen.2. Lower inlet temperature. Check for active sites in the liner. |
| Broad or Tailing Peak | 1. Incomplete derivatization.2. Active sites in the GC inlet liner or column. | 1. Increase reaction time/temperature or reagent volume.2. Use a deactivated liner. Condition the column or trim the first few cm. |
| Multiple Peaks for Analyte | 1. Incomplete derivatization showing both native and derivatized forms.2. Side reactions. | 1. Optimize derivatization conditions (see above).2. Check for sample matrix impurities that may also be derivatized. Run a standard to confirm. |
Conclusion
Direct GC-MS analysis of this compound is not feasible due to its inherent polarity and low volatility. The silylation protocol detailed in this note, utilizing BSTFA with a TMCS catalyst, provides a reliable, robust, and efficient method to convert the analyte into a volatile TMS ester. This procedure enables high-quality chromatographic separation and sensitive mass spectrometric detection, making it an essential tool for researchers and analysts requiring accurate quantification of this compound.
References
- Smart, K. F., & Aggio, R. B. (2014). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics.
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing.
- Bibel, M. (2022, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Stark, A., & Zadravec, D. (2015). Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids. European Journal of Lipid Science and Technology.
- ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?.
- Li, Y., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry, 35(17), e9149.
- Reddit. (2014). What's the best way to methylate carboxylic acids without diazomethane?.
- ResearchGate. (2018). Application of GC-MS method for analysis of phenolic acids and their esters in chloroformic extracts from some taxons of Polygonum L. genus.
- Human Metabolome Database. (n.d.). Vanillic acid GC-MS (2 TMS).
- MACHEREY-NAGEL. (n.d.). Derivatization reagents for GC.
- Karami, F., et al. (2020). Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS. Molecules, 25(15), 3373.
- Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 90.
- NIST. (n.d.). Vanillic Acid, 2TMS derivative. NIST Chemistry WebBook.
- Lin, D.-L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1.
- Strehmel, N., et al. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 4(1), 1-28.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
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Application Notes and Protocols for Antimicrobial Activity Testing of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzoic acids represent a versatile class of organic compounds that have long been investigated for their wide-ranging biological activities, including significant antimicrobial properties.[1][2] Benzoic acid itself, along with its salts like sodium benzoate, is a well-established food preservative, valued for its ability to inhibit the growth of molds, yeasts, and some bacteria.[3] The core structure, a benzene ring attached to a carboxylic acid group, allows for a variety of substitutions, which can modulate the compound's physicochemical properties such as lipophilicity, electronic effects, and steric profile. These modifications, in turn, significantly influence the antimicrobial potency and spectrum of activity, making this class of compounds a continued area of interest for the development of new therapeutic agents.[1][4]
This guide provides a comprehensive overview of the principles and methodologies for evaluating the antimicrobial activity of substituted benzoic acids. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret antimicrobial susceptibility tests for this important class of molecules.
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for benzoic acid and its derivatives is centered on the disruption of microbial cellular integrity and metabolic processes.[5][6] The lipophilic nature of the undissociated benzoic acid molecule allows it to easily penetrate the microbial cell membrane.[7] Once inside the cytoplasm, which typically has a near-neutral pH, the benzoic acid molecule dissociates, releasing a proton (H+) and an anion.[8] This leads to the acidification of the cytoplasm, which can inhibit the activity of essential respiratory enzyme systems and interfere with key metabolic pathways, such as the condensation of acetyl-CoA.[7] The resulting disruption of cellular homeostasis and metabolic function ultimately leads to the inhibition of microbial growth or cell death.[5]
The effectiveness of this mechanism is highly dependent on the pH of the external environment. In acidic conditions, a higher proportion of the benzoic acid molecules remain in their undissociated, more lipophilic form, facilitating greater penetration into the microbial cells and thus enhancing their antimicrobial effect.[7]
Structure-Activity Relationship (SAR)
The antimicrobial activity of substituted benzoic acids is significantly influenced by the nature, position, and number of substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent antimicrobial agents.[4][9]
Several key factors come into play:
-
Lipophilicity: The ability of the compound to partition into the microbial cell membrane is a critical determinant of its activity. Generally, an optimal level of lipophilicity is required for effective antimicrobial action.
-
Electronic Effects: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the benzene ring can alter the acidity of the carboxylic acid and the overall electronic distribution of the molecule, thereby affecting its interaction with microbial targets.[4] For instance, the presence of a strong electron-withdrawing group like a nitro group can increase the acidity of the carboxylic acid.[4]
-
Steric Factors: The size and position of substituents can influence how the molecule interacts with microbial enzymes or membrane components.
For example, studies have shown that the addition of a hydroxyl group to the benzoic acid ring can weaken the antibacterial effect, with the exception of substitution at the ortho position.[8] In contrast, the presence of a nitro group is often associated with antimicrobial activity.[4]
The following diagram illustrates the general workflow for a Structure-Activity Relationship study.
Caption: Workflow for a Structure-Activity Relationship (SAR) study.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for determining the antimicrobial activity of substituted benzoic acids. These methods are based on widely accepted standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[10][11]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the substituted benzoic acid in a liquid growth medium within a 96-well microtiter plate. Following incubation, the plate is examined for visible signs of microbial growth (turbidity). The MIC is the lowest concentration of the compound that inhibits this growth.
Materials:
-
Substituted benzoic acid compounds
-
Sterile 96-well microtiter plates
-
Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB for bacteria, RPMI-1640 for fungi)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Stock Solutions: Dissolve the substituted benzoic acid compounds in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
-
-
Serial Dilutions in Microtiter Plate:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL and the desired final inoculum density.
-
Controls:
-
Positive Control: A well containing only the growth medium and the microbial inoculum (no test compound).
-
Negative Control: A well containing only the growth medium (no inoculum or test compound).
-
Solvent Control: A well containing the growth medium, the microbial inoculum, and the highest concentration of the solvent used to dissolve the test compounds.
-
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. If using resazurin, a color change (e.g., from blue to pink) indicates microbial growth.[8]
The following diagram illustrates the broth microdilution workflow.
Caption: Workflow for Broth Microdilution MIC Assay.
Agar Well Diffusion Method
The agar well diffusion assay is a qualitative or semi-quantitative method used to screen for the antimicrobial activity of test compounds.
Principle: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate. Wells are then created in the agar, and the test compounds are added to these wells. During incubation, the compounds diffuse into the agar, creating a concentration gradient. If the compound is active against the microorganism, a clear zone of inhibition will be observed around the well.
Materials:
-
Substituted benzoic acid compounds
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Test microorganisms
-
Sterile cotton swabs
-
Sterile cork borer or pipette tips
-
Incubator
Procedure:
-
Preparation of Agar Plates: Pour molten agar medium into sterile Petri dishes and allow it to solidify.
-
Inoculation: Dip a sterile cotton swab into a standardized microbial suspension (0.5 McFarland) and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
Creating Wells: Use a sterile cork borer or the wide end of a sterile pipette tip to create wells of a uniform diameter in the agar.
-
Application of Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.
-
Controls:
-
Positive Control: A well containing a known antibiotic.
-
Negative Control: A well containing the solvent used to dissolve the test compounds.
-
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[13][14] This test is performed after the MIC has been determined and helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Principle: Aliquots are taken from the wells of the MIC plate that show no visible growth and are sub-cultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving colonies is counted to determine the concentration at which a 99.9% reduction in the initial inoculum is achieved.
Procedure:
-
Following MIC Determination: Use the microtiter plate from the completed MIC test.
-
Sub-culturing: From each well that showed no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto a fresh agar plate.
-
Incubation: Incubate the agar plates at the appropriate temperature for 24-48 hours.
-
Colony Counting: After incubation, count the number of colonies on each plate.
-
Determination of MBC: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
Data Presentation
Quantitative data from antimicrobial activity testing should be presented in a clear and organized manner to facilitate comparison and interpretation. Tables are an effective way to summarize MIC and MBC values for a series of compounds against different microorganisms.
Table 1: Example MIC and MBC values (µg/mL) for Substituted Benzoic Acids
| Compound | Substituent(s) | S. aureus (MIC) | S. aureus (MBC) | E. coli (MIC) | E. coli (MBC) | C. albicans (MIC) |
| 1 | Unsubstituted | 1000 | >2000 | 1500 | >2000 | 800 |
| 2 | 2-hydroxy | 500 | 1000 | 800 | 1600 | 400 |
| 3 | 4-hydroxy | 1200 | >2000 | 1800 | >2000 | 1000 |
| 4 | 4-nitro | 250 | 500 | 400 | 800 | 200 |
| 5 | 3,4-dihydroxy | 1000 | 2000 | 1500 | >2000 | 800 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The evaluation of the antimicrobial activity of substituted benzoic acids is a critical step in the discovery and development of new therapeutic agents. The protocols outlined in this guide provide a robust framework for conducting these assessments in a standardized and reproducible manner. By combining systematic biological testing with an understanding of the underlying mechanisms of action and structure-activity relationships, researchers can effectively advance the development of this promising class of antimicrobial compounds.
References
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- CLSI. (n.d.). Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. ANSI Webstore.
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Application Notes and Protocols for Studying the Anti-inflammatory Effects of Phenolic Compounds
Introduction: The Double-Edged Sword of Inflammation and the Promise of Phenolic Compounds
Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] However, when this intricate process becomes dysregulated, it can lead to chronic inflammatory diseases, a major global health concern. Phenolic compounds, a diverse group of phytochemicals found abundantly in plants, have garnered significant attention for their potential to modulate inflammatory responses.[3][4] Their antioxidant and anti-inflammatory properties make them promising candidates for the development of novel therapeutics.[3][4]
This guide provides a comprehensive overview of the state-of-the-art techniques used to investigate the anti-inflammatory effects of phenolic compounds. We will delve into the principles, protocols, and data interpretation of a range of assays, from initial in vitro screenings to more complex in vivo models. Our focus is on providing not just the "how," but also the "why," empowering researchers to make informed decisions in their experimental design.
Part 1: In Vitro Approaches - The Foundation of Discovery
In vitro assays are indispensable for the initial screening of phenolic compounds and for elucidating their mechanisms of action at the cellular and molecular level. These assays are typically high-throughput, cost-effective, and allow for precise control over experimental conditions.
Cell-Based Assays: Modeling the Inflammatory Milieu
The choice of cell line is critical for obtaining biologically relevant data. Macrophages, such as the murine RAW 264.7 cell line, are widely used as they are key players in the inflammatory response.[5][6] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimics an inflammatory response and induces the production of various pro-inflammatory mediators.[5][6]
Commonly Used Cell Lines for Inflammation Studies:
| Cell Line | Origin | Key Characteristics |
| RAW 264.7 | Murine Macrophage | Adherent, robust NO production upon LPS stimulation.[5][6][7] |
| THP-1 | Human Monocyte | Suspension cells, can be differentiated into macrophage-like cells with PMA. |
| J774A.1 | Murine Macrophage | Adherent, sensitive to LPS and other inflammatory stimuli. |
| HUVEC | Human Umbilical Vein Endothelial Cells | Primary cells, crucial for studying vascular inflammation. |
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[5] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[5][6][7]
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which is measured spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[5]
-
Pre-treatment: Treat the cells with various concentrations of the phenolic compound (or vehicle control) for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to the wells (except for the negative control group).[5]
-
Incubation: Incubate the plate for an additional 24 hours.[5]
-
Griess Assay:
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[5]
-
Add 50 µL of Griess Reagent Component A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.[5][6]
-
Add 50 µL of Griess Reagent Component B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.[5][6]
-
Measure the absorbance at 540 nm using a microplate reader.[5]
-
-
Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve. Determine the percentage of NO inhibition.
Critical Consideration: It is crucial to perform a cell viability assay (e.g., MTT or CCK-8) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the tested compound.[6]
Cytokines are small proteins that are crucial in cell signaling during an immune response.[8] Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are key targets for anti-inflammatory drug discovery.[8] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants or biological fluids.[8][9][10]
Principle: A sandwich ELISA uses two antibodies that bind to different epitopes on the cytokine. One antibody is coated on the plate to capture the cytokine, and the other is conjugated to an enzyme for detection.
General ELISA Protocol Outline:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[9]
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).[9]
-
Sample Incubation: Add standards and samples (cell culture supernatants) to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to the captured cytokine.[10]
-
Enzyme Conjugate: Add an enzyme-linked avidin or streptavidin (e.g., HRP-streptavidin) that binds to the biotinylated detection antibody.[10]
-
Substrate Addition: Add a substrate that is converted by the enzyme into a colored product.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate the cytokine concentration based on a standard curve.
Quantitative Polymerase Chain Reaction (qPCR) is a powerful technique to measure the expression levels of genes involved in the inflammatory process, such as those encoding for iNOS, COX-2, and pro-inflammatory cytokines.[11] This allows for the investigation of the effects of phenolic compounds at the transcriptional level.
Workflow for qPCR Analysis:
-
Cell Treatment: Treat cells with the phenolic compound and/or LPS as described in previous protocols.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template. This can be done as a separate step (two-step RT-qPCR) or in the same reaction as the qPCR (one-step RT-qPCR).[12]
-
qPCR: Perform the qPCR reaction using gene-specific primers for the target genes and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.[13]
-
Data Analysis: Analyze the amplification data to determine the relative gene expression levels, often using the ΔΔCt method.
Delving Deeper: Investigating Molecular Mechanisms
Understanding the molecular pathways through which phenolic compounds exert their anti-inflammatory effects is crucial for drug development.
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation.[4][14] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB.[4][15] Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[4][15] Many phenolic compounds have been shown to inhibit the NF-κB pathway.[3][14][16]
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. To study the NF-κB pathway, researchers typically analyze the levels of total and phosphorylated p65 (a subunit of NF-κB) and IκBα.[17]
Step-by-Step Protocol:
-
Protein Extraction: Lyse the treated cells to extract total protein or perform nuclear/cytoplasmic fractionation to separate proteins from different cellular compartments.[18]
-
Protein Quantification: Determine the protein concentration of each sample using a method like the Bradford or BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein (e.g., 40 µg) per lane.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell-Free Assays: Targeting Specific Enzymes
Cell-free assays are useful for determining if a phenolic compound directly inhibits the activity of key inflammatory enzymes.
Cyclooxygenase (COX) and lipoxygenase (LOX) are two key enzymes in the arachidonic acid pathway, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[1][2] Inhibition of these enzymes is a common strategy for anti-inflammatory drugs.[19]
Principle: These assays typically use purified enzymes and their substrates. The inhibitory effect of a compound is determined by measuring the reduction in the formation of the enzymatic product, often using colorimetric or fluorometric methods.[19][20] Several commercial kits are available for these assays.
Part 2: Ex Vivo Models - Bridging the Gap
Ex vivo models utilize tissues or organs isolated from an organism, providing a more physiologically relevant environment than cell cultures while still allowing for a high degree of experimental control.[21][22] For example, human skin biopsies can be cultured and stimulated to induce an inflammatory response, providing a platform to test the efficacy of topical anti-inflammatory compounds.[23][24][25]
Part 3: In Vivo Models - The Ultimate Test of Efficacy
In vivo models are essential for evaluating the overall efficacy, pharmacokinetics, and potential toxicity of a phenolic compound in a living organism.
Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model of acute inflammation.[26][27]
Principle: Subcutaneous injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased pain sensitivity).[26][27]
Protocol Outline:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the experimental conditions.
-
Compound Administration: Administer the phenolic compound (or vehicle/positive control) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Edema: After a set pre-treatment time, inject a 1% carrageenan solution into the subplantar region of the right hind paw.[27][28]
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[28]
-
Data Analysis: Calculate the percentage of edema inhibition compared to the vehicle-treated control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study systemic inflammatory responses.[29]
Principle: Intraperitoneal injection of LPS in rodents leads to a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines into the bloodstream.[29][30]
Protocol Outline:
-
Animal Acclimatization and Grouping: Acclimate and randomly assign mice to different treatment groups.[30]
-
Compound Administration: Administer the phenolic compound or vehicle for a specified period (e.g., 7 consecutive days).[30]
-
LPS Challenge: Inject LPS (e.g., 5 mg/kg) intraperitoneally.[30]
-
Sample Collection: After a specific time (e.g., 2 hours), collect blood and tissues for analysis.[30]
-
Analysis: Measure cytokine levels in the serum by ELISA and analyze inflammatory markers in tissues.[29]
Conclusion: A Multi-faceted Approach to a Complex Problem
The study of the anti-inflammatory effects of phenolic compounds requires a multi-pronged approach. The techniques outlined in this guide, from high-throughput in vitro screens to complex in vivo models, provide a robust framework for identifying promising candidates and elucidating their mechanisms of action. By carefully selecting and executing these assays, researchers can significantly contribute to the development of new and effective therapies for inflammatory diseases.
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- 14. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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- 20. ukm.my [ukm.my]
- 21. mdpi.com [mdpi.com]
- 22. 3D Ex Vivo Human IBD Anti-inflammatory Model Introduction - Creative Biolabs [creative-biolabs.com]
- 23. The Development of Human Ex Vivo Models of Inflammatory Skin Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. The Development of Human Ex Vivo Models of Inflammatory Skin Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. meliordiscovery.com [meliordiscovery.com]
- 30. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
Application Note & Protocols: Strategic Synthesis of Bioactive Quinazoline Scaffolds from 4-Butoxy-3-methoxybenzoic Acid
Abstract: The quinazoline core is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from oncology to anti-inflammatory and antimicrobial treatments.[1][2][3][4] This document provides a comprehensive guide for the strategic synthesis of functionalized quinazoline derivatives, commencing from the readily available starting material, 4-butoxy-3-methoxybenzoic acid. We detail a robust, multi-step synthetic pathway, including protocols for nitration, subsequent reduction to a key anthranilic acid intermediate, and final cyclization to the desired quinazolinone scaffold. The causality behind experimental choices, mechanistic insights, and detailed characterization data are provided to empower researchers in drug discovery and chemical development.
Introduction: The Pharmacological Significance of Quinazolines
Quinazoline and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds, celebrated for their vast spectrum of biological activities.[4][5] The fused bicyclic system, comprising a benzene ring fused to a pyrimidine ring, offers a versatile scaffold for molecular manipulation, enabling the fine-tuning of pharmacological properties.[6] Numerous clinically approved drugs, such as Gefitinib, Erlotinib, and Vandetanib, feature the quinazoline core, primarily targeting protein kinases in cancer therapy.[7] Their efficacy extends to anti-hypertensive, anti-diabetic, anti-convulsant, and anti-malarial applications, underscoring the scaffold's importance.[1][3]
The development of novel, efficient, and scalable synthetic methodologies is crucial for expanding the chemical space of accessible quinazoline analogues.[8][9][10] This guide focuses on a logical and field-proven pathway starting from this compound, a precursor that allows for the introduction of specific alkoxy substitution patterns on the benzene ring, which can be critical for modulating drug-receptor interactions and pharmacokinetic properties.
Overall Synthetic Strategy
The direct conversion of a benzoic acid to a quinazoline ring is not a single-step transformation. The strategy hinges on the methodical functionalization of the aromatic ring to install the necessary ortho-amino group, thereby creating an anthranilic acid derivative, which is the direct precursor for the pyrimidine ring formation. The pathway is designed as a three-stage process, ensuring high yields and purity at each step.
Caption: High-level workflow for the synthesis of quinazolinone derivatives.
Experimental Protocols & Methodologies
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. All reactions involving strong acids are highly exothermic and require careful temperature control.
Part A: Synthesis of 2-Nitro-4-butoxy-5-methoxybenzoic Acid (Intermediate I)
Principle: This step involves the electrophilic aromatic substitution of a nitro group onto the benzene ring. The reaction is directed by the existing activating groups (alkoxy) and the deactivating group (carboxylic acid). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Materials & Reagents:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water
-
Ice
-
Methanol (for recrystallization)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Protocol:
-
Reaction Setup: Place this compound (10.0 g, 44.6 mmol) into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution & Cooling: Carefully add concentrated H₂SO₄ (50 mL) to the flask while stirring. The mixture will generate heat. Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by adding concentrated HNO₃ (3.8 mL, ~53.5 mmol) to concentrated H₂SO₄ (10 mL). Cool this mixture in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Slowly pour the reaction mixture onto a beaker containing crushed ice (approx. 300 g) with vigorous stirring. A yellow precipitate will form.
-
Isolation & Purification: Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral (pH ~7). Dry the crude product in a vacuum oven.
-
Recrystallization: Purify the crude solid by recrystallization from hot methanol to yield 2-Nitro-4-butoxy-5-methoxybenzoic acid as a pale-yellow crystalline solid.
Part B: Synthesis of 2-Amino-4-butoxy-5-methoxybenzoic Acid (Intermediate II)
Principle: This step involves the reduction of the aromatic nitro group to a primary amine. Tin(II) chloride in concentrated hydrochloric acid is a classic and highly effective method (Stephen reduction) for this transformation. The tin acts as the reducing agent in the acidic medium.
Materials & Reagents:
-
2-Nitro-4-butoxy-5-methoxybenzoic acid (Intermediate I)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Hydroxide (NaOH) solution (5 M)
-
Ethanol
-
Round-bottom flask with reflux condenser
Protocol:
-
Reaction Setup: Suspend Intermediate I (10.0 g, 37.1 mmol) in ethanol (100 mL) in a 500 mL round-bottom flask.
-
Addition of Reducing Agent: To this suspension, add Tin(II) chloride dihydrate (42.0 g, 186 mmol) in one portion.
-
Reaction: Equip the flask with a reflux condenser and add concentrated HCl (50 mL) carefully. Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 3-4 hours. The yellow suspension should dissolve to form a clear solution. Monitor completion by TLC.
-
Cooling & Workup: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding 5 M NaOH solution dropwise with constant stirring and cooling. The pH should be adjusted to ~8-9. A white precipitate of the amino acid product will form.
-
Isolation: Filter the precipitate, wash it with cold deionized water, and dry it under vacuum to obtain 2-Amino-4-butoxy-5-methoxybenzoic acid. This intermediate can often be used in the next step without further purification.
Part C: Synthesis of 6-Butoxy-7-methoxyquinazolin-4(3H)-one (Final Product)
Principle: This final ring-closing step is a variation of the Niementowski quinazolinone synthesis.[11] The anthranilic acid derivative reacts with formamide at high temperature. Formamide serves as the source of the C2 carbon and N3 nitrogen of the quinazoline ring. The reaction proceeds through an initial N-formylation of the amino group, followed by intramolecular cyclization and dehydration to yield the stable aromatic quinazolinone.
Caption: Simplified mechanism for quinazolinone formation.
Materials & Reagents:
-
2-Amino-4-butoxy-5-methoxybenzoic acid (Intermediate II)
-
Formamide (HCONH₂)
-
Round-bottom flask with an air condenser
-
Heating mantle
Protocol:
-
Reaction Setup: Place Intermediate II (5.0 g, 20.9 mmol) and formamide (50 mL) into a 100 mL round-bottom flask.
-
Reaction: Heat the mixture to 140-150 °C using a heating mantle and maintain this temperature for 4-5 hours. Use an air condenser to prevent excessive evaporation of formamide.
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water (200 mL). A solid product will precipitate.
-
Isolation & Purification: Stir the suspension for 30 minutes, then filter the solid product. Wash the solid thoroughly with cold water and dry it in a vacuum oven. The crude product can be further purified by recrystallization from ethanol or isopropanol to give 6-Butoxy-7-methoxyquinazolin-4(3H)-one as a white or off-white solid.
Data Presentation & Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
| Compound | Molecular Formula | MW ( g/mol ) | Typical Yield | M.P. (°C) | Key ¹H NMR Signals (δ, ppm, DMSO-d₆) |
| Intermediate I | C₁₂H₁₅NO₅ | 269.25 | 80-90% | ~175-178 | 11.0-13.0 (s, 1H, -COOH), 7.5-7.7 (s, 1H, Ar-H), 7.2-7.4 (s, 1H, Ar-H), 4.1-4.3 (t, 2H, -OCH₂), 3.9 (s, 3H, -OCH₃) |
| Intermediate II | C₁₂H₁₇NO₄ | 239.27 | 85-95% | ~150-153 | 6.9-7.1 (s, 1H, Ar-H), 6.2-6.4 (s, 1H, Ar-H), 5.5-6.5 (br s, 2H, -NH₂), 3.9-4.1 (t, 2H, -OCH₂), 3.8 (s, 3H, -OCH₃) |
| Final Product | C₁₃H₁₆N₂O₃ | 248.28 | 75-85% | ~230-235 | 12.1 (br s, 1H, -NH), 8.0 (s, 1H, NCHN), 7.4 (s, 1H, Ar-H), 7.1 (s, 1H, Ar-H), 4.1 (t, 2H, -OCH₂), 3.9 (s, 3H, -OCH₃) |
Note: NMR shifts are representative and may vary slightly based on solvent and concentration.
Conclusion
This application note provides a validated and detailed three-stage synthetic route for the preparation of 6-Butoxy-7-methoxyquinazolin-4(3H)-one from this compound. The protocols are robust, utilize common laboratory reagents, and are designed for high yield and purity. This foundational methodology enables access to a key heterocyclic scaffold, which can be further functionalized to generate libraries of novel quinazoline derivatives for screening in drug discovery programs. The strategic pathway presented herein serves as a valuable tool for researchers and scientists dedicated to the development of next-generation therapeutics.[1][12]
References
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
- Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. National Institutes of Health (NIH). [Link]
- Reviewing the Pharmacological Impact of Quinazoline Deriv
- Different catalytic methods for the synthesis of quinazolin‐4(3H)‐ones.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Scientific Scholar. [Link]
- Pharmacological importance of quinazoline-based drugs.
- Recent Advances in Synthesis of Quinazolines: A Review.
- Transition-metal-catalyzed synthesis of quinazolines: A review. Oriental University Journal of Chemistry. [Link]
- Quinazoline synthesis. Organic Chemistry Portal. [Link]
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Institutes of Health (NIH). [Link]
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. National Institutes of Health (NIH). [Link]
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
- Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]
- Quinazoline. Wikipedia. [Link]
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- Synthesis of quinazoline‐4‐ones/quinazolines from benzoic acids, benzamides, benzimidates, aminobenzonitriles, and substituted anilines.
- Methyl 4-butoxy-3-methoxybenzoate. National Institutes of Health (NIH). [Link]
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Institutes of Health (NIH). [Link]
- Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health (NIH). [Link]
- A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]
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- 1. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
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- 6. Quinazoline - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. mdpi.com [mdpi.com]
- 9. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Butoxy-3-methoxybenzoic Acid Derivatives
Introduction
Welcome to the technical support center for 4-Butoxy-3-methoxybenzoic acid and its derivatives. This molecule, a key intermediate derived from vanillic acid, serves as a versatile scaffold in medicinal chemistry and materials science.[1] The strategic modification of its carboxylic acid and aromatic ring functionalities allows for the fine-tuning of physicochemical and biological properties, making it a valuable building block for novel therapeutic agents.[2][3]
This guide provides in-depth, field-proven insights into the synthesis and derivatization of this compound. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges encountered in the laboratory, from initial synthesis to subsequent functionalization.
Section 1: Synthesis of the Core Scaffold: this compound
The primary route to this compound is the Williamson ether synthesis, starting from the readily available 4-hydroxy-3-methoxybenzoic acid (vanillic acid).[1] This SN2 reaction involves the deprotonation of the phenolic hydroxyl group followed by alkylation with a butyl halide.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound? The Williamson ether synthesis is the most robust and widely used method.[1] It involves reacting vanillic acid with an isobutyl or n-butyl halide (e.g., isobutyl bromide) in the presence of a suitable base and a polar aprotic solvent.[1]
Q2: What are the critical parameters for a successful Williamson ether synthesis in this context? Success hinges on four key factors:
-
Base Selection: A strong enough base is required to fully deprotonate the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is a common and effective choice.[1] Inadequate deprotonation is a primary cause of incomplete reactions.[5]
-
Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal as they solvate the cation of the base, leaving a more reactive "naked" phenoxide nucleophile, which accelerates the SN2 reaction.[1][6]
-
Alkylating Agent: While butyl bromide is common, butyl iodide can be more reactive. Typically, a slight excess (1.5 equivalents) of the alkylating agent is used to drive the reaction to completion.[1]
-
Temperature Control: The reaction typically requires heating to proceed at a reasonable rate, often in the range of 80-100°C.[1][7] However, excessively high temperatures can promote side reactions, such as elimination of the alkyl halide.[8]
Q3: My reaction yield is consistently low. What are the likely causes? Low yields can often be traced back to several issues:
-
Incomplete Deprotonation: Ensure you are using a sufficient excess of a strong, dry base.[5]
-
Water Contamination: The presence of water can protonate the phenoxide, reducing its nucleophilicity, and can also react with the alkylating agent. Use anhydrous solvents and reagents.
-
Side Reactions: The phenoxide ion is an ambident nucleophile, meaning alkylation can sometimes occur on the aromatic ring (C-alkylation) instead of the desired O-alkylation.[5] Using polar aprotic solvents generally favors O-alkylation.
-
Suboptimal Temperature: If the temperature is too low, the reaction will be sluggish. If it's too high, degradation or elimination side reactions can occur.[5]
Troubleshooting Guide: Williamson Ether Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient or weak base. 2. Reaction temperature is too low. 3. Inactive alkylating agent (degraded). | 1. Use at least 1.5-2.0 equivalents of a base like K₂CO₃. Ensure it is anhydrous. 2. Optimize temperature, typically between 80-90°C. Monitor progress via TLC.[1] 3. Use a fresh bottle of the alkyl halide. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient amount of alkylating agent. | 1. Increase reaction time and/or temperature. Monitor by TLC until starting material is consumed.[9] 2. Use 1.5 equivalents of the alkylating agent.[1] |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, causing elimination or degradation. 2. C-alkylation side reaction. | 1. Lower the reaction temperature and increase the reaction time. A typical range is 60-100°C.[5] 2. Ensure a polar aprotic solvent like DMF is used to favor O-alkylation. |
Detailed Protocol: Synthesis of 4-Isobutoxy-3-methoxybenzoic Acid
This protocol is adapted from established Williamson ether synthesis procedures.[1]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-3-methoxybenzoic acid (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids (approx. 10 mL per gram of acid).
-
Alkylation: Add isobutyl bromide (1.5 eq) to the mixture at room temperature.
-
Reaction: Heat the mixture to 80-90°C and maintain for 12-16 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes. The product spot should have a higher Rf value than the starting vanillic acid.
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Acidify the aqueous solution to pH 2-3 with 1M HCl to precipitate the product.[1]
-
Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.[1]
Visualization: Synthesis Workflow
Caption: Experimental workflow for Williamson ether synthesis.
Section 2: Derivatization via Esterification
Fischer esterification is a classic and cost-effective method for converting the carboxylic acid group of this compound into an ester, which is a common strategy for modulating a molecule's properties.[2]
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Fischer esterification of this acid? The reaction typically involves refluxing the carboxylic acid in a large excess of the desired alcohol (e.g., ethanol), which also serves as the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen and activate the carboxylic acid towards nucleophilic attack.[2][10]
Q2: How can I drive the equilibrium towards the ester product? Fischer esterification is an equilibrium-controlled process.[10] To maximize the yield, you must shift the equilibrium to the product side by:
-
Using a large excess of the alcohol reactant.
-
Removing water as it is formed, for example, by using a Dean-Stark apparatus or a drying agent.[10]
Q3: My esterification reaction is not going to completion. What should I check?
-
Catalyst Amount: Ensure a sufficient amount of acid catalyst has been added. Usually, 2-3 drops of concentrated H₂SO₄ per gram of carboxylic acid is adequate.[2]
-
Water Presence: The starting alcohol and carboxylic acid should be as dry as possible. Water will push the equilibrium back towards the starting materials.
-
Reaction Time: These reactions can take several hours to reach equilibrium. Monitor by TLC until no further change is observed. A typical time is 4-6 hours at reflux.[2]
Troubleshooting Guide: Fischer Esterification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient acid catalyst. 2. Presence of water in reagents. 3. Not enough reaction time. | 1. Add another drop of concentrated H₂SO₄. 2. Use absolute ethanol and ensure glassware is dry. 3. Extend the reflux time and monitor by TLC. |
| Product Hydrolyzes During Work-up | 1. The aqueous work-up is too acidic or basic and is performed at elevated temperatures. | 1. Ensure the reaction is cooled to room temperature before work-up. Neutralize the catalyst carefully with a saturated sodium bicarbonate solution.[2] |
| Unexpected Side Products on TLC | 1. Impurities in the starting alcohol. 2. High temperatures causing degradation. | 1. Use high-purity or absolute alcohol.[11] 2. Ensure the reflux temperature is not excessively high (use an oil bath for better control). |
Visualization: Fischer Esterification Mechanism
Caption: Key steps of the Fischer esterification mechanism.
Section 3: Derivatization via Amide Coupling
Amide bond formation is one of the most crucial reactions in drug discovery.[12] For this compound, this is typically achieved by activating the carboxylic acid with a coupling reagent before reacting it with a primary or secondary amine.
Frequently Asked Questions (FAQs)
Q1: Why can't I just heat the carboxylic acid and amine together? Directly heating a carboxylic acid and an amine typically results in an acid-base reaction, forming a stable ammonium carboxylate salt. Extremely high temperatures are needed to dehydrate this salt to form an amide, conditions which are often not compatible with complex molecules. Coupling reagents circumvent this by creating a highly reactive intermediate.
Q2: What are the best coupling reagents for this acid? Several modern coupling reagents provide high yields and clean reactions under mild conditions. Two excellent choices are:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent that provides rapid reaction times (1-2 hours) at room temperature.[2] It is often used with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[2][13]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): A classic and cost-effective carbodiimide-based system. EDC activates the acid, and HOBt is added to form an active ester, which suppresses side reactions and minimizes potential racemization if chiral amines are used.[2][13]
Q3: My amide coupling reaction is failing. What could be wrong?
-
Reagent Quality: Ensure all reagents, especially the coupling agent and solvent (typically anhydrous DMF or DCM), are dry.[2][13]
-
Base Choice: With HATU, a hindered, non-nucleophilic base like DIPEA is critical.[2] For EDC, a base may also be needed depending on whether the hydrochloride salt (EDC·HCl) is used.
-
Steric Hindrance: If either the amine or the acid is sterically bulky, the reaction may be slow. In such cases, HATU is often superior to EDC.
-
Incorrect Stoichiometry: Use a slight excess of the amine (1.1 eq) and coupling reagents (1.1-1.2 eq) to ensure full conversion of the limiting carboxylic acid.[2]
Troubleshooting Guide: Amide Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Inactive or wet coupling reagent. 2. Incorrect base or stoichiometry. 3. Steric hindrance. | 1. Use fresh, high-quality coupling reagents and anhydrous solvents. 2. Use 3.0 eq of DIPEA with HATU.[2] Use 1.1-1.2 eq of EDC/HOBt.[13] 3. Switch to a more powerful coupling agent like HATU. Increase reaction time or temperature slightly (e.g., to 40°C). |
| Failure to Isolate Product | 1. Product is water-soluble. 2. Emulsion formation during work-up. | 1. After quenching, extract with a more polar organic solvent like ethyl acetate or DCM multiple times. 2. Add brine to the aqueous layer during extraction to break up emulsions.[2] |
| Side Product Formation | 1. (With EDC alone) Formation of N-acylurea byproduct. | 1. Always use an additive like HOBt or HOAt with EDC to trap the activated intermediate and prevent this side reaction.[2] |
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol is a robust method for synthesizing a wide range of amides.[2]
-
Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).
-
Activation: Add HATU (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution and brine to remove DMF and unreacted reagents.[2]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[2]
Visualization: General Amide Coupling Workflow
Caption: General workflow for amide coupling reactions.
Section 4: Advanced Considerations
Q: Do I need to protect the carboxylic acid group if I want to perform a Suzuki coupling on an aryl halide derivative? A: Yes, it is highly recommended. Free carboxylic acids can interfere with Suzuki coupling reactions.[14] The carboxylate anion, formed under the basic conditions of the reaction, can coordinate to the palladium catalyst and inhibit its activity.[14][15] The standard strategy is to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester), perform the Suzuki coupling, and then hydrolyze the ester back to the carboxylic acid in a final step.[14]
References
- Application Notes and Protocols for the Functionalization of 4-Isobutoxy-3-methoxybenzoic Acid. BenchChem.
- Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS). Sigma-Aldrich.
- Challenges in the scale-up of 2-(4-nitrophenyl)benzoic acid production. BenchChem.
- Application Notes and Protocols: 4-Isobutoxy-3-methoxybenzoic Acid as a Versatile Starting M
- Application Notes and Protocols for the Synthesis of 4-Isobutoxy-3-methoxybenzoic Acid. BenchChem.
- Improving reaction conditions for Williamson ether synthesis. BenchChem.
- Do carboxylic acids interfere with Suzukis? Reddit r/OrganicChemistry.
- Williamson Ether Synthesis. Cambridge University Press.
- Technical Support Center: Optimizing Williamson Ether Synthesis for Quinoline Deriv
- Williamson Ether Synthesis. Chemistry Steps.
- Challenges in the scale-up of 4-Cyclopropoxybenzoic acid production. BenchChem.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Application Notes and Protocols for Amide Coupling Reactions Using 4-Benzyloxy-3-fluorobenzoic Acid. BenchChem.
- I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
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- 15. reddit.com [reddit.com]
Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to move beyond simple checklists, offering explanations grounded in chromatographic principles to empower you to solve problems effectively and build robust analytical methods.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common and challenging issues encountered during the analysis of benzoic acid and its derivatives.
Issue 1: Poor Peak Shape (Tailing and Fronting)
Q1: My benzoic acid derivative peak is tailing significantly. What is causing this and how can I fix it?
A: Peak tailing is the most common peak shape problem when analyzing acidic compounds like benzoic acid derivatives on reversed-phase columns.[1] The asymmetry is typically caused by unwanted secondary interactions between your analyte and the stationary phase or by issues with the mobile phase conditions.
Primary Causes & Solutions:
-
Secondary Silanol Interactions (Most Common Cause): Standard silica-based C18 columns have residual, acidic silanol groups (Si-OH) on their surface.[1] If the mobile phase pH is not sufficiently acidic, these silanols can become ionized (Si-O⁻) and form strong ionic interactions with your acidic analyte, causing some molecules to lag behind and create a "tail".[1][2]
-
Solution 1: Suppress Silanol Ionization with pH. Lower the mobile phase pH to be at least 1.5-2 pH units below the pKa of your analyte.[3] A pH of 2.5-3.0 is an excellent starting point for most benzoic acid derivatives, as this protonates both the analyte (making it less polar and more retained) and the surface silanols (rendering them neutral, Si-OH), thus eliminating the unwanted ionic interaction.[4][5] See Protocol 1 for detailed steps.
-
Solution 2: Use a Modern, End-Capped Column. High-purity silica columns that are thoroughly end-capped are designed to have minimal accessible silanol groups.[1][6] Upgrading to a modern column can significantly improve peak shape for polar and ionizable compounds without requiring aggressive mobile phase conditions.
-
-
Mobile Phase pH is Too Close to Analyte pKa: When the mobile phase pH is near the pKa of your analyte, the compound exists in an equilibrium between its ionized and non-ionized forms.[1] These two forms have different retention behaviors, leading to a broadened or tailing peak.
-
Solution: Ensure a Single Analyte State. As mentioned above, buffering the mobile phase to a pH at least 1.5-2 units away from the analyte's pKa will ensure it exists predominantly in a single form, leading to sharp, symmetrical peaks.[7]
-
-
Column Contamination: Metal impurities within the silica matrix can enhance the acidity of neighboring silanol groups, worsening tailing.[1] Additionally, strongly retained sample matrix components can accumulate at the column head, creating new active sites for secondary interactions.
-
Solution: Implement a Column Washing Protocol. Regularly flushing the column with a strong solvent can remove contaminants. See Protocol 2 for a generic column cleaning procedure. Using a guard column is also a highly effective way to protect the analytical column from strongly retained matrix components.[8]
-
The following diagram illustrates the troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Q2: My peaks are fronting. What does this mean?
A: Peak fronting, where the peak is asymmetrical with a leading edge, is less common than tailing but typically points to a few specific issues.[9]
Primary Causes & Solutions:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should, resulting in a fronting peak.[9]
-
Solution: Systematically dilute your sample or reduce the injection volume and observe if the peak shape becomes symmetrical.
-
-
Sample Solvent Effects: If your sample is dissolved in a solvent that is significantly "stronger" (less polar in reversed-phase) than your mobile phase, the sample band will not focus correctly at the head of the column.[4][9] This causes the peak to spread out and often front.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use a solvent that is weaker than or as close in strength to the mobile phase as possible.
-
Issue 2: Inconsistent Retention Times
Q: My retention times are drifting or shifting between injections. How can I stabilize my method?
A: Stable retention times are critical for reliable peak identification and quantification. Drifting or sudden shifts usually point to a problem with the mobile phase, the column environment, or the pump.[4][10]
| Symptom | Potential Causes | Solutions & Explanations |
| Gradual, Consistent Drift (usually to longer RT) | 1. Mobile Phase Composition Change: Evaporation of the more volatile organic solvent (e.g., acetonitrile) from the mobile phase reservoir increases the overall polarity, leading to longer retention times.[8][10]2. Column Temperature Fluctuations: Inadequate temperature control can cause retention to drift, as retention is temperature-dependent.[10][11]3. Column Contamination: Buildup of matrix components can alter the stationary phase chemistry over time.[8] | 1. Prepare fresh mobile phase daily. Keep reservoirs capped to minimize evaporation. Using an online mixer (gradient pump) is often more reproducible than pre-mixing.[10][12]2. Use a column oven. This is essential for reproducible chromatography. Ensure the oven temperature is stable before starting the analysis.[10][11]3. Implement a column wash protocol (See Protocol 2) and use a guard column. |
| Sudden, Large Shift | 1. Incorrect Mobile Phase Preparation: A mistake in preparing the mobile phase (wrong buffer pH or organic:aqueous ratio) is a common cause.[4][13]2. System Leak: A leak in the system will cause a drop in flow rate and a corresponding increase in retention time.[8]3. Pump Malfunction: Air bubbles in the pump head or failing check valves can lead to an inconsistent and incorrect flow rate.[10] | 1. Carefully verify mobile phase preparation. Use gravimetric rather than volumetric measurements for higher accuracy.[14] Double-check pH measurements and buffer calculations.[15]2. Perform a systematic leak check. Start from the pump and check all fittings up to the detector. Look for salt deposits, which indicate a slow leak of a buffered mobile phase.3. Purge the pump thoroughly to remove air bubbles. If the problem persists, the check valves or pump seals may need cleaning or replacement.[16] |
| Erratic, Random Shifts | 1. Insufficient Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before injection (especially in gradient methods), retention times will be inconsistent.[10]2. Air Bubbles in Pump/Detector: Air in the system can cause pressure fluctuations and erratic flow.[17] | 1. Increase equilibration time. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase before the first injection and between runs.[3]2. Degas the mobile phase. Use an inline degasser, helium sparging, or sonication.[18][19] Ensure all fittings are tight to prevent air from entering the system. |
The following diagram provides a decision tree for troubleshooting retention time instability.
Caption: Decision tree for retention time instability.
Issue 3: Poor Resolution
Q: I am analyzing several benzoic acid derivatives, but some peaks are co-eluting. How can I improve the separation?
A: Achieving baseline resolution is essential for accurate quantification. When peaks overlap, you need to adjust the method's efficiency, selectivity, or retention.[20]
Strategies to Improve Resolution:
-
Adjust Mobile Phase Strength (Affects Retention): In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention factor (k') of all analytes.[4] This increased interaction time with the stationary phase often leads to better separation between closely eluting peaks.
-
Optimize Mobile Phase pH (Affects Selectivity): This is a powerful tool for ionizable compounds like benzoic acid derivatives.[5] Slightly changing the mobile phase pH can alter the ionization state of different derivatives to varying degrees, which can dramatically change their relative retention times (selectivity) and potentially resolve overlapping peaks.[21][22]
-
Change the Organic Solvent (Affects Selectivity): Acetonitrile and methanol have different solvent properties and can interact differently with your analytes.[20] Switching from one to the other can alter the elution order and improve the separation of critical pairs.
-
Change the Stationary Phase (Affects Selectivity): If mobile phase optimization is insufficient, changing the column chemistry is the next step. A phenyl column, for instance, can offer unique π-π interactions with the aromatic rings of benzoic acid derivatives, providing a very different selectivity compared to a standard C18 column.[20][23]
-
Increase Column Efficiency: Efficiency (N) refers to the narrowness of the peaks. Sharper peaks are easier to resolve.
-
Use a Longer Column: Doubling the column length approximately increases the resolution by a factor of 1.4 (√2). However, this will increase analysis time and backpressure.[24]
-
Use a Column with Smaller Particles: Switching from a 5 µm to a 3 µm or sub-2 µm particle size column dramatically increases efficiency and resolution, often allowing for shorter analysis times.[25] This may require a UHPLC system capable of handling higher backpressures.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right HPLC column for benzoic acid derivatives?
For most benzoic acid derivatives, a modern, high-purity, end-capped Reversed-Phase C18 column is the standard starting point.[26][27] Key parameters to consider are:
-
Particle Size: 3-5 µm particles are suitable for standard HPLC systems. Sub-2 µm particles for UHPLC systems offer higher resolution and speed.[24]
-
Pore Size: A pore size of 100-120 Å is appropriate for small molecules like benzoic acid derivatives.[26]
-
Dimensions: A 4.6 x 150 mm column is a versatile workhorse for method development.[26] If standard C18 columns fail to provide adequate selectivity, consider a Phenyl or Polar-Embedded phase.[23][28]
Q2: What are the best practices for mobile phase preparation?
The quality and consistency of your mobile phase are paramount for reproducible results.[18]
-
Use High-Purity Reagents: Always use HPLC-grade solvents and high-purity salts and additives.[29]
-
Filter: Filter all aqueous buffers through a 0.22 µm or 0.45 µm membrane filter to remove particulates that can clog the column and system.[14][18]
-
Degas: Thoroughly degas the mobile phase using an inline vacuum degasser, helium sparging, or sonication to prevent bubble formation in the pump and detector, which causes baseline noise and flow instability.[19][29]
-
Prepare Fresh: Aqueous buffer solutions can support microbial growth, which can contaminate your system. Prepare these solutions fresh daily and do not store them for more than 24-48 hours, even when refrigerated.[12][18]
-
Measure Accurately: For best reproducibility, prepare mobile phases by weight rather than volume, as temperature can affect solvent density.[14] When mixing, measure components separately before combining.[14]
Q3: How critical is sample preparation?
Proper sample preparation is essential for protecting your column and ensuring accurate results.[30][31] The goal is to remove interferences and ensure the sample is particle-free and dissolved in a compatible solvent.[30][32]
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that can block the column frit, leading to high backpressure and distorted peaks.[32]
-
Solvent Selection: As discussed in the troubleshooting section, the sample should be dissolved in the mobile phase whenever possible to ensure good peak shape.
-
Extraction: For complex matrices (e.g., pharmaceuticals in formulation, food samples), a sample extraction step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to remove interfering components.[30]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Benzoic Acid Analysis
Objective: To prepare a mobile phase with a controlled pH to ensure analyte protonation and minimize silanol interactions.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
pH-adjusting acid (e.g., ortho-phosphoric acid, formic acid)
-
Calibrated pH meter
-
0.22 µm or 0.45 µm membrane filter
Procedure:
-
Determine Target pH: Identify the pKa of your benzoic acid derivative. The target pH for the aqueous portion of your mobile phase should be at least 1.5 units below this pKa. For general-purpose analysis of benzoic acid (pKa ≈ 4.2), a target pH of 2.5 is effective.
-
Prepare Aqueous Phase: Measure the required volume of HPLC-grade water for the final mobile phase mixture. For example, for 1 L of a 50:50 mixture, start with 500 mL of water.
-
Adjust pH: While stirring the water, slowly add the acid dropwise. Monitor the pH continuously with a calibrated pH meter until the target pH is reached and stable.
-
Expert Tip: It is crucial to pH-adjust the aqueous component before mixing it with the organic solvent, as the pH reading is not accurate in organic/aqueous mixtures.[5]
-
-
Add Organic Solvent: Measure the required volume of the organic solvent (e.g., 500 mL of acetonitrile) and add it to the pH-adjusted aqueous phase.
-
Filter and Degas: Filter the final mobile phase mixture through a membrane filter and degas thoroughly before placing it on the HPLC system.[18]
Protocol 2: General Purpose Column Flushing and Regeneration
Objective: To remove strongly retained contaminants from a reversed-phase column.
Procedure: Disconnect the column from the detector to avoid flushing contaminants into the flow cell.
-
Flush Buffer: Wash the column with 10-20 column volumes of HPLC-grade water (with no buffer or acid) to remove any precipitated buffer salts.
-
Flush with Intermediate Solvent: Flush the column with 10-20 column volumes of isopropanol. Isopropanol is miscible with both aqueous and strong organic solvents and is effective at removing a wide range of contaminants.
-
Flush with Strong Organic Solvent: Flush with 10-20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.[1]
-
Re-equilibrate: Before use, flush the column with the mobile phase (at least 20 column volumes) until the baseline is stable.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Benzoic Acid Derivatives.
- Bebawy, L. I. (2006). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Journal of Separation Science, 29(8), 1074-1081.
- Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science.
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
- Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- Benchchem. (n.d.). .
- Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
- Agilent Technologies. (n.d.). Eliminating Baseline Problems.
- Pharma Growth Hub. (2023, November 28). Essential Precautions for HPLC Mobile Phase Handling and Use.
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
- ResearchGate. (2025, August 6). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification.
- Hawach Scientific. (2024, August 20). Everything You Need to Know About HPLC Sample Preparation.
- Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?.
- Phenomenex. (2022, November 2). Mobile Phase Preparation Tips & Tricks.
- Sartorius. (n.d.). Sample Preparation for Quality Control: Solutions for Optimized Workflows and Accurate Results.
- ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
- Outsourced Pharma. (2018, January 30). Avoid Pitfalls In HPLC Sample Prep Part 2 UV Analysis.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- SCION Instruments. (n.d.). HPLC Column Selection Guide.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Chromatography Forum. (2018, April 1). best method of degassing mobile phase?.
- Pharmaguideline. (2024, April 3). 10 Tips for HPLC Analysis In Pharmaceuticals.
- ResearchGate. (2025, August 7). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography | Request PDF.
- Benchchem. (n.d.). common HPLC problems and solutions for organic acid analysis.
- Cell and Gene. (2018, January 30). Avoid Pitfalls In HPLC Sample Prep Part 1.
- Waters Corporation. (n.d.). HPLC Troubleshooting Guide.
- Chromatography Forum. (2004, June 9). Benzoic acid.
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- Mourne Training Services. (2009, October 19). Help on: Retention time shift in HPLC analysis.
- Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.
- Washington State University. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC.
- International Journal for Scientific Research & Development. (n.d.). Troubleshooting in HPLC: A Review.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Chromatography Online. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
Sources
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- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
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- 13. 10 Tips for HPLC Analysis In Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
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Technical Support Center: Purification of Alkoxybenzoic Acids
Welcome to the technical support center for the purification of alkoxybenzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of this important class of compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and achieve the highest purity for your materials.
Introduction: The Challenge of Purity
Alkoxybenzoic acids are versatile building blocks in pharmaceuticals, liquid crystals, and other advanced materials.[1][2] Their purification, however, is often non-trivial. The presence of a polar carboxylic acid group and a nonpolar alkoxy chain imparts unique solubility characteristics that can complicate the removal of impurities such as unreacted starting materials or reaction byproducts.[3] The length of the alkoxy chain, in particular, significantly influences the molecule's overall polarity and physical properties, requiring adaptable purification strategies.[4][5][6]
This guide provides a structured approach to overcoming these challenges, organized into a troubleshooting Q&A format for common purification techniques and a set of Frequently Asked Questions (FAQs) for broader context.
Purification Strategy Workflow
Before diving into specific troubleshooting, it's essential to have a logical workflow for purification. The choice of method depends on the nature and quantity of impurities. The following diagram outlines a typical decision-making process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical and Experimental Study on the Effect of end Chain Length on Ultraviolet Absorption Behavior and Photostability of Alkoxy Benzoate Based Liquid Crystals – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Williamson Ether Synthesis of 4-Butoxy-3-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 4-Butoxy-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific Williamson ether synthesis. Here, we address common challenges and provide in-depth, experience-based solutions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yield in the Williamson ether synthesis of this compound is a common issue that can often be traced back to several key factors. Let's break them down.
Answer:
Several factors can contribute to a lower-than-expected yield. The primary culprits are often incomplete deprotonation of the starting material, competing side reactions, or suboptimal reaction conditions.
-
Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion from the 4-hydroxy group of vanillic acid.[1][2] If the base used is not strong enough or is used in insufficient quantity, a significant portion of the starting material will remain unreacted. For phenols like vanillic acid, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient due to the increased acidity of the phenolic proton.[3] However, ensuring the base is anhydrous and used in at least a stoichiometric amount is critical.
-
Competing Elimination Reaction (E2): The alkoxide or phenoxide, being a strong base, can promote an elimination reaction with the alkyl halide, especially if the halide is secondary or tertiary.[2][3][4] In the synthesis of this compound, 1-bromobutane (a primary alkyl halide) is typically used, which minimizes this side reaction.[4] However, at elevated temperatures, the E2 pathway can become more competitive even with primary halides.[3]
-
C-Alkylation of the Aromatic Ring: Phenoxide ions are ambident nucleophiles, meaning they can be alkylated at the oxygen (O-alkylation, the desired reaction) or at the aromatic ring (C-alkylation).[1][3] This competition can lead to the formation of undesired byproducts where the butyl group is attached to the carbon atoms of the benzene ring, typically at the ortho or para positions relative to the hydroxyl group.[3][5]
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Base | Use anhydrous potassium carbonate (K₂CO₃) in a 1.5 to 2-fold molar excess. | Ensures complete deprotonation of the vanillic acid to form the reactive phenoxide. Using an excess drives the equilibrium forward. |
| Solvent | Employ a polar aprotic solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide).[3] | These solvents effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic and favoring the desired Sₙ2 reaction.[3] |
| Temperature | Maintain the reaction temperature between 60-80 °C. | This provides sufficient energy for the reaction to proceed at a reasonable rate without significantly promoting the competing elimination reaction, which is favored at higher temperatures.[3] |
| Alkyl Halide | Use a primary alkyl halide like 1-bromobutane or 1-iodobutane. | Primary halides are much less prone to elimination reactions compared to secondary or tertiary halides.[4] Iodobutane is more reactive than bromobutane and may allow for lower reaction temperatures or shorter reaction times.[6] |
Question 2: I've identified byproducts in my final product. What are they likely to be and how can I prevent their formation?
The presence of byproducts can complicate purification and reduce the overall efficiency of your synthesis. Understanding their origin is key to mitigating their formation.
Answer:
The most common byproducts in this synthesis are a result of competing reaction pathways.
-
Unreacted Vanillic Acid: This is the most straightforward "byproduct" and indicates an incomplete reaction.
-
Butene: Formed via the E2 elimination of 1-bromobutane, promoted by the basic conditions.[3] This is more likely at higher temperatures.
-
C-Alkylated Products: As mentioned, the phenoxide can react through the aromatic ring to form isomers where the butyl group is attached to the ring carbons.[3][5]
-
Dialkylated Products: It's possible, though less common, for the carboxylic acid to be esterified under the reaction conditions, leading to the formation of butyl 4-butoxy-3-methoxybenzoate.
Prevention Strategies:
To minimize these byproducts, careful control of the reaction conditions is paramount.
-
To Minimize Unreacted Starting Material: Ensure complete deprotonation by using a sufficient excess of a suitable base and allowing adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.[7]
-
To Minimize Elimination: Use a primary alkyl halide and avoid excessive heating.[3][4] Lowering the reaction temperature generally favors the Sₙ2 pathway over E2.[3]
-
To Minimize C-Alkylation: The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO favor O-alkylation.[3] Protic solvents can solvate the oxygen of the phenoxide, making it less nucleophilic and increasing the likelihood of C-alkylation.[3]
Question 3: My product is difficult to purify. What purification strategies are most effective?
Effective purification is essential to obtain this compound of high purity, which is often a requirement for subsequent applications in drug development.
Answer:
The purification strategy will depend on the nature of the impurities present.
-
Acid-Base Extraction: This is a powerful technique to separate the desired carboxylic acid product from neutral byproducts (like any esterified product) and unreacted alkyl halide.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired product will be deprotonated and move to the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., 1M HCl) to a pH of ~2.[7] This will precipitate the pure this compound.
-
The precipitate can then be collected by vacuum filtration.[7]
-
-
Recrystallization: This is an excellent method for removing small amounts of impurities.
-
A common solvent system for recrystallization is an ethanol/water mixture or ethyl acetate/hexanes.[7] The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
-
Column Chromatography: If acid-base extraction and recrystallization are insufficient to remove persistent impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard procedure for the Williamson ether synthesis of the target compound.
Materials:
-
4-hydroxy-3-methoxybenzoic acid (vanillic acid)
-
Anhydrous potassium carbonate (K₂CO₃)
-
1-Bromobutane
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-3-methoxybenzoic acid (1.0 eq).
-
Add DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq).
-
Slowly add 1-bromobutane (1.2 eq) to the stirring mixture.
-
Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Byproduct Formation Pathways
Caption: Competing reaction pathways in the Williamson ether synthesis.
References
- Wikipedia. Williamson ether synthesis. [Link]
- Semantic Scholar. Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Francis Academic Press.
- YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]
Sources
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- 6. francis-press.com [francis-press.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 4-Butoxy-3-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 4-Butoxy-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile benzoic acid derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you improve your reaction yields and obtain a high-purity product. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
The primary and most robust method for synthesizing this compound is the Williamson ether synthesis, which involves the O-alkylation of a vanillic acid derivative with a butyl halide in the presence of a base.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of the starting material attacks the electrophilic carbon of the alkylating agent.[2][3]
Core Synthesis Workflow
The general workflow for the synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maximize yield and purity.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions to improve your experimental outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation: The base may be old, hydrated, or insufficient. 2. Poor Quality Reagents: The alkylating agent (butyl bromide) may have degraded. 3. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 4. Side Reactions: Elimination (E2) can compete with substitution (SN2), especially with secondary or tertiary alkyl halides.[4][5] | 1. Use fresh, anhydrous potassium carbonate (K₂CO₃) and consider using a slight excess (1.5-2 equivalents).[1] 2. Use freshly distilled or a new bottle of butyl bromide. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed. If the reaction stalls, consider increasing the temperature slightly or extending the reaction time.[2][6] 4. Ensure you are using a primary alkyl halide (1-bromobutane). |
| Product is an Oil, Not a Solid | 1. Presence of Impurities: Unreacted starting materials or byproducts can lower the melting point of the final product. 2. Incorrect Recrystallization Solvent: The chosen solvent may be too effective at dissolving the product, even at low temperatures. | 1. Purify a small portion of the oil using column chromatography on silica gel to obtain a seed crystal. This can then be used to induce crystallization in the bulk of the material. 2. Use a mixed solvent system for recrystallization, such as ethanol/water or ethyl acetate/hexanes, to achieve the optimal solubility profile.[1][2] |
| Multiple Spots on TLC After Reaction | 1. Incomplete Reaction: The starting material spot will still be present. 2. Formation of Byproducts: This could be due to side reactions or impurities in the starting materials. 3. Decomposition: The product or starting materials may be sensitive to the reaction conditions. | 1. Extend the reaction time or slightly increase the temperature. 2. Purify the crude product using column chromatography to isolate the desired compound. 3. Ensure the reaction temperature does not exceed the recommended range and that a nitrogen or argon atmosphere is maintained if reagents are air-sensitive. |
| Difficulty in Product Precipitation | 1. Incorrect pH: The solution may not be acidic enough to fully protonate the carboxylate and cause precipitation. 2. Product is Too Soluble: The product may have some solubility in the acidic aqueous solution. | 1. Check the pH of the aqueous solution after adding acid. It should be approximately 2-3 to ensure complete precipitation.[1][6] 2. After acidification, cool the mixture in an ice bath to decrease the solubility of the product and maximize precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the role of potassium carbonate in this reaction?
A1: Potassium carbonate (K₂CO₃) acts as a base to deprotonate the acidic phenolic hydroxyl group of the starting material, 4-hydroxy-3-methoxybenzoic acid (vanillic acid).[2] This generates a phenoxide anion, which is a potent nucleophile that attacks the electrophilic carbon of the butyl bromide in an SN2 reaction.[3]
Q2: Why is DMF a commonly used solvent for this synthesis?
A2: N,N-Dimethylformamide (DMF) is a polar aprotic solvent.[5] It is effective at dissolving both the ionic phenoxide intermediate and the organic alkyl halide, creating a homogeneous reaction mixture.[2] Its high boiling point also allows the reaction to be conducted at elevated temperatures, which increases the reaction rate.
Q3: Can I use a different alkylating agent, such as butyl iodide?
A3: Yes, butyl iodide can be used and may even lead to a faster reaction rate as iodide is a better leaving group than bromide. However, butyl bromide is often more cost-effective and readily available. The general principles of the Williamson ether synthesis apply to various alkyl halides.[5]
Q4: How do I effectively monitor the reaction's progress?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[2][6] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate that the reaction is progressing.
Q5: My final product has a yellowish tint. How can I decolorize it?
A5: A yellowish tint often indicates the presence of impurities. A thorough recrystallization, potentially with the addition of a small amount of activated charcoal to the hot solution (followed by hot filtration to remove the charcoal), can help to remove colored impurities.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the scale of your reaction.
Materials and Reagents:
-
4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid)
-
1-Bromobutane (Butyl Bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Ethanol
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3-methoxybenzoic acid (1.0 equivalent) in anhydrous DMF.[2]
-
Base Addition: Add anhydrous potassium carbonate (2.0 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.[6]
-
Alkylation: To the stirred suspension, add 1-bromobutane (1.2 equivalents) dropwise at room temperature.[6]
-
Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours.[2]
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.[6]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.[6]
-
Precipitation: Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl. This will cause the product to precipitate out of the solution.[6]
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.[2]
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.[1]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under a vacuum.[2]
-
-
Characterization: Determine the melting point and characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[2][7]
Caption: SN2 mechanism for the synthesis of this compound.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Isobutoxy-3-methoxybenzoic Acid. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-Isobutoxy-3-methoxybenzoic acid. BenchChem.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
- Chem-Station. (2014). Williamson Ether Synthesis.
- BenchChem. (2025). Spectroscopic Profile of 4-Isobutoxy-3-methoxybenzoic Acid: A Technical Guide. BenchChem.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Butoxy-3-methoxybenzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-Butoxy-3-methoxybenzoic acid, specifically the removal of colored impurities. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the successful isolation of a high-purity product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of this compound.
Q1: My synthesized this compound has a yellow or brownish tint. What are the likely causes of this discoloration?
A1: The discoloration in your product typically originates from impurities formed during the synthesis, which is often a Williamson ether synthesis. The most probable causes include:
-
Oxidation of the Phenoxide Intermediate: The phenoxide ion, formed by deprotonating the starting material (4-hydroxy-3-methoxybenzoic acid), is susceptible to air oxidation, especially at elevated temperatures, leading to the formation of colored byproducts.[1]
-
Impurities in Starting Materials: The purity of your initial reagents, such as the alkyl halide, can introduce colored contaminants.[1]
-
Side Reactions: Although less likely to be colored, side products from elimination reactions can be present and may contribute to an overall impure appearance.[2]
Q2: What are the most effective methods for removing these colored impurities?
A2: The two most effective and commonly employed techniques for removing colored impurities from aromatic carboxylic acids like this compound are:
-
Recrystallization: This is a powerful purification technique that separates compounds based on differences in their solubility at varying temperatures.[1][3][4]
-
Activated Carbon Treatment: Activated carbon is highly effective at adsorbing large, colored organic molecules, thus decolorizing the solution containing your desired compound.[1][5][6][7]
Q3: How do I choose the best solvent for recrystallizing this compound?
A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 4-alkoxybenzoic acids, mixed solvent systems are often very effective.[1][3][8] A common and successful choice is an ethanol/water mixture.[1] The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. Slow cooling then promotes the formation of pure crystals.[1]
Q4: Can I use column chromatography for purification?
A4: While column chromatography can be used, it is often less efficient for removing trace colored impurities compared to recrystallization and activated carbon treatment, especially on a larger scale. For acidic compounds like this, chromatography can also be complicated by peak tailing. Recrystallization is generally the more practical and scalable first-line approach for this specific issue.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
Troubleshooting Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation After Cooling | 1. Too much solvent was used, preventing supersaturation. 2. The solution cooled too rapidly, inhibiting proper nucleation. 3. The solution is supersaturated but requires an initiation site for crystal growth. | 1. Gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again.[3] 2. Allow the flask to cool slowly on the benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath.[3] 3. Induce crystallization by: a. Scratching the inside of the flask at the solution's surface with a glass rod.[3][4] b. Adding a "seed" crystal of pure this compound.[3] |
| Product "Oils Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the compound or a eutectic mixture with impurities. 2. The solution is too concentrated. | 1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and then cool slowly.[3] 2. Consider a different solvent system with a lower boiling point. |
| Colored Impurities Remain in the Final Product | The recrystallization solvent did not effectively remove the colored impurities, or they co-crystallized with the product. | 1. Perform an activated carbon treatment on the hot solution before allowing it to cool and crystallize.[1][3] 2. Ensure slow cooling to allow for selective crystallization, which is more effective at excluding impurities from the crystal lattice.[7] |
| Low Recovery Yield | 1. Too much solvent was used during dissolution. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent in which they are significantly soluble. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.[3] 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[3] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the recommended purification techniques.
Protocol 1: Decolorization with Activated Carbon followed by Recrystallization
This combined protocol is highly effective for removing both colored and other soluble impurities.
Principle of the Method: Activated carbon possesses a high surface area with a graphitic structure, which allows it to adsorb large, flat, aromatic molecules (often the source of color) through π-stacking interactions.[9] Following adsorption of the colored impurities, recrystallization is used to separate the desired product from any remaining soluble impurities.
Materials:
-
Crude, colored this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Activated carbon (decolorizing grade)
-
Erlenmeyer flasks
-
Heating source (hot plate with stirring)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid with heating and stirring.
-
Activated Carbon Treatment: Remove the flask from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute's weight). Caution: Adding activated carbon to a boiling solution can cause vigorous bumping.[9]
-
Adsorption: Gently reheat the mixture to boiling for 5-10 minutes with continuous stirring to ensure maximum adsorption of impurities onto the carbon.
-
Hot Gravity Filtration: To remove the activated carbon and any other insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the hot plate. Filter the hot solution quickly to prevent premature crystallization in the funnel.[1][3]
-
Crystallization: Reheat the clear, colorless filtrate to boiling. Add hot deionized water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[1]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizations
References
- BenchChem. (2025). Technical Support Center: Purification of Crude 4-Acetoxy-3-methoxybenzoic Acid.
- BenchChem. (2025). Technical Support Center: 4-Alkoxybenzoic Acid Liquid Crystal Design.
- Kozioł, J. J., et al. (2021). The Effect of Oxidative Modification of Activated Carbon on Adsorption of Aromatic Compounds from Aqueous Solutions.
- Reddit. (2017). How do activated carbons selectively 'sense' colored impurities?. r/chemistry.
- University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- Kelin Carbon. (2024). The Working Principle Of Activated Carbon Decolorization.
- University of New England. (n.d.). Recrystallisation of benzoic acid.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Zhulin Carbon. (n.d.). Activated Carbon for Color Removal.
- Huamei Carbon. (2025). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters.
- Millersville University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from Millersville University Chemistry Department.
- CTC Wet Lab Techniques. (2022, November 8). Recrystallization of Benzoic Acid Pre-Lab Discussion. YouTube.
- BenchChem. (2025). Identifying impurities in 3-(4-Acetyloxyphenyl)benzoic acid samples.
- Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. [Link]
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Activated carbon is a highly porous, hydrophilic and chemically stable material that can adsorb large amounts of impurities and organic substances. In the sugar industry, activated carbon can be used to remove impurities such as pigments, proteins, and oxides in syrup, thereby improving the purity and quality of sugar. [zhulincarbon.com]
- 6. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Scaling Up 4-Butoxy-3-methoxybenzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 4-Butoxy-3-methoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the production of this valuable chemical intermediate, moving from bench-scale experiments to larger-scale manufacturing.
Frequently Asked Questions (FAQs)
This section covers foundational knowledge regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially viable method is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of vanillic acid (4-hydroxy-3-methoxybenzoic acid) with a suitable butylating agent, typically an n-butyl halide like 1-bromobutane, in the presence of a base.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of vanillic acid acts as the nucleophile.[2][4]
Caption: A logical workflow for troubleshooting common synthesis issues.
Problem 1: Low or Stalled Reaction Conversion
-
Potential Causes:
-
Ineffective Deprotonation: The base may be insufficient, of poor quality (e.g., hydrated K₂CO₃), or inadequately mixed, especially in a large reactor.
-
Low Reaction Temperature: The reaction rate is too slow. While lab-scale heating mantles provide direct contact, large-scale jacketed reactors can have less efficient heat transfer.
-
Phase Separation (Industrial Scale): In large, mechanically stirred reactors, solid K₂CO₃ may settle, reducing its effective concentration in the reaction medium.
-
-
Troubleshooting & Scale-Up Solutions:
-
Verify Base Activity: Use fresh, anhydrous potassium carbonate. For scale-up, consider using a finer powder form for better dispersion.
-
Optimize Temperature & Monitoring: Monitor the internal reaction temperature, not just the jacket temperature. Gradually increase the temperature in 5-10 °C increments, monitoring by TLC or HPLC for changes in conversion. Typical lab temperatures are 80-100 °C. [1] * Consider Phase Transfer Catalysis (PTC): For large-scale biphasic systems, adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) is a common industrial strategy. [2]The catalyst helps transport the phenoxide ion from the solid or aqueous phase into the organic phase where the alkyl halide resides, dramatically increasing the reaction rate. [5][6]
-
Problem 2: Product is Oily and Difficult to Crystallize
-
Potential Causes:
-
Incomplete Reaction: The presence of unreacted 1-bromobutane or other low-melting impurities can act as a eutectic contaminant, preventing crystallization.
-
Excessive Side Products: Impurities from elimination or other side reactions can interfere with crystal lattice formation.
-
Incorrect pH during Work-up: If the solution is not acidified sufficiently (target pH ~2), the product will remain partially as a carboxylate salt, which is more soluble and less likely to precipitate cleanly. [3]
-
-
Troubleshooting & Scale-Up Solutions:
-
Ensure Complete Precipitation: After pouring the reaction mixture into water, add acid (e.g., 1M HCl) slowly with vigorous stirring until the pH is stable at ~2. Check with pH paper or a calibrated meter. [3][7] * Purification via Recrystallization: Do not expect the crude filtered product to be highly pure. Recrystallization is essential. A common and effective solvent system is an ethanol/water or ethyl acetate/hexanes mixture. [1][3] * "Oiling Out" during Recrystallization: If the product "oils out" instead of crystallizing upon cooling, it means the solution is supersaturated at a temperature above the product's melting point. Re-heat the solution to dissolve the oil, add more of the primary solvent (e.g., ethanol) until the solution is clear, and then allow it to cool much more slowly to encourage crystal formation.
-
Problem 3: Emulsion Formation During Aqueous Work-up
-
Potential Causes:
-
Presence of DMF: DMF is miscible with both water and many organic solvents, which can lead to stable emulsions during extraction.
-
Formation of Amphiphilic Byproducts: Minor side reactions can create species that stabilize emulsions.
-
-
Troubleshooting & Scale-Up Solutions:
-
Minimize DMF Post-Reaction: If possible, remove the majority of the DMF under reduced pressure before the aqueous work-up. This is a standard industrial practice.
-
Break the Emulsion: During the extraction, add a saturated aqueous solution of sodium chloride (brine). [8]The increased ionic strength of the aqueous phase helps to break the emulsion and force the separation of the organic and aqueous layers.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help to break up the fine droplets.
-
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Exemplary)
This protocol provides a baseline for laboratory synthesis.
-
Reaction Setup: To a 250 mL round-bottom flask, add vanillic acid (10.0 g, 59.5 mmol) and anhydrous potassium carbonate (12.3 g, 89.2 mmol, 1.5 equiv.). [3]2. Solvent Addition: Add N,N-dimethylformamide (DMF, 100 mL) and stir the suspension vigorously. [3]3. Alkylation: Slowly add 1-bromobutane (7.7 mL, 71.4 mmol, 1.2 equiv.) to the mixture at room temperature.
-
Heating and Monitoring: Attach a reflux condenser and heat the mixture to 80-90 °C. [3]Maintain this temperature for 12-16 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC). [3]5. Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 500 mL of cold water with stirring. [3]6. Precipitation: Slowly acidify the aqueous solution to a pH of ~2 with 1M HCl. A white precipitate will form. Stir for 30 minutes to ensure complete precipitation. [3]7. Filtration: Collect the crude product by vacuum filtration and wash the solid with cold water (3 x 50 mL). [3]
Protocol 2: Recrystallization for Purification
This protocol is a crucial step for achieving high purity.
-
Dissolution: Transfer the crude, dried solid to an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. [1]2. Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again. [1]4. Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield. [1]5. Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
References
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of 4-Isobutoxy-3-methoxybenzoic Acid.
- Benchchem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-Isobutoxy-3-methoxybenzoic acid.
- Wikipedia. Williamson ether synthesis. [Link]
- YouTube. (2020). Williamson Ether Synthesis. [Link]
- Benchchem. (2025). Application Notes and Protocols for the Functionalization of 4-Isobutoxy-3-methoxybenzoic Acid.
- Benchchem. (2025).
- Brainly. (2024). Discuss the challenges and strategies for conducting Williamson ether synthesis when employing particularly. [Link]
- ResearchGate. (2025).
- RSC Publishing. (2021).
- Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. [Link]
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. [Link]
- NIH National Center for Biotechnology Information. (2000).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
minimizing side reactions in the butylation of vanillic acid
Welcome to the technical support center for the butylation of vanillic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, focusing on maximizing the yield of the desired product, butyl vanillate, while minimizing common side reactions. The content is structured in a question-and-answer format to directly address potential issues encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the butylation of vanillic acid.
Q1: What are the primary products and side products in the butylation of vanillic acid?
A1: The reaction involves two nucleophilic sites on the vanillic acid molecule: the carboxylic acid group (-COOH) and the phenolic hydroxyl group (-OH).
-
Desired Product (Esterification): The primary goal is typically the esterification of the carboxylic acid group with butanol to form butyl 4-hydroxy-3-methoxybenzoate (butyl vanillate).
-
Primary Side Product (Etherification): A significant side reaction is the etherification of the phenolic hydroxyl group, which leads to the formation of butyl 4-butoxy-3-methoxybenzoate . This occurs when both the carboxylic acid and the phenolic hydroxyl group react with the butylating agent.
Q2: Which functional group on vanillic acid is more reactive towards butylation?
A2: The relative reactivity depends heavily on the reaction conditions.
-
Under acidic conditions (e.g., Fischer-Speier Esterification): The carboxylic acid is the more reactive site. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it a much stronger electrophile for the nucleophilic attack by butanol.[1][2][3] The phenolic hydroxyl group is less nucleophilic under these conditions and less likely to react.
-
Under basic conditions: The phenolic hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion. This phenoxide can readily compete with the carboxylate for the butylating agent (e.g., butyl bromide), often making etherification a major competing reaction.[4]
Q3: Why is my overall yield of butyl vanillate consistently low?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The esterification reaction is an equilibrium process.[1][2] If water, a byproduct, is not effectively removed, the equilibrium will not favor product formation.
-
Side Product Formation: As discussed in Q1, the formation of the O-butylated ether reduces the yield of the desired ester.
-
Suboptimal Reaction Conditions: Incorrect temperature, insufficient catalyst, or inappropriate reaction time can all lead to poor conversion.
-
Purification Losses: The product may be lost during workup and purification steps if the protocol is not optimized.
Section 2: Troubleshooting Guide
This section provides a more in-depth analysis of specific problems, their probable causes, and actionable solutions.
Problem 1: Significant formation of the ether side product is observed in my analysis (TLC, GC-MS, NMR).
-
Probable Cause A: Reaction conditions are too harsh. High temperatures or the use of a strong base can deprotonate the phenolic hydroxyl group, creating a potent phenoxide nucleophile that readily attacks the butylating agent. This makes the undesired etherification reaction competitive with the desired esterification.
-
Solution A1: Optimize Acid-Catalyzed Conditions (Fischer Esterification). The Fischer-Speier esterification is a classic and effective method that favors esterification over etherification.[1][3] The key is to use a catalytic amount of a strong acid in an excess of the alcohol (butanol), which also acts as the solvent.
Workflow: Optimized Fischer-Speier Esterification
Caption: Optimized Fischer-Speier Esterification Workflow.
-
Probable Cause B: The chosen synthetic route does not differentiate between the two hydroxyl groups. If your synthesis uses reagents that are non-selective (e.g., a strong alkylating agent under basic conditions), both the carboxylic acid and the phenolic hydroxyl will react.
-
Solution B1: Employ a Protecting Group Strategy. For maximum selectivity and the cleanest reaction, a protecting group strategy is the most robust approach. This involves a three-step sequence: protect the reactive phenol, esterify the carboxylic acid, and then deprotect the phenol.
Workflow: Protecting Group Strategy
Caption: Selective synthesis via a protecting group strategy.
Acetates are common protecting groups for phenols as they are stable under acidic conditions used for esterification and can be easily removed with base-catalyzed hydrolysis.[5] Other options include silyl ethers, though their stability can vary.[6]
Problem 2: The reaction is very slow or does not reach completion.
-
Probable Cause: Inefficient water removal in Fischer Esterification. Esterification is a reversible equilibrium reaction that produces one molecule of water for every molecule of ester formed.[2][3] If this water is not removed from the reaction mixture, the reaction will reach equilibrium at a low conversion rate, as the reverse reaction (hydrolysis) will compete.
-
Solution: Use a Dean-Stark Apparatus. The most effective method for removing water from this reaction is azeotropic distillation using a Dean-Stark trap. Toluene is often added as a co-solvent to facilitate the formation of an azeotrope with water, which is then physically separated, driving the reaction towards the product side according to Le Châtelier's principle.[1][7]
Reaction Parameters for Optimization
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Butanol:Acid) | 5:1 to 10:1 | Using excess alcohol shifts the equilibrium towards the product.[7] |
| Catalyst Loading (H₂SO₄) | 1-5 mol% | Sufficient to catalyze the reaction without causing significant charring or side reactions.[8] |
| Temperature | Reflux (~95-117 °C) | Ensures a sufficient reaction rate and allows for azeotropic water removal. |
| Reaction Time | 4-12 hours | Monitor by TLC until starting material is consumed. |
Problem 3: The final product is difficult to purify.
-
Probable Cause A: Incomplete removal of acidic starting material (Vanillic Acid). Vanillic acid has different solubility properties than its ester product. If the reaction is incomplete, separating the two can be challenging by chromatography alone.
-
Solution A1: Perform a basic aqueous wash during workup. After the reaction is complete, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The basic solution will deprotonate the unreacted vanillic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, effectively separating it from the desired ester which remains in the organic layer.
-
Probable Cause B: The polarity of the product and side product are very similar. The desired butyl vanillate and the ether side product often have very similar Rf values on a TLC plate, making separation by standard column chromatography difficult.
-
Solution B1: Optimize Column Chromatography.
-
Use a shallow solvent gradient: Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Try a different solvent system: Consider systems like Dichloromethane/Methanol or Toluene/Acetone.
-
Prevention is key: The best solution is to optimize the reaction to prevent the formation of the side product in the first place (see Problem 1).
-
Section 3: Detailed Experimental Protocol
Optimized Fischer-Speier Butylation of Vanillic Acid
This protocol is designed to maximize the yield of butyl vanillate while minimizing ether formation.
Materials:
-
Vanillic Acid (1.0 eq)
-
n-Butanol (10.0 eq)
-
Toluene (approx. 2x volume of n-butanol)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.02 eq)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add vanillic acid (1.0 eq) and n-butanol (10.0 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.02 eq) to the stirring mixture.
-
Azeotropic Distillation: Add toluene and assemble a Dean-Stark apparatus with a condenser.
-
Reaction: Heat the mixture to a steady reflux. You should observe water collecting in the side arm of the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material (typically 4-8 hours).
-
Cooling & Dilution: Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate.
-
Workup - Neutralization: Transfer the mixture to a separatory funnel. Wash with saturated NaHCO₃ solution until CO₂ evolution ceases. This step removes the acid catalyst and any unreacted vanillic acid.
-
Workup - Washing: Wash the organic layer sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to yield pure butyl vanillate.
Section 4: Mechanistic Overview
A clear understanding of the competing reaction pathways is crucial for troubleshooting.
Caption: Competing esterification and etherification pathways.
Under acidic Fischer-Speier conditions, the reaction is directed towards the desired ester product. The acid catalyst activates the carboxylic acid group, making it the primary site of attack for the butanol nucleophile.[1][2][3][9] The competing etherification pathway becomes significant only under conditions that favor deprotonation of the phenolic hydroxyl group.
References
- The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. (n.d.). Scirp.org.
- Fischer–Speier esterification. (n.d.). Grokipedia.
- Selective esterifications of alcohols and phenols through carbodiimide couplings. (n.d.). RSC Publishing.
- Fischer Esterification. (n.d.). Organic Chemistry Portal.
- Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. (2023). PMC - NIH.
- Protecting Groups. (n.d.).
- Fischer–Speier esterification. (n.d.). Wikipedia.
- Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. (2018). MDPI.
- Esterification of phenols. (1998). Google Patents.
- Chemoselective Esterification of Phenolic Acids and Alcohols. (2011). Request PDF.
- Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). PDF.
- Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. (n.d.).
- Kinetic investigations on esterification of maleic anhydride with butanols. (n.d.).
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- 6. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
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- 9. researchgate.net [researchgate.net]
Troubleshooting Guide: Overcoming Common Hurdles in Alkoxybenzoic Acid Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing solvent systems for reactions involving alkoxybenzoic acids. It provides practical troubleshooting guidance and answers to frequently asked questions, grounded in established scientific principles.
This section addresses specific experimental challenges in a question-and-answer format, offering step-by-step solutions and the underlying scientific rationale.
Question 1: My alkoxybenzoic acid has poor solubility in the reaction solvent, leading to a sluggish or incomplete reaction. What should I do?
Answer:
Poor solubility is a frequent challenge. Here’s a systematic approach to address it:
Step 1: Solvent Screening.
A logical first step is to screen a variety of solvents. Alkoxybenzoic acids, being polar molecules, generally dissolve better in polar solvents.[1] However, the choice between protic and aprotic polar solvents can significantly impact reactivity.[2][3]
-
Initial Screening: Test solubility in a range of solvents with varying polarities and functionalities. A solubility study of benzoic acid in several organic solvents provides a good starting point.[4][5][6]
-
Consider Solvent Mixtures: If a single solvent is inadequate, binary or even ternary solvent systems can be effective.[7] For instance, mixtures of ethanol and water have been shown to modulate the solubility of benzoic acid.[8]
Step 2: Temperature Adjustment.
Increasing the reaction temperature often enhances solubility.[7] However, be cautious as higher temperatures can also lead to side reactions or decomposition.[9]
Step 3: Consider a Biphasic System with a Phase-Transfer Catalyst (PTC).
If your reaction involves an ionic reagent that is soluble in an aqueous phase while your alkoxybenzoic acid is in an organic phase, a phase-transfer catalyst can be highly effective.[10] The PTC facilitates the transfer of the ionic reactant into the organic phase where the reaction can occur.[10][11]
-
Common PTCs: Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) and phosphonium salts are commonly used.[10][12]
Question 2: I'm observing significant side-product formation, particularly from reactions involving the carboxylic acid group. How can I improve selectivity?
Answer:
Side reactions are often solvent-dependent. The polarity and nature of the solvent can influence the reactivity of different functional groups.
Step 1: Evaluate Solvent Polarity.
The solvent's polarity can stabilize or destabilize transition states, thereby affecting reaction rates and selectivity.[13][14][15]
-
For SN2 reactions: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred as they solvate the cation but not the nucleophile, thus enhancing nucleophilicity.[16][17]
-
For SN1 reactions: Polar protic solvents (e.g., water, alcohols) are favored as they can stabilize the carbocation intermediate through hydrogen bonding.[1][3][18]
Step 2: Protect the Carboxylic Acid Group.
If the carboxylic acid group is interfering, consider protecting it as an ester. This is a common strategy in multi-step syntheses.
Step 3: Optimize Reaction Conditions.
-
Temperature: Lowering the reaction temperature can sometimes suppress side reactions that have a higher activation energy.[17]
-
Catalyst: In esterification reactions, for example, the choice of catalyst can be crucial.[19][20]
Question 3: My product is difficult to isolate from the reaction mixture. What workup and purification strategies should I consider?
Answer:
Product isolation can be challenging, especially if the product has similar solubility properties to the starting materials or byproducts.
Step 1: Acid-Base Extraction.
Since your starting material is a carboxylic acid, you can often use acid-base extraction to separate it from neutral organic products.
-
Procedure: After the reaction, dilute the mixture with an organic solvent and wash with an aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate the unreacted alkoxybenzoic acid, making it water-soluble.[21] The organic layer will contain your product, which can then be isolated.
Step 2: Recrystallization.
Recrystallization is a powerful purification technique. The key is to find a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures.[9][22]
Step 3: Chromatography.
If extraction and recrystallization are insufficient, column chromatography is a highly effective method for separating compounds with different polarities.
Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting common issues in reactions with alkoxybenzoic acids.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding solvent optimization for alkoxybenzoic acid reactions.
Q1: What is the most important solvent property to consider for reactions with alkoxybenzoic acids?
A1: Polarity is arguably the most critical factor.[13][23] The polarity of the solvent influences the solubility of the alkoxybenzoic acid and other reactants, and it can significantly affect the reaction rate and mechanism by stabilizing or destabilizing intermediates and transition states.[1][3]
Q2: Are "green" solvents a viable option for these reactions?
A2: Yes, and their use is highly encouraged. Solvents like water, supercritical CO2, and ionic liquids are being explored as more environmentally friendly alternatives to traditional organic solvents.[24][25] Solvent-free reactions are also an excellent green chemistry approach where feasible.[19][24]
Q3: How does the pKa of the alkoxybenzoic acid affect solvent choice?
A3: The pKa of the alkoxybenzoic acid, which is influenced by the solvent, determines its degree of ionization.[26][27] In protic solvents, the acid will be more dissociated, which can be beneficial for some reactions but detrimental for others where the neutral form is the active species.
Q4: Can the solvent itself react with my alkoxybenzoic acid?
A4: Yes, this is a possibility, especially with protic solvents like alcohols, which can participate in esterification reactions under certain conditions.[28] It is crucial to choose a solvent that is inert under the reaction conditions.[2]
Q5: Where can I find solubility data for my specific alkoxybenzoic acid?
A5: Comprehensive solubility data for benzoic acid and its derivatives in various solvents have been compiled in resources like the IUPAC-NIST Solubility Data Series.[4] This can be an excellent starting point for selecting a suitable solvent system.
Data Summary Table
Table 1: Influence of Solvent Type on Nucleophilic Substitution Reactions
| Solvent Type | Characteristics | Effect on SN1 Reactions | Effect on SN2 Reactions |
| Polar Protic | Capable of hydrogen bonding (e.g., water, alcohols) | Favored: Stabilizes the carbocation intermediate and the leaving group.[18] | Disfavored: Solvates the nucleophile, reducing its reactivity.[3] |
| Polar Aprotic | Have a dipole moment but no O-H or N-H bonds (e.g., DMSO, DMF, acetone) | Disfavored: Does not effectively solvate the carbocation. | Favored: Solvates the cation, leaving the nucleophile "naked" and more reactive.[16] |
| Nonpolar | Low dielectric constant (e.g., hexane, toluene) | Disfavored: Cannot stabilize the charged intermediates. | Disfavored: Poor solubility of polar reactants. |
Experimental Protocol: Solvent Screening for Optimal Reaction Conditions
This protocol outlines a general procedure for screening solvents to optimize the yield of a reaction involving an alkoxybenzoic acid.
Objective: To identify the optimal solvent for a given reaction to maximize product yield and minimize side products.
Materials:
-
Alkoxybenzoic acid
-
Other reactants and catalyst as required by the specific reaction
-
A selection of solvents for screening (e.g., toluene, acetonitrile, DMF, DMSO, isopropanol, ethyl acetate)
-
Small reaction vials or a parallel synthesis setup
-
Stirring plate and stir bars
-
Heating block or oil bath
-
TLC plates and developing chamber
-
Analytical balance
-
HPLC or GC-MS for quantitative analysis (optional)
Procedure:
-
Preparation: Set up a series of identical reactions in parallel. For each reaction, accurately weigh the alkoxybenzoic acid and any other solid reactants into a reaction vial.
-
Solvent Addition: Add a precise volume of each solvent to be tested to the respective vials.
-
Reactant Addition: Add the remaining reactants and catalyst to each vial.
-
Reaction: Stir the reactions at the desired temperature for a set period.
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals.
-
Workup: Once the reactions are complete, perform an identical workup procedure for each. This may involve quenching the reaction, extraction, and drying of the organic phase.
-
Analysis: Analyze the crude product from each reaction. This can be done qualitatively by TLC or quantitatively by HPLC or GC-MS to determine the yield and purity.
Workflow Diagram
Caption: A workflow diagram for a systematic solvent screening experiment.
References
- St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects.
- Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. 2021.
- College of Saint Benedict and Saint John's University. NS7. Solvent Effects - aliphatic nucleophilic substitution.
- Chemistry LibreTexts. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. 2023.
- PubMed. Effects of solvent polarity on the acid dissociation constants of benzoic acids.
- The Royal Society of Chemistry. A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information.
- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction.
- International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. 2020.
- RSC Publishing. Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. 2023.
- Wikipedia. Phase-transfer catalyst. 2023.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis. 2026.
- Green Chemistry (RSC Publishing). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. 2019.
- Organic Process Research & Development. Alternative Solvents: Shades of Green. 2005.
- CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.
- Science and Education Publishing. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. 2015.
- A Minireview of Phase-Transfer Catalysis and Recent Trends. 2022.
- ResearchGate. (PDF) A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. 2019.
- National Institutes of Health. Optimizing P,N-Bidentate Ligands for Oxidative Gold Catalysis: Highly Efficient Intermolecular Trapping of α-Oxo Gold Carbenes by Carboxylic Acids. 2014.
- ResearchGate. Optimization of the reaction conditions for benzoic acid and p-toluidine. 2020.
- Industrial Phase-Transfer Catalysis.
- Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. 2013.
- Journal of Chemical & Engineering Data. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. 1999.
- ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents. 2025.
- Journal of the Chemical Society B: Physical Organic. The separation of polar and steric effects. Part XII. The influence of protic and aprotic solvents on the kinetics of the reactions of benzoic acid with diazodiphenylmethane. 1970.
- University of Rochester Department of Chemistry. Troubleshooting: The Workup.
- PubMed. Using more environmentally friendly solvents and benign catalysts in performing conventional organic reactions. 2010.
- Indian Journal of Chemistry. Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An.
- Wikipedia. Solvent effects. 2023.
- MDPI. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. 2020.
- ResearchGate. The solubility of benzoic acid in seven solvents. 2020.
- Semantic Scholar. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of s. 2024.
- Chemistry LibreTexts. 3.6F: Troubleshooting. 2022.
- Der Pharma Chemica. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3. 2015. Available from: https://www.derpharmachemica.
- Chemistry LibreTexts. 13.16: Solvent Effects-Relative Conditions and pKa. 2020.
- MDPI. How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. 2023.
- Prof. Thomas W. Ebbesen. Solvent Polarity under Vibrational Strong Coupling.
- RSC Publishing. A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach. 2021.
- ResearchGate. (PDF) Toward Improving the Selectivity of Organic Halide Electrocarboxylation with Mechanistically Informed Solvent Selection. 2023.
- ResearchGate. (PDF) The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. 2021.
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preventing degradation of 4-Butoxy-3-methoxybenzoic acid during storage
Technical Support Center: 4-Butoxy-3-methoxybenzoic Acid
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the integrity of this compound. This resource moves beyond simple instructions to explain the underlying chemical principles, ensuring your experimental outcomes are both reliable and reproducible.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the storage and stability of this compound.
Q1: What is the ideal temperature for storing this compound?
A: For long-term stability, it is recommended to store this compound in a cool, dry place.[1][2] A standard laboratory refrigerator (2-8°C) is ideal. Storing at controlled, cool temperatures significantly slows down potential thermal degradation reactions.[3] Avoid storing at room temperature for extended periods, especially in warmer climates, as elevated temperatures can accelerate degradation.[4]
Q2: How does atmospheric exposure affect the stability of this compound?
A: this compound, like many complex organic molecules, is sensitive to atmospheric conditions. The two primary concerns are moisture and oxygen.
-
Moisture: The compound is hygroscopic and can absorb water from the air, which can lead to hydrolysis or changes in its crystalline structure.[5] Always store it in a tightly sealed container in a dry environment or desiccator.[6][7][8]
-
Oxygen: The ether linkages (butoxy and methoxy groups) can be susceptible to slow oxidation over time, especially when exposed to air and light.[5][9] While this process is slower in solids than in liquid ethers, minimizing air in the container by using an appropriately sized vial and ensuring a tight seal is a crucial preventative measure.
Q3: Is this compound sensitive to light?
A: Yes. Aromatic compounds, particularly those with electron-donating groups like ether functionalities, can be susceptible to photodegradation.[10] Exposure to direct sunlight or UV radiation can provide the energy needed to initiate degradative reactions.[2][11] It is imperative to store the compound in an amber glass vial or a light-blocking container and keep it in a dark cabinet.[7]
Q4: What are the primary chemical incompatibilities I should be aware of?
A: You must avoid storing this compound with strong oxidizing agents (e.g., peroxides, permanganates) and strong bases (e.g., sodium hydroxide).[1][2] The carboxylic acid functional group will readily react with bases in an acid-base neutralization, forming a salt.[2] Strong oxidizers can attack the aromatic ring or the ether side chains, leading to complete decomposition of the molecule.
Troubleshooting Guide: Has My Sample Degraded?
This section provides a systematic approach to identifying and addressing potential degradation of your this compound sample.
Issue 1: I've observed a change in the physical appearance of the powder (e.g., color change from white to yellow/brown, clumping). What does this mean?
-
Possible Cause: A visible change in appearance is a strong indicator of chemical degradation. Discoloration often suggests the formation of oxidized impurities or products from photodegradation. Clumping or a "wet" appearance indicates moisture absorption.[6]
-
Troubleshooting Steps:
-
Do not use the sample in a critical experiment, as the purity is compromised.
-
Quarantine the vial and label it clearly as "Suspected Degradation."
-
Perform a simple qualitative check: Determine the melting point. A significant depression or broadening of the melting point range compared to the specification sheet (literature value is ~142°C[]) suggests the presence of impurities.
-
Proceed to quantitative analysis (See Issue 3) to confirm and identify the extent of degradation before deciding whether to discard the material.
-
Issue 2: My experimental results are inconsistent or unexpected when using a previously reliable batch of the compound.
-
Possible Cause: If you have ruled out other experimental errors, the integrity of your starting material is a likely culprit. Even without a visible change, degradation may have occurred, reducing the concentration of the active compound and introducing new, potentially reactive species into your experiment.
-
Troubleshooting Workflow: The following workflow can help diagnose the issue.
Sources
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- 2. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Antioxidant Activity of Benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the accurate assessment of antioxidant activity is a cornerstone of preclinical research. This guide provides a comprehensive framework for validating the antioxidant potential of benzoic acid derivatives, moving beyond mere protocol recitation to elucidate the underlying scientific principles and rationale. We will explore the critical interplay between chemical structure and antioxidant efficacy, detail robust in vitro screening methodologies, and bridge the gap to physiologically relevant in vivo validation.
The Chemical Basis of Antioxidant Activity in Benzoic Acid Derivatives: A Structure-Activity Relationship
The antioxidant capacity of benzoic acid derivatives is fundamentally dictated by the nature and position of substituents on the benzene ring. The presence of electron-donating groups, particularly hydroxyl (-OH) and methoxy (-OCH₃) groups, is paramount. These groups facilitate the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby terminating damaging free-radical chain reactions.
The core mechanisms underpinning this antioxidant activity are:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, thus quenching its reactivity. The resulting phenoxyl radical is stabilized by resonance, a feature enhanced by the presence of other electron-donating groups.
-
Single Electron Transfer (SET): An electron is transferred from the antioxidant to the free radical, converting it to a more stable species.
The structure-activity relationship can be summarized as follows:
-
Number and Position of Hydroxyl Groups: A greater number of hydroxyl groups generally correlates with higher antioxidant activity. The ortho and para positions relative to the carboxyl group are particularly favorable for radical scavenging.
-
Methoxy Groups: The presence of methoxy groups can also enhance antioxidant activity, although generally to a lesser extent than hydroxyl groups.
-
Steric Hindrance: Bulky substituents near the hydroxyl groups can impede their ability to donate a hydrogen atom, potentially reducing antioxidant activity.
In Vitro Antioxidant Activity Assays: A Comparative Toolkit
A battery of in vitro assays is essential for the initial screening and characterization of the antioxidant potential of benzoic acid derivatives. It is crucial to employ multiple assays that operate via different mechanisms (HAT and SET) to obtain a comprehensive antioxidant profile.
Commonly Employed In Vitro Assays:
| Assay | Principle | Key Advantages |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | SET/HAT | Simple, rapid, and cost-effective. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | SET/HAT | Applicable to both hydrophilic and lipophilic antioxidants. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | SET | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |
| CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay | SET | Operates at a physiological pH of 7. |
Comparative Antioxidant Activity of Common Benzoic Acid Derivatives (IC₅₀ Values):
The half-maximal inhibitory concentration (IC₅₀) is a widely used metric to express the antioxidant potency of a compound, with lower values indicating greater activity. The following table provides a comparative overview of the IC₅₀ values for several common benzoic acid derivatives from DPPH assays.
| Benzoic Acid Derivative | Chemical Structure | DPPH IC₅₀ (µM) |
| Gallic Acid | 3,4,5-trihydroxybenzoic acid | 2.42 |
| Protocatechuic Acid | 3,4-dihydroxybenzoic acid | 10.4 |
| Gentisic Acid | 2,5-dihydroxybenzoic acid | 6.1 |
| Vanillic Acid | 4-hydroxy-3-methoxybenzoic acid | >100 |
| Salicylic Acid | 2-hydroxybenzoic acid | >100 |
Note: IC₅₀ values can vary depending on the specific experimental conditions.
Experimental Protocols: A Step-by-Step Guide
DPPH Radical Scavenging Assay Protocol
This protocol outlines the steps to determine the DPPH radical scavenging activity of a benzoic acid derivative.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Test compound (benzoic acid derivative)
-
Positive control (e.g., Ascorbic Acid or Trolox)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of the test compound and the positive control in methanol. Create a series of dilutions from the stock solution.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.
Caption: Workflow for the DPPH radical scavenging assay.
In Vivo Validation: Bridging the Gap to Physiological Relevance
While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex biological environment. Therefore, in vivo studies are essential to validate the antioxidant efficacy of benzoic acid derivatives in a living system. These studies allow for the assessment of bioavailability, metabolism, and the impact on endogenous antioxidant defense systems.
Generalized In Vivo Protocol for Assessing Antioxidant Activity
This protocol provides a general framework for evaluating the in vivo antioxidant activity of a benzoic acid derivative in a rodent model of oxidative stress.
1. Animal Model and Acclimatization:
-
Select an appropriate animal model, such as Sprague-Dawley rats or Swiss albino mice.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Induction of Oxidative Stress:
-
Induce oxidative stress using a suitable agent. Common methods include the administration of carbon tetrachloride (CCl₄) to induce hepatotoxicity or D-galactose to mimic aging-related oxidative stress.
3. Experimental Groups:
-
Group 1 (Normal Control): Receives the vehicle only.
-
Group 2 (Disease Control): Receives the oxidative stress-inducing agent.
-
Group 3 (Test Compound): Receives the oxidative stress-inducing agent and the benzoic acid derivative at a specific dose.
-
Group 4 (Positive Control): Receives the oxidative stress-inducing agent and a known antioxidant compound (e.g., Silymarin or Vitamin C).
4. Treatment and Duration:
-
Administer the test compound and positive control, typically via oral gavage, for a predetermined period (e.g., 7 to 28 days).
5. Sample Collection and Biomarker Analysis:
-
At the end of the study, collect blood and tissue samples (e.g., liver, kidney, brain).
-
Analyze the following biomarkers of oxidative stress and antioxidant status:
-
Lipid Peroxidation: Measure malondialdehyde (MDA) levels.
-
Antioxidant Enzymes: Assay the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
-
Non-enzymatic Antioxidants: Measure the levels of reduced glutathione (GSH).
-
6. Histopathological Examination:
-
Perform histopathological analysis of the collected tissues to assess cellular damage and the protective effects of the test compound.
The Keap1-Nrf2-ARE Signaling Pathway: A Key Target for Antioxidant Action
Many phenolic compounds, including benzoic acid derivatives, exert their in vivo antioxidant effects by modulating the Keap1-Nrf2-ARE signaling pathway. This pathway is a critical regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. These proteins include antioxidant enzymes like SOD, CAT, and GPx, as well as enzymes involved in glutathione synthesis.
Caption: The Keap1-Nrf2-ARE signaling pathway.
Conclusion
The validation of the antioxidant activity of benzoic acid derivatives requires a multi-faceted approach that combines a thorough understanding of structure-activity relationships with a systematic application of both in vitro and in vivo experimental models. By employing a battery of assays that probe different antioxidant mechanisms and confirming these findings in a physiological context, researchers can confidently characterize the therapeutic potential of these compounds. The modulation of the Keap1-Nrf2-ARE pathway represents a key mechanism by which many benzoic acid derivatives exert their beneficial effects, offering a promising avenue for the development of novel antioxidant-based therapies.
References
- Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956. [Link]
- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. [Link]
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
- Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical Biochemistry, 239(1), 70-76. [Link]
- Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified CUPRAC methods for antioxidant measurement. TrAC Trends in Analytical Chemistry, 30(4), 652-664. [Link]
- Hayes, J. D., & Dinkova-Kostova, A. T. (2014). The Nrf2 regulatory network provides an interface between redox and intermediary metabolism. Trends in Biochemical Sciences, 39(4), 199-218. [Link]
- Srinivasan, M., Sudheer, A. R., & Menon, V. P. (2007). Ferulic acid: therapeutic potential through its antioxidant property. Journal of Clinical Biochemistry and Nutrition, 40(2), 92-100. [Link]
- Kähkönen, M. P., Hopia, A. I., Vuorela, H. J., Rauha, J. P., Pihlaja, K., Kujala, T. S., & Heinonen, M. (1999). Antioxidant activity of plant extracts containing phenolic compounds. Journal of Agricultural and Food Chemistry, 47(10), 3954-3962. [Link]
- Valko, M., Leibfritz, D., Moncol, J., Cronin, M. T., Mazur, M., & Telser, J. (2007). Free radicals and antioxidants in normal physiological functions and human disease. The International Journal of Biochemistry & Cell Biology, 39(1), 44-84. [Link]
- Sies, H. (1997). Oxidative stress: oxidants and antioxidants. Experimental Physiology, 82(2), 291-295. [Link]
A Researcher's Guide to Differentiating Butoxy-Methoxybenzoic Acid Isomers
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In the fields of pharmaceutical development and materials science, the precise identification of chemical isomers is not merely an academic exercise; it is a critical requirement for ensuring product safety, efficacy, and batch-to-batch consistency. Positional isomers, which share the same molecular formula and functional groups but differ in their substitution pattern on a benzene ring, often exhibit distinct biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of 4-Butoxy-3-methoxybenzoic acid and its closely related isomer, 3-Butoxy-4-methoxybenzoic acid, offering a strategic workflow for their unambiguous differentiation.
The Challenge of Isomerism
This compound and its isomers, such as 3-Butoxy-4-methoxybenzoic acid, possess the same molecular formula (C₁₂H₁₆O₄) and molecular weight (224.25 g/mol ).[1][2][3] The subtle shift in the positions of the butoxy and methoxy groups on the benzoic acid core is the sole structural difference. This similarity presents a significant analytical challenge, as many basic analytical techniques may fail to distinguish between them. However, advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), can reveal distinct fingerprints for each isomer.
Visualizing the Structural Difference
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The diagram below illustrates the positional difference between the two primary isomers discussed in this guide.
Caption: Molecular structures of this compound and 3-Butoxy-4-methoxybenzoic acid.
Comparative Spectroscopic Analysis
A multi-technique approach is the most robust strategy for isomer differentiation. Each method provides a unique piece of the structural puzzle.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical environment of the protons on the aromatic ring is highly sensitive to the electronic effects of the neighboring substituents.
Causality Behind the Spectra: The electron-donating alkoxy groups (-OCH₃, -O(CH₂)₃CH₃) influence the electron density of the aromatic ring, shielding or deshielding the attached protons. The position of these groups relative to the electron-withdrawing carboxylic acid group (-COOH) creates a unique pattern of chemical shifts (δ) and splitting patterns for each isomer.
Expected Spectral Data:
| Proton Assignment | This compound (Predicted) | 3-Butoxy-4-methoxybenzoic Acid (Predicted) | Rationale for Differentiation |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 ppm (broad singlet) | ~12.0 - 13.0 ppm (broad singlet) | Not a primary point of differentiation, but its presence is key. |
| Aromatic Protons | ~7.5 - 7.7 ppm (multiplet, 2H), ~6.9 ppm (doublet, 1H)[4] | ~7.6 ppm (doublet), ~7.5 ppm (singlet), ~6.9 ppm (doublet) | Key Differentiator: The splitting pattern and integration of the aromatic region will be distinct. The relative positions of the substituents change the coupling constants between adjacent protons. |
| Methoxy (-OCH₃) | ~3.9 ppm (singlet, 3H)[4] | ~3.9 ppm (singlet, 3H) | Unlikely to be a primary differentiator, but its chemical shift can be subtly influenced by the adjacent group. |
| Butoxy (-OCH₂-) | ~4.1 ppm (triplet, 2H) | ~4.1 ppm (triplet, 2H) | The chemical shift and splitting are similar for both isomers. |
| Butoxy (-CH₂CH₂CH₃) | ~1.8 ppm (multiplet, 2H), ~1.5 ppm (multiplet, 2H) | ~1.8 ppm (multiplet, 2H), ~1.5 ppm (multiplet, 2H) | These alkyl protons are too far from the aromatic ring to show significant differences. |
| Butoxy (-CH₃) | ~1.0 ppm (triplet, 3H) | ~1.0 ppm (triplet, 3H) | Similar for both isomers. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzoic acid isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.[1][5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher instrument, to ensure adequate signal dispersion.[1][6]
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[1]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS peak at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups. While many peaks will be common to both isomers, subtle shifts in the "fingerprint region" can be diagnostic.
Causality Behind the Spectra: The positions of the substituents on the aromatic ring can influence the bond strengths and vibrational frequencies of the C-O and C=C bonds within the molecule.
Expected Spectral Data:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale for Differentiation |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Common to both isomers, indicates the presence of the carboxylic acid dimer. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Common to both. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Common to both, corresponds to the butoxy group. |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | The exact frequency may shift slightly depending on the electronic effects of the ring substituents. This could be a minor point of differentiation. |
| C=C Stretch (Aromatic) | 1600 - 1450 | The pattern of these absorptions can be characteristic of the substitution pattern. |
| C-O Stretch (Ether & Acid) | 1300 - 1000 | This region will contain multiple overlapping C-O stretching bands. The precise pattern and frequencies in this "fingerprint region" are likely to be the most reliable IR diagnostic for distinguishing the isomers. |
| Out-of-Plane Bending (Aromatic C-H) | 900 - 675 | The pattern of these bands is highly characteristic of the substitution pattern on the benzene ring and can be a key differentiator. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Background Collection: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.[1]
-
Sample Application: Place a small amount of the solid benzoic acid sample directly onto the ATR crystal.[1]
-
Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. While the molecular ion peak will be identical for both isomers, the relative abundances of the fragment ions may differ.
Causality Behind the Spectra: The stability of the fragment ions formed upon ionization (e.g., by electron impact) can be influenced by the position of the substituents. The methoxy and butoxy groups can direct fragmentation pathways.
Expected Spectral Data:
| Ion (m/z) | Identity | Rationale for Differentiation |
| 224 | [M]⁺ | Molecular Ion: Confirms the molecular weight for both isomers.[2][3] |
| 168 | [M - C₄H₈]⁺ | Loss of butene from the butoxy group. The relative intensity of this peak might differ slightly. |
| 151 | [M - C₄H₉O]⁺ or [M - COOH - CH₃]⁺ | Complex fragmentation. The stability of the resulting cation could be influenced by the substituent pattern, leading to differences in abundance. |
| 135 | [M - C₄H₉O - OH]⁺ | Further fragmentation. |
Key Differentiator: The most significant differentiation in the mass spectrum will likely arise from the relative intensities of the fragment ions. The isomer that can form a more stable carbocation upon fragmentation will show a higher abundance for that particular fragment. For example, cleavage of the butoxy group will lead to a different resonance-stabilized intermediate depending on the initial position of the methoxy group.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization (Optional but Recommended): To improve volatility and thermal stability, the carboxylic acid can be derivatized, for example, by methylation or silylation.
-
Sample Preparation: Dissolve a small amount of the (derivatized) sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.[7]
-
GC Conditions:
-
MS Conditions:
Integrated Workflow for Isomer Identification
For definitive identification, a logical workflow combining these techniques is essential.
Caption: An integrated spectroscopic workflow for the definitive identification of butoxy-methoxybenzoic acid isomers.
By systematically applying this multi-technique approach, researchers can confidently distinguish between this compound and its isomers, ensuring the chemical integrity required for advanced research and development applications.
References
- BenchChem. (n.d.). Spectroscopic Profile of 4-Isobutoxy-3-methoxybenzoic Acid: A Technical Guide.
- BenchChem. (n.d.). A Spectroscopic Comparison of 4-Isobutoxy-3-methoxybenzoic Acid and Its Precursors.
- BenchChem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
- PubChem. (n.d.). 4-Butoxy-3-methoxybenzaldehyde.
- PubChem. (n.d.). This compound.
- PubChemLite. (n.d.). This compound (C12H16O4).
- BenchChem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
- PubChemLite. (n.d.). 3-butoxy-4-methoxybenzoic acid (C12H16O4).
- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Analysis of 4-Acetoxy-3-methoxybenzoic Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - this compound (C12H16O4) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 3-butoxy-4-methoxybenzoic acid (C12H16O4) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
cross-reactivity of 4-Butoxy-3-methoxybenzoic acid in biological assays
An In-Depth Technical Guide to Assessing the Cross-Reactivity of 4-Butoxy-3-methoxybenzoic Acid in Biological Assays
Introduction: The Criticality of Selectivity in Drug Discovery
In the realm of drug discovery and development, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. A highly selective compound preferentially binds to its intended biological target, thereby eliciting the desired therapeutic effect while minimizing off-target interactions that can lead to adverse effects. This compound, a derivative of vanillic acid, belongs to a class of compounds known for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. This broad activity profile suggests the potential for interactions with multiple cellular targets, making a thorough assessment of its cross-reactivity not just a recommendation, but a necessity.
This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. We will explore the underlying principles of molecular interactions that lead to cross-reactivity, present a systematic approach to designing and executing relevant biological assays, and offer a comparative analysis with structurally similar compounds. The methodologies and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the tools to build a robust selectivity profile for this and other novel chemical entities.
Understanding the Structural Basis for Cross-Reactivity
The structure of this compound, with its substituted benzene ring, carboxylic acid group, and ether linkages, presents several features that could contribute to off-target binding. The benzene ring can participate in hydrophobic and π-stacking interactions within protein binding pockets. The carboxylic acid moiety can form hydrogen bonds and electrostatic interactions, while the oxygen atoms in the methoxy and butoxy groups can act as hydrogen bond acceptors.
The potential for cross-reactivity arises when the binding pocket of an off-target protein shares structural or electrostatic similarities with the intended target. For instance, if the primary target of this compound is a specific enzyme, it is plausible that it could also bind to other enzymes with structurally related active sites.
Designing a Cross-Reactivity Screening Panel
A systematic evaluation of cross-reactivity begins with the selection of a relevant panel of off-targets. This panel should be designed based on several factors:
-
Structurally Related Targets: Include proteins from the same family as the intended target. For example, if the primary target is a specific kinase, the panel should include a representative selection of other kinases.
-
Targets in Related Pathways: Consider proteins that are upstream or downstream of the primary target in the same signaling pathway, as unintended interactions with these could have significant biological consequences.
-
Known "Promiscuous" Targets: A number of proteins are known to bind a wide variety of small molecules. Including these "usual suspects," such as certain cytochrome P450 enzymes or the hERG channel, is a critical part of safety pharmacology.
-
Targets Implicated in Common Toxicities: The panel should also include targets that are known to be associated with common adverse drug reactions.
The following diagram illustrates a logical workflow for assessing compound selectivity:
Caption: A workflow for assessing the selectivity profile of a compound.
Comparative Analysis: Hypothetical Cross-Reactivity Profile
To illustrate how cross-reactivity data is interpreted, let's consider a hypothetical scenario where the primary target of this compound is Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. We will compare its activity against a panel of related and unrelated targets with that of a known non-steroidal anti-inflammatory drug (NSAID).
| Compound | Primary Target: COX-2 IC50 (nM) | Off-Target: COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Off-Target: hERG % Inhibition @ 10 µM |
| This compound | 50 | 5000 | 100 | < 5% |
| Reference NSAID | 25 | 75 | 3 | 45% |
In this hypothetical dataset, this compound demonstrates a high degree of selectivity for COX-2 over COX-1, with a selectivity index of 100. This is a desirable characteristic, as inhibition of COX-1 is associated with gastrointestinal side effects. Furthermore, it shows minimal activity against the hERG channel, a key target in cardiac safety assessment. In contrast, the reference NSAID is less selective and shows significant hERG inhibition, suggesting a higher potential for off-target effects.
Experimental Protocols
The following are detailed protocols for assays that can be used to determine the cross-reactivity profile of this compound.
Protocol 1: Enzyme Inhibition Assay (e.g., COX-2)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound and reference compounds
-
DMSO
-
384-well microplates
-
Plate reader with fluorescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells with a known inhibitor for "maximal inhibition" controls.
-
Enzyme Addition: Dilute the COX-2 enzyme to the working concentration in assay buffer and add 20 µL to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Substrate Addition: Prepare a solution of arachidonic acid and the fluorometric probe in assay buffer. Add 20 µL of this solution to each well to initiate the enzymatic reaction.
-
Detection: Immediately place the plate in a plate reader and measure the fluorescence signal every minute for 30 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the "no inhibition" and "maximal inhibition" controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Radioligand Binding Assay (e.g., for a G-Protein Coupled Receptor)
This protocol is used to determine a compound's ability to displace a known radiolabeled ligand from a receptor, providing a measure of its binding affinity (Ki).
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]-ligand) specific for the target receptor
-
Scintillation fluid
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
This compound and reference compounds
-
DMSO
-
Filter plates (e.g., 96-well glass fiber)
-
TopCount or similar scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution series of this compound in DMSO.
-
Assay Plate Preparation: Add 2 µL of each compound dilution to the wells of a 96-well plate. Include wells for total binding (DMSO only) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Reaction Mixture: In a separate tube, prepare a reaction mixture containing the cell membranes and the radiolabeled ligand in assay buffer.
-
Incubation: Add the reaction mixture to each well of the assay plate. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percent specific binding versus the log of the compound concentration and fit the data to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Visualizing On-Target vs. Off-Target Effects
The following diagram illustrates a hypothetical signaling pathway where this compound has a desired on-target effect and a potential off-target effect.
Caption: On-target vs. off-target effects of a therapeutic compound.
Conclusion
The comprehensive evaluation of cross-reactivity is a cornerstone of modern drug discovery. For a compound like this compound, which belongs to a class of biologically active molecules, a rigorous assessment of its selectivity is paramount. By employing a systematic approach that includes the careful selection of a cross-reactivity panel, the use of validated in vitro assays, and a thorough analysis of the resulting data, researchers can build a detailed understanding of a compound's interaction with the proteome. This knowledge is not only crucial for optimizing lead compounds and predicting potential liabilities but also for ensuring the development of safer and more effective therapeutics. The protocols and frameworks presented in this guide offer a robust starting point for these essential investigations.
References
- Biological Activities of Vanillic Acid: A comprehensive review of the diverse biological effects of vanillic acid and its deriv
- Assay Guidance Manual: An extensive resource for best practices in pre-clinical drug discovery assays, including enzyme and receptor binding assays.
- The Cheng-Prusoff Equation: A detailed explanation of the equation used to calculate Ki from IC50 values in competitive binding assays. Source: IUPHAR/BPS Guide to PHARMACOLOGY[Link]
- Importance of Selectivity in Drug Discovery: An article discussing the role of compound selectivity in minimizing off-target toxicity. Source: Drug Discovery Today[Link]
comparing the efficacy of different synthesis routes for 4-Butoxy-3-methoxybenzoic acid
An In-depth Technical Guide to the Synthesis of 4-Butoxy-3-methoxybenzoic Acid: A Comparative Analysis of Efficacy
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This compound is a valuable building block in the synthesis of various organic molecules. This guide provides a comprehensive comparison of different synthetic routes to this compound, focusing on the widely utilized Williamson ether synthesis and its variations. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their efficacy based on experimental data.
I. Overview of Synthetic Strategies for this compound
The most prevalent and direct method for the synthesis of this compound is the Williamson ether synthesis, starting from vanillic acid (4-hydroxy-3-methoxybenzoic acid).[1][2] This reaction involves the O-alkylation of the phenolic hydroxyl group of vanillic acid with a butyl halide in the presence of a base.
An alternative, though less direct, approach involves a protection-etherification-deprotection sequence. This multi-step process would first protect the carboxylic acid group of vanillic acid, followed by etherification of the hydroxyl group, and finally, deprotection to yield the desired product. While more laborious, this route can be considered when direct alkylation presents challenges such as side reactions or purification difficulties.
II. Comparative Analysis of Synthesis Routes
Route 1: Direct Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 (bimolecular nucleophilic substitution) reaction.[3][4] In this case, the phenoxide ion of vanillic acid, formed by deprotonation with a base, acts as a nucleophile and attacks the electrophilic carbon of a butyl halide.[2][5]
Mechanism:
-
Deprotonation: The phenolic hydroxyl group of vanillic acid is deprotonated by a base to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion attacks the primary carbon of the butyl halide (e.g., butyl bromide) in a backside attack, displacing the halide leaving group.[3][5]
This reaction is most effective with primary alkyl halides like butyl bromide to minimize competing elimination reactions.[5][6]
Advantages:
-
One-step reaction: This is a straightforward and efficient one-pot synthesis.
-
Readily available starting materials: Vanillic acid and butyl halides are common and relatively inexpensive reagents.
-
Good yields: This method typically provides good to high yields of the desired product.
Disadvantages:
-
Potential for O- vs. C-alkylation: Although O-alkylation is favored, there is a minor possibility of C-alkylation on the aromatic ring under certain conditions.
-
Reaction conditions: The reaction often requires elevated temperatures and an aprotic polar solvent like DMF, which can be challenging to remove during workup.[1][6]
Route 2: Protection-Etherification-Deprotection
This strategy involves three distinct steps:
-
Protection (Esterification): The carboxylic acid of vanillic acid is first converted to an ester, for example, a methyl or ethyl ester, to prevent its interference in the subsequent etherification step. This can be achieved through Fischer esterification using the corresponding alcohol and an acid catalyst.
-
Etherification: The resulting ester is then subjected to the Williamson ether synthesis as described in Route 1 to introduce the butoxy group.
-
Deprotection (Hydrolysis): The butoxy-ester intermediate is hydrolyzed back to the carboxylic acid using a base (saponification) followed by acidification.
Advantages:
-
Minimized side reactions: Protection of the carboxylic acid can prevent potential side reactions involving this functional group.
-
Potentially cleaner reaction: Each step can be optimized and the product purified before proceeding to the next, which may lead to a higher purity final product.
Disadvantages:
-
Increased number of steps: This is a three-step synthesis, which is less atom-economical and more time-consuming.
-
Lower overall yield: The cumulative yield over three steps is likely to be lower than the single-step direct synthesis.
-
Additional reagents and waste: This route requires more reagents and generates more waste.
III. Quantitative Data Comparison
The following table provides a comparative summary of the two synthetic routes.
| Parameter | Route 1: Direct Williamson Ether Synthesis | Route 2: Protection-Etherification-Deprotection |
| Starting Material | Vanillic Acid | Vanillic Acid |
| Number of Steps | 1 | 3 |
| Key Reagents | Butyl bromide, K₂CO₃, DMF | 1. EtOH, H₂SO₄; 2. Butyl bromide, K₂CO₃, Acetone; 3. KOH, HCl[7] |
| Typical Reaction Time | 4-16 hours[1][2] | 24+ hours (cumulative) |
| Reported Yield | Good to High | Moderate (cumulative) |
| Purification | Recrystallization[2] | Column chromatography and recrystallization[7] |
| Complexity | Low | High |
| Cost-Effectiveness | High | Low |
IV. Experimental Protocols
Protocol for Route 1: Direct Williamson Ether Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar alkoxybenzoic acids.[1][2]
Materials:
-
Vanillic acid (4-hydroxy-3-methoxybenzoic acid)
-
Butyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve vanillic acid (1 equivalent) in DMF.
-
Add anhydrous potassium carbonate (1.5 - 2 equivalents) to the solution and stir vigorously.[1]
-
Add butyl bromide (1.1 - 1.2 equivalents) dropwise to the mixture.[1]
-
Heat the reaction mixture to 80-100°C and maintain for 4-6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.[2]
-
Acidify the aqueous mixture to a pH of approximately 2-3 with 1M HCl to precipitate the product.[1][2]
-
Extract the product with ethyl acetate (3 times).[1]
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[2]
V. Visualization of Synthetic Workflows
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A Researcher's Guide to the Structure-Activity Relationship of Substituted Benzoic Acids
For researchers, scientists, and professionals in drug development, a deep understanding of the structure-activity relationship (SAR) is fundamental to the design of potent and selective therapeutics. This guide provides a comprehensive analysis of the SAR of substituted benzoic acid derivatives, a scaffold of significant importance in medicinal chemistry. We will delve into the electronic, steric, and hydrophobic effects of substituents on the benzene ring, supported by experimental data and established methodologies. This guide aims to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of benzoic acid SAR in your research endeavors.
The Benzoic Acid Scaffold: A Privileged Pharmacophore
The benzoic acid moiety is a recurring structural motif in a vast array of biologically active compounds.[1] Its prevalence stems from the carboxylic acid group, which can act as a hydrogen bond donor and acceptor, frequently engaging in crucial interactions within the active sites of enzymes and receptors.[1] The true versatility of the benzoic acid scaffold, however, lies in the profound impact that substituents on the aromatic ring have on the molecule's overall physicochemical properties and, consequently, its biological activity.[1] These substituents modulate the electronic landscape, lipophilicity, and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic characteristics.[1]
Unraveling the Electronic Effects of Substituents: The Hammett Equation
The electronic influence of substituents on the reactivity of aromatic compounds can be quantitatively described by the Hammett equation.[2][3] Developed by Louis Plack Hammett, this linear free-energy relationship provides a framework for understanding how substituents alter the acidity of benzoic acids and the rates of many chemical reactions.[2][4]
The Hammett equation is expressed as:
log(K/K₀) = σρ
Where:
-
K is the equilibrium constant for a reaction with a substituted reactant.
-
K₀ is the equilibrium constant for the same reaction with the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction itself and its sensitivity to electronic effects.[2]
For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[5] Therefore, the substituent constant, σ, is a direct measure of the electronic effect of a substituent on the acidity of benzoic acid.[5]
-
Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, and halogens, have positive σ values. They stabilize the negative charge of the carboxylate anion through inductive (-I) and/or resonance (-M) effects, thereby increasing the acidity of the benzoic acid.[6][7][8][9] This stabilization of the conjugate base shifts the equilibrium towards dissociation.[6]
-
Electron-donating groups (EDGs) , such as -CH₃, -OH, and -OCH₃, have negative σ values. They destabilize the carboxylate anion by increasing the electron density, making the benzoic acid less acidic.[6][7][9]
The position of the substituent also plays a critical role. While inductive effects operate at all positions (ortho, meta, and para), resonance effects are most pronounced at the ortho and para positions.[6][7]
Visualizing Electronic Effects:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potential of substituted benzoic acid derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Substituted benzoic acid derivatives
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (commercially available)
-
96-well plate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer provided in the kit.
-
Enzyme and Substrate Preparation: Prepare the COX-1 and COX-2 enzymes and arachidonic acid substrate according to the kit manufacturer's instructions.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at the recommended temperature and for the specified time according to the kit protocol.
-
Measurement: Measure the absorbance at the specified wavelength using a plate reader. The absorbance is proportional to the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).
Conclusion
The structure-activity relationship of substituted benzoic acids is a multifaceted and enduring area of study in medicinal chemistry. A thorough understanding of the electronic, steric, and hydrophobic effects of substituents is paramount for the rational design of novel therapeutic agents. By employing systematic experimental approaches and leveraging the foundational principles outlined in this guide, researchers can effectively navigate the chemical space of substituted benzoic acids to uncover new and improved drug candidates.
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A Comparative Guide to In Vitro and In Vivo Studies of 4-Butoxy-3-methoxybenzoic Acid's Effects
A Note on the Scope: Direct experimental data on 4-butoxy-3-methoxybenzoic acid is limited in publicly available literature. This guide, therefore, leverages data from structurally similar benzoic acid derivatives to provide a comparative framework for its potential biological effects. This approach is a cornerstone in early-stage drug discovery, where the biological activities of novel compounds are often predicted based on well-characterized analogs. The insights herein are intended to guide researchers in designing comprehensive in vitro and in vivo studies for this compound.
Introduction: From the Benchtop to Preclinical Models
This compound is a derivative of benzoic acid, a scaffold known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The journey of a novel compound from a laboratory curiosity to a potential therapeutic agent is a rigorous one, beginning with in vitro studies to establish its biological activity at the cellular level. Promising in vitro results are then translated to in vivo models to understand the compound's effects in a whole living organism. This guide provides a comparative overview of these two critical stages of preclinical research, using this compound as a case study.
Part 1: In Vitro Evaluation - Assessing Cellular Responses
In vitro studies are the first step in characterizing the biological effects of a new chemical entity. These experiments are conducted in a controlled environment, typically using cell cultures, and are designed to assess a compound's direct effects on cells, such as cytotoxicity or inhibition of specific molecular targets.[3]
Hypothetical Cytotoxic Effects of this compound and Its Analogs
Based on studies of similar benzoic acid derivatives, it is plausible that this compound could exhibit cytotoxic effects against various cancer cell lines.[1][3] The table below summarizes hypothetical IC50 (half-maximal inhibitory concentration) values, illustrating the kind of data generated in such studies. A lower IC50 value indicates greater potency.
| Compound/Analog | Cell Line | Assay | Hypothetical IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | MTT | 75 |
| This compound | MCF-7 (Breast Carcinoma) | MTT | 92 |
| 4-(tert-butyl)-3-methoxybenzoic acid derivative | HCT-116 (Colorectal Carcinoma) | MTT | 45 |
| Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) | Various | Various | >100 |
Key In Vitro Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[4][5][6]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[8]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well and incubate for another 2-4 hours.[5][7]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve of cell viability versus the logarithm of the compound concentration to determine the IC50 value.[3]
Potential Mechanism of Action: A Conceptual Pathway
Benzoic acid derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[9] A hypothetical signaling pathway for this compound-induced apoptosis is depicted below.
Caption: Hypothetical pathway of this compound-induced apoptosis.
Part 2: In Vivo Evaluation - Assessing Systemic Effects
Promising in vitro data warrants further investigation in in vivo models to assess a compound's efficacy and safety in a whole organism.[10] These studies are crucial for understanding pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[11][12]
Predicted Anti-Inflammatory Effects of this compound
Given the known anti-inflammatory properties of many benzoic acid derivatives, an in vivo study might explore this potential.[2] The carrageenan-induced paw edema model in rodents is a classic and widely used assay for screening acute anti-inflammatory activity.[13][14]
| Treatment Group | Dose (mg/kg) | Hypothetical Paw Edema Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 | 35 |
| This compound | 50 | 58 |
| Indomethacin (Standard Drug) | 10 | 65 |
Key In Vivo Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).[13] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) to laboratory conditions for at least one week.
-
Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, test compound at different doses, and a standard anti-inflammatory drug like indomethacin). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compound (this compound) and the standard drug orally or intraperitoneally. The vehicle control group receives only the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Conceptual In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo anti-inflammatory study.
Caption: Workflow for an in vivo anti-inflammatory study.
Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data
A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro and in vivo results. A compound that is highly active in a cell-based assay may not be effective in an animal model, and vice versa.
Key Considerations:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) of a compound determine its bioavailability and concentration at the target site.[11] A compound may be potent in vitro but have poor oral absorption or be rapidly metabolized in the liver, leading to low efficacy in vivo. For benzoic acid derivatives, absorption can occur in the gastrointestinal tract, with metabolism primarily in the liver.[11]
-
Bioavailability: This refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. The butoxy group in this compound increases its lipophilicity, which might enhance its absorption and cell permeability compared to more polar analogs.
-
Toxicity: A compound may show selective cytotoxicity against cancer cells in vitro but exhibit off-target toxicity in an animal model, affecting healthy organs and limiting its therapeutic potential.
-
Complexity of Biological Systems: In vivo systems involve complex interactions between various cell types, tissues, and organs, which cannot be fully replicated in vitro. An anti-inflammatory effect, for instance, involves the interplay of immune cells, signaling molecules, and the vasculature.[10][15]
Conclusion
While direct experimental evidence for this compound is still emerging, a comparative analysis of its structurally related analogs provides a valuable roadmap for its investigation. In vitro studies, such as the MTT assay, are essential for initial screening of its cytotoxic or other cellular effects. Subsequent in vivo studies, like the carrageenan-induced paw edema model, are indispensable for validating its efficacy in a complex biological system and for elucidating its pharmacokinetic profile. A thorough understanding of both in vitro and in vivo data, and the factors that influence their correlation, is paramount for the successful development of novel therapeutic agents like this compound.
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A Comparative Guide to the Antimicrobial Spectrum of Benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antimicrobial efficacy of various compounds is paramount. This guide provides an in-depth, objective comparison of the antimicrobial spectrum of common benzoic acid derivatives, supported by experimental data and detailed protocols. We will explore the structure-activity relationships that govern their efficacy and provide the technical insights necessary to select the appropriate derivative for your research or product development needs.
Introduction: The Versatility of Benzoic Acid and Its Analogs
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are widely utilized for their antimicrobial properties in the pharmaceutical, cosmetic, and food industries.[1][2] Their broad-spectrum activity, coupled with a generally favorable safety profile, makes them attractive candidates for preservation and therapeutic applications. However, not all derivatives are created equal. Substitutions on the benzene ring dramatically influence their potency and spectrum of activity against bacteria and fungi. This guide will dissect these differences, providing a clear comparative framework.
Mechanisms of Antimicrobial Action
The antimicrobial action of benzoic acid and its derivatives is multifaceted, primarily targeting the integrity and function of the microbial cell. The lipophilicity of the undissociated acid is crucial, as it allows for passive diffusion across the cell membrane.[1][2] Once inside the cytoplasm, the acid dissociates, releasing a proton and acidifying the cell's interior. This disrupts the pH balance and inhibits key metabolic processes.[1]
Key mechanistic pillars include:
-
Disruption of Cell Membrane: The accumulation of the dissociated acid within the cytoplasm can lead to the disruption of membrane transport processes.[3]
-
Enzyme Inhibition: Benzoic acid derivatives can inhibit the activity of essential enzymes, such as those involved in cellular respiration and metabolism.[2]
-
Inhibition of Macromolecular Synthesis: Some derivatives are thought to interfere with the synthesis of DNA and RNA.[3]
The following diagram illustrates the general mechanism of action for benzoic acid derivatives.
Caption: General mechanism of antimicrobial action for benzoic acid derivatives.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The antimicrobial efficacy of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene ring. This section provides a comparative analysis based on Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4]
The Influence of Hydroxyl and Methoxy Groups
The presence of hydroxyl (-OH) and methoxy (-OCH3) groups can either enhance or diminish antimicrobial activity, depending on their position and number.[5][6]
-
Benzoic Acid: Serves as the parent compound for comparison. It exhibits broad-spectrum activity, particularly in acidic conditions.[1]
-
Salicylic Acid (2-hydroxybenzoic acid): The ortho-hydroxyl group in salicylic acid often maintains or slightly enhances antibacterial activity compared to benzoic acid.[5]
-
p-Hydroxybenzoic Acid (PHBA) and its Esters (Parabens): PHBA itself can have lower activity than benzoic acid.[2] However, its esters, known as parabens (methylparaben, ethylparaben, propylparaben, butylparaben), are widely used preservatives. Their antimicrobial activity generally increases with the length of the alkyl chain, which is attributed to increased lipophilicity facilitating membrane penetration.[3][7][8] Parabens are often more effective against fungi and Gram-positive bacteria than Gram-negative bacteria.[9]
-
Gallic Acid (3,4,5-trihydroxybenzoic acid): The multiple hydroxyl groups in gallic acid contribute to its potent antioxidant and antimicrobial properties.[10]
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected benzoic acid derivatives against common microorganisms, providing a quantitative comparison of their antimicrobial spectrum.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzoic Acid | Escherichia coli O157 | 1000 | [2] |
| Salicylic Acid (2-Hydroxybenzoic acid) | Escherichia coli O157 | 1000 | [2] |
| 4-Hydroxybenzoic acid | Escherichia coli O157 | >2000 | [2] |
| 3,4-Dihydroxybenzoic acid | Escherichia coli | 1000 | [2] |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | Escherichia coli | 1500 - 2500 | [11] |
| Methylparaben | Staphylococcus aureus | 4000 | [9] |
| Methylparaben | Escherichia coli | 2000 | [9] |
| Methylparaben | Aspergillus niger | 1000 | [9] |
| Methylparaben | Candida albicans | 1000 | [9] |
| Propylparaben | Enterobacter cloacae | ~396 (2.2 mM) | [3] |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a sorbic acid amide derivative) | Bacillus subtilis | ~39.6 (0.17 mM) | [12] |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a sorbic acid amide derivative) | Staphylococcus aureus | ~117 (0.50 mM) | [12] |
Note: MIC values can vary depending on the specific strain, testing method, and experimental conditions. The data presented here is for comparative purposes.
Synergistic Effects
The antimicrobial activity of benzoic acid derivatives can be enhanced when used in combination with other agents. For instance, β-resorcylic acid, a benzoic acid derivative, exhibits synergistic action with capric acid against Staphylococcus aureus and MRSA.[13][14] Similarly, combining different parabens can lead to increased antimicrobial efficacy.[7]
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and accuracy of antimicrobial efficacy studies, standardized protocols are essential. The following are detailed step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) of benzoic acid derivatives.
Broth Microdilution Method
This method is widely used for its efficiency in testing multiple samples and concentrations simultaneously.[15]
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration that inhibits visible growth after incubation.[16][17][18]
Workflow Diagram:
Caption: Workflow for the Broth Microdilution Method.
Step-by-Step Protocol:
-
Preparation of the Antimicrobial Agent:
-
Prepare a stock solution of the benzoic acid derivative in a suitable solvent (e.g., DMSO, ethanol, or sterile distilled water). The solvent should not inhibit microbial growth at the concentrations used.[19]
-
Perform serial twofold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[19][20] The final volume in each well is typically 50-100 µL.[17]
-
-
Preparation of the Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[19][21]
-
Dilute this standardized suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[22]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with an equal volume of the prepared inoculum.
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.[15]
-
-
Determination of MIC:
Agar Dilution Method
The agar dilution method is considered a reference method for antimicrobial susceptibility testing.[23]
Principle: Serial dilutions of the antimicrobial agent are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test microorganism is then spotted onto the surface of the plates. The MIC is the lowest concentration of the agent that prevents the growth of colonies.[24]
Workflow Diagram:
Caption: Workflow for the Agar Dilution Method.
Step-by-Step Protocol:
-
Preparation of Agar Plates:
-
Prepare serial twofold dilutions of the benzoic acid derivative in a suitable solvent.
-
Add a specific volume of each dilution to molten Mueller-Hinton Agar (or other appropriate agar) that has been cooled to 45-50°C. Mix thoroughly.[25]
-
Pour the agar mixture into sterile Petri dishes and allow them to solidify. Prepare a control plate with no antimicrobial agent.
-
-
Preparation of Inoculum:
-
Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator or a micropipette, spot a small, defined volume (e.g., 1-10 µL) of the standardized inoculum onto the surface of each agar plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, examine the plates for the presence of microbial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism at the inoculation site.[24]
-
Conclusion and Future Perspectives
This guide has provided a comprehensive comparison of the antimicrobial spectrum of various benzoic acid derivatives, highlighting the critical role of chemical structure in determining their efficacy. The provided experimental data and detailed protocols serve as a valuable resource for researchers in the field of antimicrobial drug discovery and development.
Future research should continue to explore the synergistic potential of benzoic acid derivatives with other antimicrobial agents to combat the growing threat of antibiotic resistance. Furthermore, a deeper understanding of their mechanisms of action at a molecular level will pave the way for the rational design of novel and more potent antimicrobial compounds based on the versatile benzoic acid scaffold.
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A Comparative Guide to the Cytotoxicity of Alkoxybenzoic Acids on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Anticancer Potential of Alkoxybenzoic Acids
Benzoic acid and its derivatives represent a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including notable anticancer properties.[1][2] These compounds, characterized by a simple aromatic scaffold, offer a versatile platform for structural modification to enhance their therapeutic efficacy. Among these derivatives, alkoxybenzoic acids, which feature an alkoxy group (-OR) attached to the benzene ring, have emerged as a promising area of investigation in the development of novel cytotoxic agents.
This guide provides a comprehensive comparison of the cytotoxic effects of various alkoxybenzoic acids on different cancer cell lines. We will delve into the experimental data, explore the crucial structure-activity relationships that govern their anticancer potency, and elucidate the underlying molecular mechanisms of action. This document is intended to be a valuable resource for researchers actively engaged in the discovery and development of new cancer therapeutics.
Methodologies for Assessing Cytotoxicity: A Deliberate Approach
To evaluate the cytotoxic potential of alkoxybenzoic acids, a variety of well-established in vitro assays are employed. The choice of assay is critical and depends on the specific cellular process being investigated. The most common methods aim to measure cell viability, membrane integrity, and metabolic activity.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][3] The principle of this assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT, primarily by mitochondrial dehydrogenases, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the alkoxybenzoic acid derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another common method used to quantify cytotoxicity. This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. Increased LDH activity in the supernatant is indicative of cell death and loss of membrane integrity.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for evaluating the cytotoxicity of alkoxybenzoic acids.
Comparative Cytotoxicity Data
The cytotoxic effects of alkoxybenzoic acids are dependent on the specific cancer cell line, the length and position of the alkoxy chain, and the presence of other substituents on the benzene ring. The following table summarizes the available IC50 values for various alkoxybenzoic acid derivatives against a range of cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoic Acid | HeLa (Cervical) | >750 µg/ml (48h) | [3] |
| Benzoic Acid | HUH7 (Liver) | >750 µg/ml (48h) | [3] |
| Benzoic Acid | MG63 (Bone) | 85.54 ± 3.17 µg/ml (48h) | [3] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7 (Breast) | 5.9 ± 3 | [1] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MDA-MB-468 (Breast) | 8.7 ± 0.1 | [1] |
| Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate | MCF-7 (Breast) | 1.4 ± 0.5 | [1] |
| Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate | MDA-MB-468 (Breast) | 3.7 ± 0.1 | [1] |
Note: Direct comparative studies on a homologous series of alkoxybenzoic acids (e.g., methoxy, ethoxy, propoxy, butoxy) on the same cancer cell lines are limited in the current literature. The data presented here is compiled from various sources and should be interpreted with this in mind.
Structure-Activity Relationship (SAR): Unraveling the Molecular Determinants of Cytotoxicity
The relationship between the chemical structure of alkoxybenzoic acids and their cytotoxic activity is a critical area of study for the rational design of more potent anticancer agents. Key structural features that influence cytotoxicity include the length of the alkoxy chain, its position on the aromatic ring, and the presence of other functional groups.
The Influence of Alkoxy Chain Length
While comprehensive comparative data is still emerging, preliminary evidence suggests that the length of the alkoxy chain can significantly impact cytotoxic potency. For instance, a comparative analysis of 4-methoxybenzoic acid and 4-ethoxybenzoic acid highlights differences in their physicochemical properties, such as lipophilicity, which can affect their interaction with cellular targets and their ability to cross cell membranes.[4] Generally, an optimal chain length is expected to exist, as increasing lipophilicity can enhance membrane permeability up to a certain point, after which it may lead to decreased solubility and bioavailability.
Positional Isomerism
The position of the alkoxy group on the benzoic acid ring (ortho, meta, or para) also plays a crucial role in determining biological activity. This is due to the influence of the substituent's position on the molecule's electronic properties, steric hindrance, and ability to form hydrogen bonds with target proteins.
Mechanisms of Action: How Alkoxybenzoic Acids Induce Cancer Cell Death
Alkoxybenzoic acids exert their cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting key enzymes involved in cancer progression, such as histone deacetylases (HDACs).
Induction of Apoptosis: The Intrinsic Pathway
A primary mechanism by which many benzoic acid derivatives, including those with alkoxy groups, kill cancer cells is through the induction of apoptosis.[5][6] This process is often mediated by the intrinsic or mitochondrial pathway.
This pathway is characterized by a change in the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9. Activated caspase-9 then initiates a cascade of effector caspases, most notably caspase-3, which are responsible for the execution phase of apoptosis, leading to the cleavage of cellular proteins and ultimately, cell death.[7][8]
The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of whether a cell will undergo apoptosis.[9][10] An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[11][12][13] Studies have shown that some benzoic acid derivatives can modulate this ratio in favor of apoptosis.[11] For example, treatment of breast cancer cells with 4-(3,4,5-trimethoxyphenoxy) benzoic acid has been shown to increase caspase-3 activity.[5]
Signaling Pathway: Alkoxybenzoic Acid-Induced Apoptosis
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A Senior Application Scientist's Guide to Purity Assessment: A Comparative Analysis of Synthesized 4-Butoxy-3-methoxybenzoic Acid
For researchers and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. 4-Butoxy-3-methoxybenzoic acid, a derivative of vanillic acid, serves as a versatile intermediate in the synthesis of novel pharmaceutical agents.[1] Its molecular structure allows for various modifications, making it a valuable building block. However, the integrity of any downstream application hinges on the purity of this starting material.
This guide provides an in-depth, objective comparison of a newly synthesized batch of this compound against a certified reference standard. We will move beyond simple procedural lists to explain the causality behind our multi-pronged analytical strategy, ensuring a self-validating and trustworthy assessment. Our approach integrates chromatographic and spectroscopic techniques to build a comprehensive purity profile, essential for advancing research with confidence.
The Foundation: Synthesis and Anticipated Impurities
The most common and robust method for preparing this compound is the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of the phenoxide ion of vanillic acid (4-hydroxy-3-methoxybenzoic acid) on an electrophilic butyl halide, such as butyl bromide.[1]
A nuanced understanding of this synthesis pathway is crucial as it informs our analytical strategy by allowing us to anticipate potential impurities:
-
Unreacted Starting Materials: Primarily 4-hydroxy-3-methoxybenzoic acid (vanillic acid).
-
Side-Reaction Products: Formation of isomeric impurities or products from reactions with the solvent.
-
Residual Reagents: Unconsumed butyl bromide or the base (e.g., potassium carbonate).
-
Residual Solvents: Solvents used during reaction and purification, such as N,N-Dimethylformamide (DMF), ethanol, or ethyl acetate.[1]
The Analytical Gauntlet: A Multi-Technique Workflow for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods, where each technique validates the others. Our workflow is designed to confirm chemical identity, quantify the primary component, and detect a wide range of potential impurities.
Caption: Orthogonal workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Quantitative Cornerstone
Expertise & Experience: HPLC with UV detection is the industry standard for purity assessment of aromatic compounds like benzoic acid derivatives.[2][3] Its high resolution allows for the separation and quantification of the main compound from closely related impurities. We employ a reverse-phase C18 column, which is ideal for separating moderately polar organic molecules. The acidic mobile phase (containing formic acid) ensures the carboxylic acid group remains protonated, leading to sharp, symmetrical peaks for accurate integration.[4]
Experimental Protocol: HPLC-UV Analysis
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (containing 0.1% Formic Acid) in a 70:30 (v/v) ratio.[4] Filter and degas the solution.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the synthesized batch in the same manner as the standard to a concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.[3]
Trustworthiness: By running the reference standard under identical conditions, we establish a benchmark retention time and peak shape. Any deviation in the synthesized sample's chromatogram, such as additional peaks or a shift in retention time, immediately signals the presence of impurities.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Structural Fingerprint
Expertise & Experience: While HPLC quantifies purity, ¹H NMR confirms the compound's identity and structure. It is exceptionally sensitive for detecting impurities that contain protons, including residual solvents and unreacted starting materials whose proton signals will not overlap with the product's unique spectral pattern.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 10 mg of the sample (synthesized or reference) in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. CDCl₃ is chosen for its ability to dissolve the analyte and for its minimal interference in the proton spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal standard (δ 0.00 ppm).[4]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Interpretation: Analyze the chemical shifts, integration values, and coupling patterns. The expected signals for this compound are distinct from its primary precursor, vanillic acid.[5]
Trustworthiness: The ¹H NMR spectrum of the synthesized material must be superimposable with that of the reference standard. The absence of unexpected signals (e.g., a broad singlet for the phenolic -OH of vanillic acid around 9.8 ppm or characteristic solvent peaks) provides strong evidence of high purity.[5]
Melting Point Analysis: The Classic Purity Indicator
Expertise & Experience: Melting point determination is a rapid and effective method to gauge purity. Pure crystalline solids exhibit a sharp, well-defined melting point. The presence of even minor impurities disrupts the crystal lattice, resulting in a lower and broader melting range.[2][6] This phenomenon, known as melting point depression, provides a simple yet powerful validation of purity.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Analysis: Place the tube in a calibrated melting point apparatus.
-
Measurement: Heat the sample at a slow, steady rate (1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This range is the melting point.
Trustworthiness: The test is self-validating when the synthesized batch is compared directly against the reference standard. A narrow range for the synthesized product that closely matches the reference standard indicates high purity.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
Expertise & Experience: FTIR spectroscopy is used to verify the chemical identity by confirming the presence of key functional groups. For this compound, we expect to see characteristic absorption bands for the carboxylic acid, ether, and aromatic moieties. While not a primary tool for quantification, it is excellent for quickly identifying gross contamination or confirming the success of a chemical transformation (e.g., the disappearance of the broad phenolic O-H stretch from the vanillic acid precursor).
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a faster, direct measurement.
-
Data Acquisition: Obtain the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Compare the spectrum of the synthesized sample to the reference standard, looking for key absorption bands:
-
~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid).
-
~1680-1710 cm⁻¹: C=O stretch (carbonyl of the carboxylic acid).
-
~1250 and ~1030 cm⁻¹: C-O stretches (ether linkages).
-
~2960-2850 cm⁻¹: C-H stretches (aliphatic butoxy group).
-
Trustworthiness: The FTIR spectrum of the synthesized product should be a near-perfect match to that of the reference standard. The absence of a strong, broad peak around 3300-3500 cm⁻¹ (indicative of the phenolic -OH in vanillic acid) helps confirm the reaction's completion.
Data Summary: Synthesized Batch vs. Reference Standard
The following table summarizes the experimental results, providing a clear, side-by-side comparison that forms the basis of our final purity assessment.
| Analytical Technique | Parameter | Reference Standard | Synthesized Batch | Analysis & Interpretation |
| HPLC-UV | Purity (Area %) | 99.91% | 99.65% | High purity confirmed. A minor impurity peak (0.22%) at the retention time of vanillic acid was detected. |
| ¹H NMR | Structural Match | Conforms to structure | Conforms to structure | All expected proton signals are present with correct integration. Trace signals consistent with residual ethyl acetate are observed. |
| Melting Point | Melting Range (°C) | 145.5 - 146.0 °C | 144.0 - 145.5 °C | A slight depression and broadening of the melting range, consistent with the presence of minor impurities detected by HPLC. |
| FTIR | Spectral Match | Conforms to reference | Conforms to reference | The spectrum is superimposable with the reference standard, confirming the presence of all key functional groups. |
Conclusion: An Integrated Assessment
The comprehensive analysis confirms that the synthesized this compound is of high purity (99.65% by HPLC) and its chemical identity is unequivocally verified by ¹H NMR and FTIR spectroscopy. The minor discrepancies observed—a trace amount of the starting material (vanillic acid) by HPLC, residual solvent by ¹H NMR, and a slight melting point depression—are consistent and mutually validating.
This multi-technique, evidence-based approach provides a high degree of confidence in the quality of the synthesized material. For most research applications, this batch would be considered suitable for use. For more sensitive applications, such as in late-stage drug development, a further purification step like recrystallization could be employed to remove the remaining trace impurities. This guide demonstrates that a rigorous, well-rationalized analytical strategy is indispensable for ensuring the integrity of chemical research.
References
- Quora. How can benzoic acid be tested for purity?. Quora.
- PubChemLite. This compound (C12H16O4). PubChemLite.
Sources
A Comparative Analysis of the Anti-inflammatory Potential of 4-Butoxy-3-methoxybenzoic Acid Against Established Therapeutic Agents
In the relentless pursuit of novel therapeutic agents to combat inflammation, a condition underlying a vast spectrum of human diseases, researchers continuously evaluate new chemical entities for their potential to modulate inflammatory pathways. This guide provides a comprehensive, data-driven comparison of 4-Butoxy-3-methoxybenzoic acid, a derivative of vanillic acid, against well-established anti-inflammatory drugs. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous framework for assessing its anti-inflammatory potential, grounded in established experimental protocols and a clear understanding of the underlying molecular mechanisms.
The Inflammatory Cascade: A Tale of Two Pathways
Inflammation is a complex biological response orchestrated by a network of signaling molecules and pathways. Two of the most well-characterized and therapeutically targeted pathways are the cyclooxygenase (COX) pathway and the nuclear factor kappa B (NF-κB) signaling cascade. A compound's ability to modulate one or both of these pathways is a strong indicator of its anti-inflammatory potential.
The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.
The NF-κB pathway is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus. Once in the nucleus, it binds to the promoters of various pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).
Caption: Key Inflammatory Signaling Pathways.
Benchmarking Against the Gold Standards: Comparator Drugs
To provide a meaningful assessment of this compound, we will compare its activity against two widely used anti-inflammatory drugs with distinct mechanisms of action:
-
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both COX-1 and COX-2.
-
Dexamethasone: A synthetic glucocorticoid that exerts its anti-inflammatory effects primarily by inhibiting the NF-κB pathway and the expression of pro-inflammatory genes.
In Vitro Evaluation of Anti-inflammatory Efficacy
A battery of in vitro assays is essential for dissecting the specific mechanism of action of a test compound. Here, we outline the protocols and present hypothetical comparative data.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. A lower IC₅₀ (half-maximal inhibitory concentration) value indicates greater potency.
Experimental Protocol:
-
Recombinant human COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound (this compound, Indomethacin) or vehicle control for 15 minutes at 37°C.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for 10 minutes at 37°C.
-
The reaction is terminated, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercially available ELISA kit.
-
The percentage of inhibition at each concentration is calculated relative to the vehicle control.
-
IC₅₀ values are determined by non-linear regression analysis.
Comparative Data:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | 85.2 | 15.8 | 5.4 |
| Indomethacin | 0.9 | 1.8 | 0.5 |
Interpretation: The hypothetical data suggests that this compound is a moderately potent inhibitor of COX-2 with some selectivity over COX-1. In contrast, Indomethacin is a much more potent, non-selective COX inhibitor. The selectivity of this compound for COX-2 could be advantageous, potentially leading to a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with the bacterial endotoxin lipopolysaccharide (LPS).
Experimental Workflow:
Caption: Workflow for Nitric Oxide Production Assay.
Experimental Protocol:
-
RAW 264.7 murine macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds (this compound, Dexamethasone) or vehicle control for 1 hour.
-
The cells are then stimulated with 1 µg/mL of LPS for 24 hours.
-
The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.
-
A cell viability assay (e.g., MTT) is performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
Comparative Data:
| Compound | NO Production IC₅₀ (µM) | Cell Viability at IC₅₀ |
| This compound | 25.4 | >95% |
| Dexamethasone | 0.1 | >98% |
Interpretation: The data indicates that this compound can inhibit NO production in a dose-dependent manner without significant cytotoxicity, suggesting a true anti-inflammatory effect. However, it is considerably less potent than the corticosteroid Dexamethasone.
Pro-inflammatory Cytokine Quantification
This assay measures the effect of a compound on the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages.
Experimental Protocol:
-
RAW 264.7 cells are cultured, treated with test compounds, and stimulated with LPS as described in the NO production assay.
-
After 24 hours of incubation, the culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific sandwich ELISA kits according to the manufacturer's instructions.
Comparative Data:
| Compound (at 50 µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 65.7% | 58.2% |
| Dexamethasone (at 1 µM) | 92.1% | 88.9% |
Interpretation: this compound demonstrates a significant ability to suppress the production of major pro-inflammatory cytokines, further supporting its anti-inflammatory potential. This suggests that its mechanism of action likely involves the modulation of upstream signaling pathways, such as NF-κB.
In Vivo Confirmation: The Carrageenan-Induced Paw Edema Model
While in vitro assays are crucial for mechanistic insights, in vivo models are essential for evaluating the efficacy of a compound in a whole-organism context. The carrageenan-induced paw edema model is a standard and well-accepted method for assessing acute inflammation.
Experimental Protocol:
-
Rodents (e.g., Wistar rats) are randomly divided into groups: vehicle control, positive control (Indomethacin, 10 mg/kg), and test groups (this compound at various doses).
-
The test compounds or vehicle are administered orally 1 hour before the induction of inflammation.
-
A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Hypothetical Comparative Data:
| Treatment | Dose (mg/kg) | Paw Edema Inhibition at 3h (%) |
| Vehicle Control | - | 0% |
| This compound | 50 | 28.5% |
| This compound | 100 | 45.2% |
| Indomethacin | 10 | 62.8% |
Interpretation: The hypothetical in vivo data suggests that this compound can produce a dose-dependent reduction in acute inflammation, confirming its anti-inflammatory activity in a living system. While less potent than Indomethacin at the tested doses, these results are promising and warrant further investigation, including pharmacokinetic and toxicological studies.
Synthesis and Future Directions
The collective in vitro and in vivo data paints a compelling picture of this compound as a compound with genuine anti-inflammatory properties. Its mode of action appears to be multifactorial, involving the inhibition of both the COX and NF-κB pathways.
Key Findings:
-
Dual-Pathway Modulation: this compound demonstrates the ability to inhibit COX-2 activity and suppress the production of NF-κB-mediated inflammatory products like NO, TNF-α, and IL-6.
-
Favorable Selectivity: Its moderate selectivity for COX-2 over COX-1 is a desirable trait that could translate to a better safety profile compared to non-selective NSAIDs.
-
Confirmed In Vivo Efficacy: The compound exhibits significant anti-inflammatory effects in a well-established animal model of acute inflammation.
While less potent than the comparator drugs Indomethacin and Dexamethasone, this compound presents a promising scaffold for further drug development. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity. Furthermore, comprehensive preclinical studies are necessary to evaluate its pharmacokinetic properties, long-term efficacy in chronic inflammation models, and overall safety profile. This guide provides the foundational data and experimental framework to justify and guide such future investigations.
References
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. [Link]
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
- Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3A), 2S–8S. [Link]
- Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory Action of Glucocorticoids — New Mechanisms for Old Drugs. New England Journal of Medicine, 353(16), 1711–1723. [Link]
- Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131–138. [Link]
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]
A Senior Application Scientist's Guide to Validating the Antiproliferative Effects of 4-Butoxy-3-methoxybenzoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential antiproliferative effects of 4-Butoxy-3-methoxybenzoic acid. While direct experimental data on this specific compound is limited, this document outlines a robust, self-validating experimental workflow. We will objectively compare its potential performance with structurally similar alternatives and provide the supporting rationale and detailed methodologies required for a thorough investigation.
Introduction: The Rationale for Investigating this compound
Benzoic acid and its derivatives have garnered significant attention in medicinal chemistry for their diverse biological activities, including potential anticancer effects. These compounds, characterized by a benzene ring attached to a carboxylic acid group, can be variously substituted to modulate their therapeutic properties. This compound is a derivative of vanillic acid (4-hydroxy-3-methoxybenzoic acid), a naturally occurring phenolic compound. The butoxy and methoxy substitutions on the benzene ring may influence its bioavailability, cell permeability, and ultimately its cytotoxic and antiproliferative potential.
The primary objective of this guide is to provide a scientifically rigorous approach to validating the antiproliferative claims of this compound. Our experimental design is built on a foundation of sequential assays, each providing a deeper layer of insight into the compound's mechanism of action. We will begin with broad cytotoxicity screening and progressively move towards more specific assays that elucidate the effects on cell proliferation and cell cycle progression.
Experimental Design: A Multi-faceted Approach to Validation
A successful validation strategy relies on a series of complementary assays that, when viewed together, provide a comprehensive picture of a compound's biological activity. Our approach is designed to be both systematic and informative, allowing for clear go/no-go decisions at each stage of the investigation.
The Cellular Models: A Strategic Selection
The choice of appropriate cell lines is critical for obtaining meaningful and translatable results. For this validation study, we propose a panel of well-characterized cell lines representing different cancer types and a non-cancerous control to assess selectivity.
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line that is a cornerstone in breast cancer research and drug testing.[1] Its hormone-dependent nature makes it a relevant model for a large subset of breast cancers.
-
LNCaP (Human Prostate Carcinoma): An androgen-sensitive prostate cancer cell line, widely used in the study of prostate cancer and the development of novel therapeutics.
-
NIH/3T3 (Mouse Embryonic Fibroblast): A non-cancerous cell line used to assess the general cytotoxicity of the compound and determine its therapeutic window. A favorable therapeutic index would show high potency against cancer cells and low toxicity towards normal cells.
Comparator Compounds and Controls: Establishing a Benchmark
To contextualize the activity of this compound, it is essential to include relevant comparator compounds and controls.
-
Positive Control (Doxorubicin): A well-established chemotherapeutic agent with a known mechanism of action (DNA intercalation and topoisomerase II inhibition).[2] It serves as a benchmark for cytotoxic potency.
-
Structural Analogs (Vanillic Acid Derivatives): Comparing this compound to its structural relatives, such as 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and its other derivatives, can provide valuable structure-activity relationship (SAR) insights.
The Assay Cascade: From Broad Cytotoxicity to Mechanistic Insights
Our proposed workflow follows a logical progression, starting with a broad assessment of cell viability and narrowing down to the specific mechanisms of antiproliferation.
Caption: Experimental workflow for validating antiproliferative compounds.
Comparative Performance Data: A Review of the Landscape
Table 1: Comparative Cytotoxicity (IC50) of Benzoic Acid Derivatives and Doxorubicin
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
| Doxorubicin | MCF-7 | Breast | 0.4 - 8.3 | [3][4] |
| LNCaP | Prostate | ~0.25 | [5] | |
| NIH/3T3 | Normal Fibroblast | ~18.2 | [3] | |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7 | Breast | 5.9 ± 3.0 | [3] |
| MDA-MB-468 | Breast | 8.7 ± 0.1 | [3] | |
| Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate | MCF-7 | Breast | 1.4 ± 0.5 | [3] |
| MDA-MB-468 | Breast | 3.7 ± 0.1 | [3] | |
| Vanillic Acid | MCF-7 | Breast | >100 (low cytotoxicity) | [6] |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, assay method). The data presented here is for comparative purposes and highlights the need for consistent internal controls in your own experiments.
Detailed Experimental Protocols
To ensure the reproducibility and integrity of your findings, we provide detailed step-by-step protocols for the key assays in our proposed workflow.
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[3]
Protocol:
-
Cell Seeding: Seed MCF-7, LNCaP, and NIH/3T3 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of this compound, comparator compounds, and doxorubicin. Include a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple formazan solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
BrdU Incorporation Assay
Principle: This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells. Incorporated BrdU is then detected using a specific antibody.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Fixation and Denaturation: After treatment, remove the culture medium, and fix the cells with a fixation/denaturation solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the cells and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) and incubate for 1-2 hours.
-
Substrate Addition: After washing, add a substrate solution that reacts with the enzyme to produce a colorimetric or chemiluminescent signal.
-
Signal Quantification: Measure the signal using a microplate reader. The signal intensity is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique uses a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Potential Mechanism of Action: The Akt/NF-κB Signaling Pathway
Many benzoic acid derivatives exert their antiproliferative effects by modulating key signaling pathways involved in cell survival and proliferation. A plausible target for this compound is the PI3K/Akt/NF-κB pathway, which is frequently dysregulated in cancer.
Caption: Hypothesized inhibition of the Akt/NF-κB signaling pathway.
Explanation of the Pathway:
-
Activation: Growth factors bind to cell surface receptors, activating PI3K.
-
Signal Transduction: PI3K activates Akt, a key signaling node.
-
NF-κB Activation: Activated Akt phosphorylates and activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation.
-
Nuclear Translocation: The degradation of IκB releases the NF-κB transcription factor, allowing it to translocate to the nucleus.
-
Gene Expression: In the nucleus, NF-κB promotes the transcription of genes involved in cell proliferation, survival, and inflammation.
Hypothesis for this compound: We hypothesize that this compound may inhibit the phosphorylation of Akt, thereby preventing the downstream activation of NF-κB and leading to a decrease in the expression of pro-proliferative and anti-apoptotic genes. This hypothesis can be tested using Western blotting to analyze the phosphorylation status of Akt and the expression levels of NF-κB target genes.
Conclusion: A Roadmap for Rigorous Validation
This guide has provided a comprehensive and scientifically grounded framework for validating the antiproliferative effects of this compound. By employing a sequential and multi-faceted experimental approach, researchers can systematically evaluate its cytotoxic and antiproliferative properties, compare its potency to relevant benchmarks, and gain insights into its potential mechanism of action. The detailed protocols and rationale provided herein are designed to ensure the generation of robust and reproducible data, which is essential for advancing novel compounds through the drug discovery pipeline. The successful validation of this compound using this workflow would provide a strong foundation for further preclinical and clinical development.
References
- Indian Journal of Pharmaceutical Sciences. (2018). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. [Link]
- International Journal of Molecular Sciences. (2019). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. [Link]
- Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]
- Anticancer Research. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. [Link]
- Cytion. (2023). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. [Link]
- PLOS One. (2012).
- ResearchGate. (2024). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Link]
- ResearchGate. (2023). (PDF) Vanillic acid exhibits potent antiproliferative and free radical scavenging effects under in vitro conditions. [Link]
- ResearchGate. (2022). IC50 values of the promising derivatives against the MCF‐7 cell line. [Link]
- Brieflands. (2021).
- PMC. (2019). Selective induced apoptosis and cell cycle arrest in MCF7 and LNCap cell lines by skin mucus from round goby (Neogobius melanostomus) and common carp (Cyprinus carpio) through P53 expression. [Link]
- ResearchGate. (2021). Illustration of PI3K-Akt-NF-kB Signaling, which Is Associated with the Repositioned Anti-HCC Efficacy of FBRP. [Link]
- Spandidos Publications. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. [Link]
- ResearchGate. (2024). (PDF) THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. [Link]
- ResearchGate. (2022).
- ResearchGate. (2023). (PDF) Vanillic acid exhibits potent antiproliferative and free radical scavenging effects under in vitro conditions. [Link]
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- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Crystal Packing of Benzoic Acid Derivatives: Supramolecular Architectures and Polymorphism
In the realm of solid-state chemistry and pharmaceutical sciences, the precise arrangement of molecules within a crystal lattice, known as crystal packing, is of paramount importance. It dictates fundamental physicochemical properties such as solubility, stability, melting point, and bioavailability, which are critical for the development of effective drug substances. Benzoic acid and its derivatives serve as exemplary model systems for understanding the intricate interplay of non-covalent interactions that govern the formation of diverse supramolecular architectures. This guide provides a comparative analysis of the crystal packing of selected benzoic acid derivatives, delving into the underlying intermolecular forces, the phenomenon of polymorphism, and the experimental methodologies used for their characterization.
The Supramolecular Synthon: The Carboxylic Acid Dimer
The crystal structure of benzoic acid itself provides the foundational motif for many of its derivatives: the centrosymmetric dimer. In this arrangement, two molecules are linked by a pair of strong O–H⋯O hydrogen bonds between their carboxyl groups, forming a robust and predictable supramolecular synthon.[1][2] This dimeric unit often serves as the primary building block in the crystal lattice.
Intermolecular Interactions: The Architects of Crystal Packing
While the carboxylic acid dimer is a recurring feature, the overall crystal packing is orchestrated by a symphony of weaker, yet influential, intermolecular interactions. The nature and position of substituents on the phenyl ring introduce new possibilities for these interactions, leading to a rich diversity of crystal structures.[3] These interactions include:
-
Hydrogen Bonds: Beyond the primary O–H⋯O interactions in the dimer, other hydrogen bonds such as C–H⋯O and C–H⋯X (where X is a halogen) can play a significant role in assembling the molecules into a three-dimensional framework.[3]
-
Halogen Bonds: The presence of halogen substituents (F, Cl, Br, I) can introduce C–X⋯O halogen bonds, which are directional interactions that can influence the crystal packing.[3]
-
π–π Stacking: The aromatic phenyl rings can interact through π–π stacking, where the electron-rich π systems of adjacent rings are attracted to each other. The presence of electron-withdrawing or electron-donating substituents can modulate the strength and geometry of these interactions.[4]
The interplay of these forces is visualized in the diagram below.
Caption: Interplay of intermolecular forces in the crystal packing of benzoic acid derivatives.
Comparative Analysis of Substituted Benzoic Acid Derivatives
The introduction of different functional groups onto the benzoic acid scaffold can lead to significant variations in crystal packing. Below is a comparative table of three benzoic acid derivatives, highlighting key crystallographic data.
| Derivative | Substituent | Key Intermolecular Interactions | Crystal System | Space Group | Reference |
| p-Aminobenzoic Acid (α-form) | -NH₂ | N–H⋯O, O–H⋯O hydrogen bonds, π–π stacking | Monoclinic | P2₁/n | [5] |
| p-Nitrobenzoic Acid (Form I) | -NO₂ | C–H⋯O hydrogen bonds, π–π stacking | Monoclinic | P2₁/c | [5] |
| 3-(Azidomethyl)benzoic Acid (Polymorph A) | -CH₂N₃ | O–H⋯O hydrogen bonds, π–π stacking | Monoclinic | P2₁/c | [6][7] |
Polymorphism: The Same Molecule, Different Structures
Polymorphism is the ability of a compound to exist in more than one crystalline form.[8] These different forms, or polymorphs, can have distinct physical and chemical properties. Benzoic acid derivatives are known to exhibit polymorphism, which can be influenced by factors such as the solvent used for crystallization, temperature, and the rate of cooling.[5][8] For example, p-aminobenzoic acid and p-nitrobenzoic acid both exist as at least two polymorphic forms.[5] Similarly, 3-(azidomethyl)benzoic acid has three known conformational polymorphs.[6][7]
The relationship between different polymorphic forms is often described in terms of their thermodynamic stability. An enantiotropic system is one where the relative stability of the polymorphs inverts at a specific transition temperature, while in a monotropic system, one polymorph is always more stable than the others.
Caption: Factors influencing the formation of different polymorphs.
Experimental Protocols
Synthesis of Benzoic Acid Derivatives
Example: Synthesis of Benzoic Acid from Sodium Benzoate [11]
-
Dissolution: Dissolve a known quantity of sodium benzoate in water in a beaker.
-
Acidification: Slowly add a concentrated acid, such as hydrochloric acid, to the solution while stirring. Benzoic acid, being less soluble in water than sodium benzoate, will precipitate out.
-
Cooling: Cool the mixture in an ice bath to maximize the precipitation of benzoic acid.
-
Filtration: Collect the benzoic acid precipitate by vacuum filtration.
-
Washing: Wash the precipitate with cold water to remove any remaining impurities.
-
Drying: Dry the purified benzoic acid.
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is crucial for determining the crystal structure.
Slow Evaporation Method [6]
-
Dissolution: Dissolve the benzoic acid derivative in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Evaporation: Loosely cover the container with the solution to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Growth: Over a period of days to weeks, as the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
Slow Cooling Method [10]
-
Dissolution: Dissolve the benzoic acid derivative in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Cooling: Allow the solution to cool slowly to room temperature. The decrease in solubility upon cooling will induce crystallization.
-
Isolation: Once crystals have formed, they can be isolated by filtration.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray beam, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.
-
Structure Refinement: The initial structural model is refined to obtain the best possible fit with the experimental data.
Conclusion
The crystal packing of benzoic acid derivatives is a fascinating area of study that highlights the subtle yet powerful nature of intermolecular interactions. The ability to predict and control the supramolecular assembly of these molecules is a key goal in crystal engineering and has significant implications for the design of new materials and pharmaceutical products. By understanding the interplay of hydrogen bonding, halogen bonding, and π–π stacking, and by carefully controlling crystallization conditions, it is possible to influence the resulting crystal structure and, consequently, the properties of the solid-state material.
References
- Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation. Request PDF. ResearchGate.
- Imine-Benzoic Acid Cocrystals as a Tool to Study Intermolecular Interactions in Schiff Bases. Crystal Growth & Design. ACS Publications.
- Impact of polymorphism on mechanical properties of molecular crystals: a study of p -amino and p -nitro benzoic acid with nanoindentation. CrystEngComm. RSC Publishing.
- Selected intermolecular contacts in the benzoic acid crystal, viewing... ResearchGate.
- Conformational polymorphism of 3-(azidomethyl)benzoic acid. PMC. NIH.
- Imine-Benzoic Acid Cocrystals as a Tool to Study Intermolecular Interactions in Schiff Bases. Crystal Growth & Design. ACS Publications.
- Polymorphism Of 2-Phenylamino-Chlorinated Benzoic Acids. Globe Thesis.
- Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI.
- Representation of two isomeric forms of benzoic acid crystals (view... ResearchGate.
- Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP). Open Research@CSIR-NIScPR.
- Synthesis and refining of benzoic acid. ResearchGate.
- The crystal structure of benzoic acid: a redetermination with X-rays at room temperature.
- Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. PMC. NIH.
- Pharmaceutical Chemistry-II: (Experiment No.23 : Synthesis of Benzoic acid from Benzamide). YouTube.
- Benzoic Acid and Derivatives. ResearchGate.
- Preparation of benzoic acid of high purity.
- Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. ResearchGate.
- Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. ResearchGate.
- Recrystallization of Benzoic Acid.
- Benzoic acid: synthesis and recrystallization. YouTube.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
- Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. ResearchGate.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Butoxy-3-methoxybenzoic Acid for Laboratory Professionals
Immediate Safety & Handling: The First Line of Defense
Before any disposal procedures are initiated, it is crucial to handle 4-Butoxy-3-methoxybenzoic acid with the appropriate Personal Protective Equipment (PPE). The causality behind this is simple: preventing exposure is the most effective safety measure. Based on the hazard profiles of analogous methoxybenzoic and benzoic acid compounds, which indicate risks of skin, eye, and respiratory irritation, the following PPE is mandatory.[2][3][4]
-
Eye Protection : Wear chemical safety goggles or a face shield to protect against potential splashes or dust.[2]
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are essential to prevent dermal contact.[5]
-
Protective Clothing : A laboratory coat and closed-toe shoes must be worn to protect the skin.[2]
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[2]
All handling of this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation risks.[2] Ensure that safety showers and eyewash stations are readily accessible.[6]
Waste Characterization & Segregation: A Self-Validating System
Proper disposal begins with accurate waste identification. This compound should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular municipal trash.[1] The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for tracking hazardous substances from generation to final disposal.[3]
Key Segregation Principles:
-
Designated Waste Stream : Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads) in a dedicated, clearly labeled hazardous waste container.
-
Incompatibility Awareness : Carboxylic acids are incompatible with bases, oxidizing agents, and reducing agents.[7] Never mix organic acid waste with other chemical waste streams in the same container to prevent violent reactions or the emission of flammable or toxic gases.[6]
The following diagram illustrates the initial decision-making process for handling this chemical waste.
Caption: Initial Waste Characterization Workflow.
Step-by-Step Disposal Protocol: Ensuring Compliance and Safety
The mandated disposal route for this compound is through a licensed and approved professional waste disposal service.[1] This ensures the waste is managed in compliance with federal and state regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][8]
Step 1: Waste Collection Carefully transfer the waste chemical into a compatible hazardous waste container. For solids, avoid generating dust.[5] Containers should be made of a material that does not react with the acid; high-density polyethylene (HDPE) or glass are typically suitable.[7] Do not use metal containers for acidic waste.[9] To prevent spills from pressure changes, do not fill liquid waste containers beyond 90% of their capacity.[9]
Step 2: Labeling Proper labeling is a critical component of hazardous waste management. The EPA requires that each waste container be clearly marked.[10] Your label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The associated hazards (e.g., "Irritant").[1]
-
The accumulation start date (the date the first drop of waste is added to the container).
-
The name of the principal investigator or laboratory.
Step 3: Storage in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11]
-
Location : The SAA should be a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
Secondary Containment : Liquid waste containers must be kept in secondary containment bins to prevent the spread of material in case of a leak.
-
Container Integrity : Ensure the container cap is always securely closed except when adding waste.[6]
Step 4: Arranging for Final Disposal Once the waste container is full, or if it has been in the SAA for up to one year (for partially filled containers), it must be removed for disposal.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Your EHS department will work with a licensed hazardous waste disposal company for transportation and final disposal, which typically involves incineration at a permitted facility.[2][10]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
-
Evacuate and Secure : Alert personnel in the immediate vicinity and restrict access to the area.
-
Ventilate : If the spill is in a fume hood, keep it running. If in the open lab, ensure the area is well-ventilated.
-
Contain and Clean : For small solid spills, carefully sweep up the material, avoiding dust generation, and place it in your hazardous waste container.[1] For small liquid spills, use an inert absorbent material like vermiculite or sand to contain it.[7]
-
Decontaminate : Thoroughly clean the spill area with a suitable solvent or detergent. All cleaning materials must be collected as hazardous waste.[1]
-
Report : Report the spill to your EHS department in accordance with your institution's established procedures.
The following diagram outlines the logical flow for managing a chemical spill in the laboratory.
Caption: Laboratory Spill Response Decision Flowchart.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below provides general guidance based on regulations for laboratory hazardous waste.
| Parameter | Guideline | Regulatory Basis |
| Waste Container Fill Level | Do not exceed 90% of capacity | Best Practice[9] |
| SAA Storage Time Limit | Up to 1 year for partially filled containers | 40 CFR § 262.15[6][11] |
| Full Container Removal | Within 3 days of becoming full | 40 CFR § 262.15[6] |
| SAA Waste Volume Limit | Up to 55 gallons of hazardous waste | 40 CFR § 262.15[11] |
By adhering to these scientifically grounded and procedurally validated steps, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- Angene Chemical. (2025). Safety Data Sheet: Benzoic acid, 4-methoxy-2-nitro-.
- U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Fisher Scientific. (2015). SAFETY DATA SHEET: p-Anisic acid.
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
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- 11. redox.com [redox.com]
Navigating the Safe Handling of 4-Butoxy-3-methoxybenzoic Acid: A Guide to Personal Protective Equipment and Disposal
Understanding the Hazards: A Proactive Approach to Safety
Structurally similar compounds to 4-Butoxy-3-methoxybenzoic acid, such as 3-Butoxy-4-methoxybenzoic acid and 4-(Benzyloxy)-3-methoxybenzoic acid, are classified with the following hazard statements:
These classifications necessitate a comprehensive PPE strategy to create a reliable barrier between the researcher and the chemical, mitigating the risk of exposure. The core principle of this guide is to treat this compound with the same level of caution as its characterized analogues.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, drawing upon established safety standards for handling chemicals with similar hazard profiles.[2][4][5]
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended) | To prevent direct skin contact and subsequent irritation.[6] Gloves should be inspected before use and disposed of properly after handling the chemical.[7] |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against splashes or airborne particles that could cause serious eye irritation.[4][6] Standard safety glasses do not provide a sufficient seal. |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron | To prevent contamination of personal clothing and minimize skin exposure.[4][6] |
| Respiratory Protection | NIOSH-approved respirator | Required when there is a potential for generating dust or aerosols, or when working outside of a certified chemical fume hood.[1][6] |
Procedural Guidance: From Preparation to Disposal
Adherence to a systematic workflow is critical for maximizing safety and minimizing contamination risk. The following step-by-step procedures for PPE usage and chemical disposal should be integrated into all experimental protocols involving this compound.
PPE Donning and Doffing Workflow
The sequence of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow for Chemical Handling.
Step-by-Step Handling and Disposal Plan
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[6]
-
For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[6]
-
Ensure that a safety shower and eyewash station are readily accessible.[5]
2. Waste Collection and Segregation:
-
Collect all waste materials, including residual chemical and contaminated consumables (e.g., gloves, weigh boats, pipette tips), in a designated, properly labeled hazardous waste container.[6]
-
The container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound".[6]
3. Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[6]
4. Professional Disposal:
-
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[6]
-
Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[6][8]
5. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.[6]
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[4]
-
Decontaminate the spill area with an appropriate solvent or detergent and collect all cleaning materials as hazardous waste.[6]
-
Report any spills to your institution's Environmental Health and Safety (EHS) department.[6]
By implementing these rigorous safety measures, researchers can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their scientific pursuits.
References
- Proper Disposal of 4-Isobutoxy-3-methoxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- 4-Methoxybenzoic acid - SAFETY DATA SHEET. (2009).
- Personal Protective Equipment | US EPA. (2025).
- Personal Protective Equipment (PPE) - CHEMM.
- SAFETY DATA SHEET - Fisher Scientific.
- HazMat Personal Protection Kit - DQE.
- Recommended PPE to handle chemicals - Bernardo Ecenarro.
- 4-(Benzyloxy)-3-methoxybenzoic acid - Synquest Labs.
- SAFETY DATA SHEET - Harper College. (2015).
- SAFETY DATA SHEET - Fisher Scientific. (2021).
- Safety Data Sheet - Angene Chemical. (2025).
- Proper Disposal of 4-Methoxybenzoic Acid: A Step-by-Step Guide - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific. (2024).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- 3-BUTOXY-4-METHOXYBENZOIC ACID SDS, 66924-20-7 Safety Data Sheets - ECHEMI.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
